molecular formula C12H11NO B084497 1-(2-Methylquinolin-3-yl)ethanone CAS No. 14208-35-6

1-(2-Methylquinolin-3-yl)ethanone

Katalognummer: B084497
CAS-Nummer: 14208-35-6
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: OKDWGFQXJYJNIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Methylquinolin-3-yl)ethanone is a versatile quinoline derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its molecular architecture, featuring a reactive acetyl group on the quinoline scaffold, makes it a valuable precursor for constructing diverse heterocyclic libraries with potential biological activity . Quinoline-based compounds are extensively investigated for their wide range of pharmacological properties. Specifically, 3-acetylquinoline derivatives are recognized for their role in the development of novel anticancer agents . Research indicates that such compounds can function through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . Furthermore, the quinoline core is a privileged structure in drug discovery, found in compounds that interact with targets like topoisomerase enzymes, which are critical for DNA replication and cell division . Beyond oncology, the quinoline scaffold is a significant building block in the search for new antiviral therapies, highlighting the broad utility of this chemical class in biomedical research . In synthetic chemistry, this ketone is a starting point for complex transformations. For instance, it can undergo oxidative coupling reactions with reagents like ethanol under modified Darzens conditions to yield advanced synthetic intermediates such as anti-α,β-epoxy ketones . Its reactivity allows researchers to functionalize the quinoline ring system, facilitating the exploration of structure-activity relationships (SAR) and the development of new chemical entities for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDWGFQXJYJNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406062
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-35-6
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1-(2-Methylquinolin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Methylquinolin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities.[1] This document focuses on the most efficient and widely adopted synthetic strategy, the Friedländer annulation, offering a detailed mechanistic explanation, a field-proven experimental protocol, and a discussion of the critical process parameters. Alternative synthetic routes are also briefly reviewed to provide a broader context for quinoline chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of substituted quinolines.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] This structural motif is present in numerous natural products, pharmaceuticals, and functional materials, exhibiting diverse biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific target of this guide, this compound, serves as a key intermediate for the synthesis of more complex molecules, such as quinolinyl chalcones and pyrazole derivatives, by leveraging the reactivity of its acetyl group.[3] The strategic placement of the methyl and acetyl groups on the quinoline core makes its efficient synthesis a topic of significant interest.

Strategic Analysis of Synthesis: The Friedländer Annulation

The most direct and efficient method for the synthesis of this compound is the Friedländer synthesis.[4] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[5][6] For the target molecule, the logical precursors are 2'-aminoacetophenone and acetylacetone (2,4-pentanedione).

The Friedländer synthesis is often catalyzed by acids (Brønsted or Lewis) or bases, and can, in some cases, proceed thermally without a catalyst.[6][7] Its primary advantage is the direct and convergent assembly of the polysubstituted quinoline core from readily available starting materials.

Mechanistic Deep Dive

Two primary mechanisms are proposed for the Friedländer synthesis, and the prevailing pathway can depend on the specific reaction conditions.[4]

  • Aldol-First Pathway: The reaction initiates with an intermolecular aldol condensation between the enol or enolate of acetylacetone and the carbonyl of 2'-aminoacetophenone. This is followed by a cyclizing dehydration (intramolecular imine formation) to yield the aromatic quinoline ring.[8]

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of 2'-aminoacetophenone and one of the carbonyls of acetylacetone. This intermediate then undergoes an intramolecular aldol-type cyclization, followed by dehydration to furnish the final product.[4]

Both pathways converge on the same di-hydroquinoline intermediate, which rapidly aromatizes under the reaction conditions.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathA Pathway A: Aldol-First cluster_pathB Pathway B: Schiff Base-First R1 2'-Aminoacetophenone A1 Aldol Adduct R1->A1 Aldol Condensation B1 Schiff Base Intermediate R1->B1 Imine Formation R2 Acetylacetone R2->A1 R2->B1 A2 Unsaturated Carbonyl A1->A2 Dehydration Intermediate Dihydroquinoline Intermediate A2->Intermediate Intramolecular Imine Formation B2 Cyclized Adduct B1->B2 Intramolecular Aldol B2->Intermediate Dehydration Product This compound Intermediate->Product Aromatization (-H2O)

Caption: Plausible mechanistic pathways for the Friedländer synthesis.

Experimental Protocol and Process Optimization

The following protocol represents a robust and environmentally conscious approach, leveraging an inexpensive and readily available catalyst. This method has been demonstrated to be high-yielding and operationally simple.[9]

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
2'-Aminoacetophenone135.161.01.0
Acetylacetone100.121.21.2
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)270.300.10.1
Water (Solvent)18.02~5 mL-
Step-by-Step Procedure

Workflow A 1. Combine Reactants - 2'-Aminoacetophenone (1 mmol) - Acetylacetone (1.2 mmol) - FeCl₃·6H₂O (0.1 mmol) - Water (5 mL) B 2. Reaction - Heat mixture to reflux (100 °C) - Monitor by TLC A->B C 3. Work-up - Cool to room temperature - Extract with Ethyl Acetate B->C D 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Column Chromatography C->D E 5. Final Product - this compound D->E

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2'-aminoacetophenone (1.0 mmol), acetylacetone (1.2 mmol), and ferric chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol) in 5 mL of water.[9]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2'-aminoacetophenone is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices
  • Choice of Catalyst: While traditional methods use strong acids like sulfuric acid or p-toluenesulfonic acid, FeCl₃·6H₂O offers a significant advantage as an inexpensive, non-toxic, and environmentally benign Lewis acid catalyst that is highly effective in water.[9]

  • Choice of Solvent: Using water as a solvent aligns with the principles of green chemistry, avoiding volatile and often toxic organic solvents. The reaction proceeds efficiently in water, highlighting a cost-effective and sustainable approach.[9]

  • Stoichiometry: A slight excess of the β-dicarbonyl component (acetylacetone) is used to ensure the complete consumption of the limiting reagent, 2'-aminoacetophenone.

Alternative Synthetic Approaches

While the Friedländer synthesis is the most direct route, other classical methods for quinoline synthesis are worth noting for their versatility in accessing different substitution patterns.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] While effective for producing 2,4-disubstituted quinolines, it is less direct for the target molecule as it would not start from 2'-aminoacetophenone.

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound, often under strong acid catalysis.[1][12] This approach is highly versatile but typically requires an oxidation step and can lead to regiochemical mixtures.[13]

Product Characterization and Validation

Validation of the final product, this compound, is achieved through standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, ~7.5-8.1 ppm), singlet for the quinoline methyl group (~2.7 ppm), singlet for the acetyl methyl group (~2.6 ppm).
¹³C NMR Carbonyl carbon (~198-202 ppm), aromatic and heterocyclic carbons in their respective regions.
IR Spectroscopy Strong C=O stretching vibration for the ketone (~1690 cm⁻¹), C=N and C=C stretching vibrations for the quinoline ring (~1600-1450 cm⁻¹).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 186.09. The exact mass of the neutral molecule is 185.08.[14]

Conclusion

The synthesis of this compound is most reliably and efficiently accomplished via the Friedländer annulation of 2'-aminoacetophenone and acetylacetone. Modern protocols utilizing environmentally benign catalysts like FeCl₃·6H₂O in aqueous media offer a sustainable, cost-effective, and high-yielding alternative to traditional methods. The resulting product is a versatile chemical intermediate, poised for further elaboration in the development of novel therapeutic agents and functional materials. This guide provides the necessary theoretical foundation and practical instruction for researchers to successfully implement this important transformation.

References

  • Combes quinoline synthesis - Wikipedia.

  • Friedländer synthesis - Wikipedia.

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.

  • Concerning the mechanism of the Friedländer quinoline synthesis - ScienceDirect.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

  • Doebner–Miller reaction - Wikipedia.

  • Friedlaender Synthesis - Organic Chemistry Portal.

  • Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone Derivatives - Benchchem.

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.

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  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - ACS Publications.

  • Friedlander quinoline synthesis - Química Organica.org.

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  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.

  • Synthesis of this compound derivatives from... - ResearchGate.

  • Combes Quinoline Synthesis .

  • 1-(2,4-Dimethylquinolin-3-yl)ethanone - Smolecule.

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  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure.

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed Central.

  • A Comparative Guide to 2'-Aminoacetophenone and 4'-Aminoacetophenone as Synthetic Precursors - Benchchem.

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines - ScienceDirect.

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies .

  • This compound - LookChem.

  • Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols - Benchchem.

  • Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) - EvitaChem.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - RSC Publishing.

  • Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine - PolyU Institutional Research Archive.

  • 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.

  • Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone - ResearchGate.

  • 1-(6,8-Dibromo-2-methyl-quinolin-3-yl)ethanone - PubMed.

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate.

Sources

"1-(2-Methylquinolin-3-yl)ethanone chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Methylquinolin-3-yl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound, a member of the quinoline class of heterocyclic aromatic compounds, represents a significant scaffold in the fields of organic synthesis and medicinal chemistry. The quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The specific substitution pattern of this compound, featuring a methyl group at the 2-position and an acetyl group at the 3-position, imparts a unique combination of electronic and steric properties that govern its reactivity and biological interactions. This guide provides a comprehensive technical overview of its chemical properties, established synthetic methodologies, reactivity profile, and its role as a versatile building block for drug discovery and materials science.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its application in research and development. These properties dictate its behavior in different solvent systems, its stability, and the analytical methods best suited for its characterization.

Core Properties

The key physicochemical descriptors for this compound are summarized in the table below. These values are essential for experimental design, including reaction setup, purification, and dosage calculations.

PropertyValueSource
CAS Number 14208-35-6[2]
Molecular Formula C₁₂H₁₁NODerived from Structure
Molecular Weight 185.23 g/mol [3]
Appearance Typically a solidGeneral knowledge
Purity Commercially available up to 98%[3]
LogP 2.74580[2]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 0[2]
Rotatable Bond Count 1[2]
Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, a sharp singlet for the methyl group at the 2-position, and another singlet for the acetyl methyl group. The chemical shifts (δ) for the aromatic protons would typically appear between 7.0 and 8.5 ppm, while the methyl singlets would be found in the upfield region, likely between 2.0 and 3.0 ppm.[4][5]

  • ¹³C NMR Spectroscopy : The carbon spectrum will display signals for each of the 12 unique carbon atoms. A key diagnostic peak is the carbonyl carbon of the acetyl group, which is expected to resonate significantly downfield (δ > 190 ppm).[5][6] The aromatic and heterocyclic carbons will appear in the 110-150 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching frequency for an aromatic ketone where the carbonyl is conjugated with the aromatic system.[4]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass is calculated as 185.0841 g/mol .[2] The fragmentation pattern would likely show a prominent peak corresponding to the loss of the acetyl group.

Synthesis and Mechanistic Insights

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method for synthesizing this compound and its derivatives is the Friedländer Annulation . This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group, such as a β-dicarbonyl compound.

An environmentally benign and proficient protocol utilizes ferric chloride (FeCl₃·6H₂O) as a catalyst in an aqueous medium.[1] This approach is advantageous due to the low cost, low toxicity, and environmental friendliness of the iron catalyst.[1]

Workflow for FeCl₃-Catalyzed Friedländer Synthesis

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-Aminoacetophenone Mix Combine reactants and catalyst in a reaction vessel Reactant1->Mix Reactant2 Acetylacetone (Active Methylene Compound) Reactant2->Mix Catalyst FeCl₃·6H₂O in Water Catalyst->Mix Heat Heat the mixture (e.g., Reflux) Mix->Heat Monitor Monitor reaction progress (e.g., via TLC) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter the solid product Cool->Filter Wash Wash with water Filter->Wash Purify Recrystallize from a suitable solvent (e.g., Ethanol) Wash->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: FeCl₃-Catalyzed Synthesis
  • Charging the Vessel : To a round-bottom flask, add substituted 2-aminoacetophenone (1 equivalent), acetylacetone (1.1 equivalents), and a catalytic amount of FeCl₃·6H₂O (e.g., 10 mol%).

  • Solvent Addition : Add water as the solvent. The use of water as a green solvent is a key advantage of this methodology.[1]

  • Reaction Execution : Stir the mixture vigorously and heat to reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Purification : Wash the crude solid with cold water to remove any remaining catalyst and water-soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure this compound.

Causality Note: The Lewis acidity of the Fe³⁺ ion is crucial for this transformation. It activates the carbonyl group of the 2-aminoacetophenone, making it more susceptible to nucleophilic attack by the enol form of acetylacetone, thereby facilitating the initial condensation step of the Friedländer mechanism.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by its three key structural components: the electrophilic acetyl group, the nucleophilic quinoline ring, and the potentially reactive C2-methyl group.

G cluster_sites Key Reactive Sites cluster_reactions Potential Reactions Molecule This compound Carbonyl C=O (Acetyl Group) Electrophilic Center Molecule->Carbonyl Quinoline Quinoline Ring Nucleophilic Aromatic System Molecule->Quinoline Methyl C2-Methyl Group Site for Condensation Molecule->Methyl Nuc_Add Nucleophilic Addition (e.g., Reduction, Grignard) Carbonyl->Nuc_Add Reacts with nucleophiles EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Quinoline->EAS Undergoes substitution Condensation Aldol-type Condensation Methyl->Condensation Can react with aldehydes

Caption: Reactivity map of this compound.

  • Reactions at the Acetyl Group : The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This allows for a wide range of transformations, including:

    • Reduction : The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

    • Oxidation : Can undergo reactions like the haloform reaction.

    • Condensation : The α-protons of the acetyl group can be deprotonated by a base to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations to build more complex molecular architectures.[7]

  • Reactions on the Quinoline Ring : The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution (on the benzene or pyridine part of the ring) is directed by the existing substituents.

  • Reactions involving the C2-Methyl Group : The methyl group at the 2-position is activated by the adjacent nitrogen atom and can participate in condensation reactions with aldehydes, a characteristic reactivity of α-methyl aza-aromatics.

Applications in Research and Drug Development

Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[8][9] Consequently, this compound serves as a valuable starting material and scaffold in medicinal chemistry.[8]

  • Synthetic Intermediate : Its functional handles (ketone, methyl group) allow for straightforward modification, making it an ideal intermediate for synthesizing more complex, biologically active molecules.[8] It is a building block for creating libraries of novel compounds for high-throughput screening.

  • Scaffold for Drug Design : The quinoline core can be elaborated to target specific biological pathways. For instance, derivatives have been investigated as anti-tubulin agents for cancer therapy and as potential inhibitors of enzymes involved in various diseases.[7][10] The structural motif is central to the design of agents targeting protein-protein interactions or specific receptor binding sites.[8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents, acids, and bases.[8] For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound is a chemically versatile and synthetically accessible molecule. Its importance is rooted in the privileged nature of the quinoline scaffold and the reactive handles provided by its specific substitution pattern. Efficient and green synthetic methods, such as the FeCl₃-catalyzed Friedländer reaction, make it readily available for research. Its predictable reactivity allows for targeted derivatization, positioning it as a key building block in the development of new therapeutics and functional materials. This guide has provided a foundational overview for researchers and scientists looking to leverage the unique chemical properties of this compound in their work.

References

  • Synthesis of this compound derivatives from... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3 | Chemsrc. (2025, August 28). Retrieved from [Link]

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023, August 27). MDPI. Retrieved from [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PMC. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]

  • 1-(2-Fluoro-1-methylquinolin-1-ium-4-yl)ethanone. (2025, December 13). PubChem. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025, November 17). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (n.d.). PMC - NIH. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. (n.d.). PubMed. Retrieved from [Link]

  • Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

"physical properties of 1-(2-Methylquinolin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(2-Methylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic ketone built upon the quinoline scaffold, a privileged structure in medicinal chemistry. An understanding of its physical properties is fundamental for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the known and predicted physical characteristics of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this document leverages data from close structural analogs and established principles of physical organic chemistry to offer authoritative insights. We detail the standard experimental methodologies required for the precise determination of these properties, ensuring a framework for self-validating laboratory work.

Molecular Structure and Core Identifiers

The foundational attributes of any chemical compound are its composition and identifiers, which are well-established for this compound.

The structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. At position 2, it is substituted with a methyl group (-CH₃), and at position 3, with an acetyl group (-C(O)CH₃). This arrangement influences the electronic and steric properties of the molecule, governing its reactivity and intermolecular interactions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO[1][2]
Molecular Weight 185.22 g/mol [1][2]
CAS Number 14208-35-6[1][2]
Canonical SMILES CC1=NC2=CC=CC=C2C=C1C(=O)C[1]
InChI Key OKDWGFQXJYJNIJ-UHFFFAOYSA-N[2]

Physical State, Appearance, and Solubility Profile

Direct experimental descriptions of the appearance and solubility of this compound are not widely published. However, strong inferences can be drawn from its chemical structure and data from closely related analogs.

Expected Properties: The compound's relatively rigid, planar aromatic structure and the presence of a polar ketone group suggest that it is a crystalline solid at standard temperature and pressure. The quinoline core can lead to a pale yellow or light-brown coloration, which may intensify upon exposure to air and light.

Insights from Analogs:

  • 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone is reported as a "yellowish crystalline solid".[3]

  • 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone , a very close analog, yields "light-brown prisms" upon recrystallization.[4]

Solubility: The molecule possesses both a large, nonpolar aromatic system and a polar ketone group. This duality dictates its solubility.

  • In Aqueous Media: It is expected to have low solubility in water.

  • In Organic Solvents: It is predicted to be soluble in common organic solvents. A structural analog, 1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanone, is confirmed to be soluble in ethanol and dichloromethane.[3]

Protocol for Solubility Determination

A standard protocol to qualitatively and quantitatively assess solubility involves equilibrium dissolution followed by concentration measurement.

Causality: This method is chosen for its directness and applicability to the small scales often used in research. It establishes equilibrium to ensure the true saturation point is measured, and HPLC provides the sensitivity needed for a wide range of concentrations.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Equilibration cluster_2 Step 3: Separation cluster_3 Step 4: Analysis A Add excess this compound to a vial containing a known volume of the solvent (e.g., water, ethanol). B Seal the vial and agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium. A->B C Allow the solution to stand. Filter the supernatant through a 0.45 µm syringe filter to remove undissolved solid. B->C D Dilute an aliquot of the clear filtrate with a suitable mobile phase. C->D E Analyze by a validated HPLC-UV method against a calibration curve. D->E

Caption: Workflow for determining compound solubility.

Thermal Properties: Melting and Boiling Points

Thermal properties are critical for purification, handling, and formulation.

Melting Point: While no experimental melting point for the title compound is available, data from a close analog, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone , shows a sharp melting point of 433–435 K (160–162 °C).[4][5] This strongly suggests that this compound is also a crystalline solid with a defined melting point, likely above 100 °C.

Boiling Point: Experimental data for the boiling point is unavailable.[1] Due to its relatively high molecular weight and aromatic nature, it is expected to have a high boiling point, likely well above 300 °C, and would likely require vacuum distillation to prevent decomposition.

Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility.

Causality: This technique ensures uniform heating and allows for precise observation of the phase transition from solid to liquid, providing a narrow, reproducible melting range for a pure substance.

G Prep Finely powder the crystalline sample. Load Pack the powder into a capillary tube to a height of 2-3 mm. Prep->Load Place Place the capillary in the heating block of a melting point apparatus. Load->Place Heat Heat rapidly to ~15°C below the expected melting point, then reduce the ramp rate to 1-2°C per minute. Place->Heat Observe Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Heat->Observe

Caption: Standard procedure for melting point determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While published spectra for this compound are scarce, its expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Expected ¹H NMR Spectrum:

  • Aromatic Protons (5H): The five protons on the quinoline ring system will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. They will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons.

  • Quinoline-Methyl Protons (3H): The methyl group at position 2 is attached to an sp²-hybridized carbon of the heterocyclic ring. It will appear as a sharp singlet, likely in the range of δ 2.5–2.8 ppm.

  • Acetyl-Methyl Protons (3H): The methyl protons of the acetyl group are adjacent to a carbonyl. They will also appear as a sharp singlet, expected around δ 2.7 ppm.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (1C): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift, likely in the δ 195–205 ppm region.

  • Aromatic/Heterocyclic Carbons (9C): The nine carbons of the quinoline ring will appear in the range of δ 120–150 ppm.

  • Methyl Carbons (2C): The two methyl carbons (quinoline-methyl and acetyl-methyl) will appear in the upfield region, typically between δ 20–30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Expected Absorption Bands:

  • C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected in the region of 1680–1700 cm⁻¹.

  • C=C and C=N Stretches: Multiple bands in the 1450–1620 cm⁻¹ region corresponding to the stretching vibrations of the aromatic quinoline ring.

  • C-H Bending: Aromatic C-H out-of-plane bending vibrations will appear in the 750–900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

  • C-H Stretching: Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Ion (M⁺): The exact mass of the molecular ion should be readily detectable using high-resolution mass spectrometry (HRMS), confirming the elemental composition C₁₂H₁₁NO (calculated exact mass: 185.0841).[6]

  • Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the acetyl group's methyl radical (·CH₃), leading to a stable acylium ion [M-15]⁺. A subsequent loss of carbon monoxide (CO) from this fragment to give [M-15-28]⁺ is also a highly probable pathway.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry, as well as detailed information on bond lengths, angles, and intermolecular interactions. While no structure exists for the title compound, the crystal structure of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone has been solved.[4][5]

Insights from the Analog Structure: The analysis of this analog reveals key structural features that are almost certainly conserved in the parent compound:

  • The quinoline ring system is nearly planar.

  • The acetyl group is slightly twisted out of the plane of the quinoline ring.

  • The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules.[4] These forces are responsible for the crystalline nature of the solid.

Conclusion

This compound is a compound of significant interest with well-defined core chemical identifiers. While direct experimental data on its physical properties is limited, a robust and scientifically sound profile can be constructed through the analysis of structural analogs and the application of fundamental chemical principles. It is characterized as a crystalline solid, likely yellow to brown in color, with poor aqueous solubility but good solubility in organic solvents. Its thermal and spectroscopic properties can be confidently predicted, providing a solid foundation for researchers in its synthesis, purification, and application in drug discovery and development. The experimental protocols detailed herein provide a clear pathway for the validation of these predicted properties.

References

  • EvitaChem. (n.d.). 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687). Retrieved from EvitaChem website.[3]

  • LookChem. (n.d.). This compound. Retrieved from LookChem website.[6]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2664.[4][5]

  • BLDpharm. (n.d.). This compound. Retrieved from BLDpharm website.[1]

  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.[2]

  • Hameed, T. S., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Research on Chemical Intermediates, 47, 2359–2373.[7]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from a general chemistry resource.[8]

  • International Journal of FMCG and Rural Management. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 2(3).[9]

  • IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.[10]

Sources

Introduction: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methylquinolin-3-yl)ethanone

This compound, identified by the CAS Number 14208-35-6 , is a heterocyclic ketone belonging to the quinoline family.[1][2] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] This compound, featuring a methyl group at the 2-position and an acetyl group at the 3-position, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its structural features make it a valuable target for researchers and drug development professionals exploring new therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its chemical behavior and potential for further functionalization. Its key properties are summarized below.

PropertyValueReference
CAS Number 14208-35-6[1][2]
Molecular Formula C12H11NO[2][5]
Molecular Weight 185.22 g/mol [2][5]
IUPAC Name This compound[5]
Synonyms 3-Acetyl-2-methylquinoline[2]
InChI Key OKDWGFQXJYJNIJ-UHFFFAOYSA-N[6]
Canonical SMILES CC1=NC2=CC=CC=C2C=C1C(=O)C[2]
Topological Polar Surface Area 30 Ų[5]
Hydrogen Bond Acceptor Count 2[2][5]
Hydrogen Bond Donor Count 0[2][5]
Rotatable Bond Count 1[2][5]

The presence of the ketone carbonyl group and the quinoline nitrogen atom makes the molecule a hydrogen bond acceptor, influencing its solubility and interactions with biological macromolecules. The acetyl group provides a reactive handle for various chemical transformations, such as condensation reactions, to build more complex molecular scaffolds.

Synthesis Methodologies: A Protocol-Driven Approach

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry. Several methods have been developed, with a growing emphasis on environmentally benign and efficient protocols. One notable approach involves a one-pot, three-component reaction catalyzed by ferric chloride.

FeCl₃-Catalyzed One-Pot Synthesis

This method provides a facile and environmentally friendly route using readily available starting materials. The reaction condenses a substituted 2-aminoacetophenone with an active methylene compound (in this case, acetylacetone) in water, using ferric chloride (FeCl₃·6H₂O) as an inexpensive and non-toxic catalyst.[3]

Causality of Experimental Design:

  • Catalyst Choice (FeCl₃·6H₂O): Iron catalysts are chosen for their low cost, low toxicity, and environmental friendliness compared to many heavy metal catalysts. Ferric chloride acts as a Lewis acid, activating the carbonyl groups of the reactants and facilitating the condensation and subsequent cyclization steps.

  • Solvent Choice (Water): Utilizing water as a solvent aligns with the principles of green chemistry, avoiding the use of volatile and often toxic organic solvents. It can also promote certain reaction types through hydrophobic effects.

  • One-Pot Procedure: This approach enhances efficiency by minimizing the number of intermediate purification steps, which saves time, reduces solvent waste, and can improve overall yield.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 2-Aminoacetophenone Mix Combine Reactants & Catalyst in Reaction Vessel R1->Mix R2 Acetylacetone R2->Mix Catalyst FeCl3·6H2O in Water Catalyst->Mix Stir Stir at Specified Temperature (e.g., 363 K / 90 °C) Mix->Stir Initiate Reaction Neutralize Neutralize with Base (e.g., NaOH) Stir->Neutralize After 3h Filter Filter Resulting Solid Neutralize->Filter Purify Purify by Column Chromatography or Recrystallization Filter->Purify Product This compound Purify->Product

Caption: One-pot synthesis workflow for this compound.

Detailed Step-by-Step Protocol: This protocol is adapted from a general procedure for the synthesis of similar quinoline derivatives.[7]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminoacetophenone (0.01 M), acetylacetone (0.01 M), and 10 mL of an aqueous solution of FeCl₃·6H₂O.

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 363 K) for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a 1 N NaOH solution until the resulting suspension reaches a neutral pH.

  • Isolation: Filter the solid precipitate that forms. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: Dry the crude product. Further purification can be achieved by column chromatography using an appropriate solvent system (e.g., a mixture of chloroform and hexane) or by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

This self-validating protocol includes a monitoring step (TLC) and a robust purification process to ensure the identity and purity of the final compound, which can then be confirmed by spectroscopic analysis.

Spectroscopic Characterization Profile

To confirm the successful synthesis and structural integrity of this compound, a combination of spectroscopic techniques is employed. While the specific spectrum is unique to the compound, the expected characteristics can be inferred from its structure and data from analogous compounds.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of a carbonyl (C=O) stretch, typically in the region of 1680-1690 cm⁻¹. This frequency is indicative of an aromatic ketone where the carbonyl group is conjugated with the quinoline ring system.[8]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will provide detailed information. Key expected signals include:

    • A singlet for the methyl protons of the acetyl group (-COCH₃).

    • A singlet for the methyl protons at the 2-position of the quinoline ring (-CH₃).

    • A series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR will show distinct signals for each unique carbon atom. A peak in the downfield region (typically >190 ppm) will correspond to the carbonyl carbon of the acetyl group. Other signals will represent the methyl carbons and the sp²-hybridized carbons of the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the exact mass of the compound (185.084 g/mol ).[2][5] The fragmentation pattern can provide further structural confirmation.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline and its derivatives are renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4][9][10] this compound serves as a versatile precursor for synthesizing novel drug candidates.

The acetyl group at the 3-position is particularly useful for creating more complex structures like chalcones, which are known to possess potent biological activities. For instance, quinoline-based chalcones have been developed as anticancer agents that target tubulin polymerization, a critical process in cell division.[11]

Logical Pathway for Drug Development:

Drug_Development Start This compound Reaction Claisen-Schmidt Condensation Start->Reaction Intermediate Quinolone Chalcone Derivative Reaction->Intermediate with Aldehyde Target Tubulin Protein Intermediate->Target Binds to Colchicine Site Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Effect1->Effect2 Outcome Antiproliferative Effect (Anticancer Activity) Effect2->Outcome

Caption: Potential application pathway in anticancer drug development.

This compound and its derivatives are also investigated for their potential to inhibit other key cellular targets. The quinoline scaffold can be modified to interact with various enzymes and receptors, making it a valuable starting point for lead optimization in drug discovery campaigns.[11][12]

Conclusion

This compound (CAS: 14208-35-6) is more than just a chemical compound; it is a strategic molecular scaffold with significant potential in synthetic and medicinal chemistry. Its well-defined properties and accessible synthesis routes, particularly through modern, green chemistry approaches, make it a valuable tool for researchers. By serving as a foundational building block, it enables the exploration and development of novel quinoline-based derivatives with the potential to become next-generation therapeutic agents for a range of human diseases. This guide has provided the core technical knowledge necessary for scientists to understand, synthesize, and ultimately innovate with this important heterocyclic intermediate.

References

  • Jadhav, S. D., & Patil, S. B. (Year N/A). Synthesis of this compound derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. ResearchGate. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Prasath, R., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2664. [Link]

  • PolyU Institutional Research Archive. (n.d.). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. [Link]

  • MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]

  • PubChem. (n.d.). 1-(6-Methylquinolin-3-yl)ethanone. [Link]

  • Ayaz, F., et al. (2019). Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. Scientific Reports, 9, 13398. [Link]

  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. [Link]

  • MDPI. (n.d.). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

  • Wozniak, K., & Capan, V. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

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"structure of 1-(2-Methylquinolin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-(2-Methylquinolin-3-yl)ethanone

Abstract

This compound, also known as 3-acetyl-2-methylquinoline, is a pivotal heterocyclic ketone that serves as a versatile intermediate in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive analysis of the compound's structure, detailing its physicochemical properties, primary synthetic routes, and thorough spectroscopic characterization. We delve into the mechanistic underpinnings of preferred synthetic methodologies, such as the Friedländer annulation, while also exploring the limitations of other potential pathways. Detailed protocols, data interpretation, and a discussion of the molecule's application as a precursor for developing novel therapeutic agents are presented for researchers, scientists, and drug development professionals.

Part 1: The Quinoline Nucleus and this compound

The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational structure in medicinal chemistry.[1] This nitrogen-containing heterocycle is prevalent in a wide array of natural products (e.g., quinine) and synthetic compounds, exhibiting a broad spectrum of biological activities.[2][3] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular properties, making quinoline derivatives a subject of intense research in drug discovery.[2] this compound is a key building block that provides a reactive handle—the acetyl group—for the elaboration into more complex and potentially bioactive molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-Acetyl-2-methylquinoline-
CAS Number 14208-35-6[4]
Molecular Formula C₁₂H₁₁NO[4]
Molecular Weight 185.22 g/mol [4]
Appearance White low-melting solid[5]
LogP 2.74580[4]
PSA 29.96 Ų[4]
Complexity 226[4]

Part 2: Synthesis Strategies

The construction of the this compound scaffold is most efficiently achieved through cyclocondensation reactions that form the quinoline ring system, with the Friedländer annulation being the most prominent and effective method.

The Friedländer Annulation: The Primary Synthetic Route

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-diketone). This pathway is highly convergent and is the most reliable method for preparing this compound. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism R1 2-Aminoaryl Ketone/Aldehyde I1 Schiff Base / Enamine Formation R1->I1 Condensation R2 Enolizable Ketone (e.g., Acetylacetone) R2->I1 I2 Intramolecular Aldol Condensation I1->I2 Cyclization I3 Dehydration I2->I3 Elimination of H₂O P Substituted Quinoline I3->P Aromatization

Caption: General mechanism of the Friedländer Annulation.

Experimental Protocol 1: FeCl₃-Catalyzed Green Synthesis

This method utilizes ferric chloride as an inexpensive and environmentally benign catalyst for the condensation of 2-aminoacetophenone with acetylacetone in water, representing a green chemistry approach.[1]

Methodology:

  • To a solution of substituted 2-aminoacetophenone (1 mmol) and acetylacetone (1.2 mmol) in water (5 mL), add FeCl₃·6H₂O (10 mol%).

  • Stir the resulting mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The Lewis acidity of FeCl₃ activates the carbonyl group of the 2-aminoacetophenone, facilitating the initial condensation with the enol form of acetylacetone. Performing the reaction in water minimizes the use of hazardous organic solvents.[1]

Discussion on Friedel-Crafts Acylation

While Friedel-Crafts acylation is a classic method for introducing an acetyl group to an aromatic ring, its application to synthesize this compound from 2-methylquinoline is not feasible.[6]

Mechanistic Limitation: The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃). The nitrogen atom in the quinoline ring is a Lewis base and will readily coordinate with the AlCl₃ catalyst.[6][7] This coordination forms a positively charged complex, which strongly deactivates the entire aromatic system towards further electrophilic attack by the acylium ion. Consequently, the Friedel-Crafts reaction fails on quinoline and other similar nitrogen-containing heterocycles.[6] This limitation necessitates the use of ring-forming strategies like the Friedländer synthesis, where the substituents are installed before or during the creation of the heterocycle.

Part 3: Structural Elucidation and Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton. The aromatic region shows complex multiplets for the protons on the benzene ring. Key diagnostic signals include a sharp singlet for the C4 proton, which is highly deshielded, and two upfield singlets corresponding to the C2-methyl group and the acetyl methyl protons.

Proton AssignmentApproximate Chemical Shift (δ, ppm)Multiplicity
Ar-H (Quinoline)7.50 - 8.10Multiplet
C4-H~8.40Singlet
C2-CH₃~2.75Singlet
COCH₃~2.65Singlet
  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The carbonyl carbon of the acetyl group appears significantly downfield. Other key signals include those for the two methyl groups and the various sp²-hybridized carbons of the quinoline ring.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C=O~203
C2, C8a (Quaternary)~158, ~147
Aromatic CH125 - 135
C3, C4a (Quaternary)~137, ~127
C2-CH₃~24
COCH₃~32
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8][9]

  • C=O Stretch: A strong, sharp absorption band is expected around 1690 cm⁻¹ , which is characteristic of an aryl ketone.

  • C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic quinoline ring.

  • C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO (m/z = 185.0841).

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the acetyl group ([M-43]⁺), resulting from the cleavage of the C-C bond between the quinoline ring and the carbonyl carbon.

Part 4: Reactivity and Applications in Drug Development

This compound is not typically an end-product but rather a versatile starting material for more complex molecular architectures.

Chemical Reactivity and Synthetic Utility

The acetyl group at the C3 position is the primary site of reactivity, serving as a synthetic handle.

  • Condensation Reactions: It readily undergoes base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to form quinolinyl chalcones. These chalcones are a well-known class of compounds with significant biological activities.[10]

  • Functional Group Transformations: The ketone can be reduced to a secondary alcohol, oxidized (e.g., via haloform reaction), or converted into other functional groups, expanding its synthetic utility.

Synthetic_Utility start This compound chalcone Quinolinyl Chalcones start->chalcone  Claisen-Schmidt  Condensation  (Ar-CHO, Base) alcohol Secondary Alcohol start->alcohol  Reduction  (e.g., NaBH₄) other Other Derivatives (e.g., Pyrazoles, Oxazoles) chalcone->other  Cyclization  (e.g., Hydrazine)

Caption: Synthetic transformations of this compound.

Role in Drug Discovery

The synthesis of derivatives from this compound is a common strategy in medicinal chemistry. The quinoline core often acts as a scaffold that correctly positions various pharmacophores for interaction with biological targets. Derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Many quinoline derivatives exhibit selective cytotoxicity against cancer cell lines.[11] The ability to synthesize a library of compounds from this intermediate allows for the exploration of structure-activity relationships (SAR).

  • Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial drugs, and novel derivatives are continuously screened for antimicrobial activity.[12][13]

Conclusion

This compound is a structurally significant and synthetically valuable heterocyclic compound. Its preparation is dominated by the robust and efficient Friedländer annulation, which circumvents the inherent limitations of applying classical electrophilic substitution reactions to the quinoline ring. A comprehensive understanding of its spectroscopic signature allows for unambiguous structural confirmation. As a versatile chemical intermediate, it provides a reliable entry point for the synthesis of diverse quinoline derivatives, underpinning ongoing research and development efforts in the search for new therapeutic agents.

References

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  • (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. OUCI. Available at: [Link]

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  • Sharma, P. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedlander reactions between (2-aminophenyl)chalcones and acetone. Universitat Autònoma de Barcelona. Available at: [Link]

  • (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Available at: [Link]

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Introduction: The 2-Methylquinoline Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Methylquinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological properties.[3][4] Among these, the 2-methylquinoline (quinaldine) core is a particularly versatile and significant building block.[5] The presence of the methyl group at the C2 position provides a key reactive site for further functionalization, allowing for the synthesis of diverse molecular architectures with fine-tuned biological activities.[6][7]

This technical guide provides a comprehensive overview of the principal biological activities associated with 2-methylquinoline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.[1][3] We will delve into the underlying mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for the validation of these activities. The synthesis of these compounds often employs classic methodologies such as the Doebner-von Miller and Combes reactions, which are foundational to the exploration of this chemical space.[3]

Part 1: Anticancer Activity of 2-Methylquinoline Derivatives

The quinoline scaffold is a key structural motif in numerous compounds under investigation for cancer therapy.[8][9] Derivatives of 2-methylquinoline have demonstrated compelling and selective anticancer properties, often acting through the modulation of critical cellular pathways that are dysregulated in cancer.[1][10]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of 2-methylquinoline derivatives are frequently attributed to their ability to interfere with signaling pathways essential for cancer cell proliferation and survival.[8]

  • Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers.[1][8] Certain 2-methylquinoline derivatives have been shown to inhibit key kinases within this cascade, such as mTOR, leading to a downstream blockade of protein synthesis and cell proliferation.[1] This targeted inhibition can halt the uncontrolled growth of tumor cells.

PI3K_Akt_mTOR_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Methylquinoline Derivative Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-methylquinoline derivatives.

  • Induction of Apoptosis: Beyond halting proliferation, many quinoline derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of effective chemotherapy.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Arylquinolines C-6 substituted 2-phenylquinolineHeLa (Cervical Cancer)8.3[10]
C-6 substituted 2-phenylquinolinePC3 (Prostate Cancer)31.37[10]
Tetrahydroquinolines 4-acetamido-2-methyl-THQHeLa (Cervical Cancer)13.15[10]
Fused Hybrids 2-methyl-3-(1H-pyrazol-3-yl)quinolineA549 (Lung Cancer)Comparable to Doxorubicin[11]
2-methyl-3-(1H-pyrazol-3-yl)quinolineMCF-7 (Breast Cancer)Comparable to Doxorubicin[11]

Note: The studies highlighted that many of these compounds exhibited high selectivity, with significantly lower cytotoxicity against non-tumor cells compared to cancer cells.[10]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylquinoline derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the treated plates for a further 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacterial strains presents a global health crisis, necessitating the development of novel antibiotics.[12] Quinoline derivatives have long been a source of potent antibacterial agents, and 2-methylquinoline-based compounds are being actively investigated for their efficacy against challenging pathogens.[12][13]

Mechanism of Action: Disrupting Bacterial Processes

While the precise targets can vary, 2-methylquinoline derivatives often exert their antibacterial effects by inhibiting essential bacterial enzymes or disrupting cellular integrity.[12] Some studies suggest that they may function as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation that is absent in humans, making it an attractive and selective target.[14][15]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring in vitro antibacterial activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Hydrazone-linked Quinoline Staphylococcus aureus12.5[3]
Hydrazone-linked Quinoline Escherichia coli50[3]
Substituted Quinoline (Compound 2) Bacillus cereus1.56[14]
Substituted Quinoline (Compound 6) Staphylococcus aureus3.12[14]
Substituted Quinoline (Compound 6) Escherichia coli3.12[14]
Quinolin-2-one (Compound 6c) MRSA (Methicillin-resistant S. aureus)0.75[13]
Quinolin-2-one (Compound 6c) VRE (Vancomycin-resistant Enterococcus)0.75[13]

Note: Several novel derivatives have shown activity superior to or comparable with standard antibiotics like ciprofloxacin and chloramphenicol in in vitro tests.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method used to determine the MIC of an antimicrobial agent against a specific bacterium.[12]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., MRSA ATCC 33591) on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-methylquinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate, leaving the last wells for controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria).

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

Part 3: Anti-inflammatory and Other Biological Activities

Beyond their roles in fighting cancer and microbes, 2-methylquinoline derivatives have been explored for a range of other important biological activities.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been developed as anti-inflammatory agents that target key pharmacological targets like Cyclooxygenase (COX) enzymes and TNF-α.[16][17] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and target.[16] For example, derivatives with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group have displayed antagonism at the TRPV1 receptor, which is involved in pain and inflammation.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model for evaluating the activity of acute anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the 2-methylquinoline derivative orally or intraperitoneally at a predetermined dose (e.g., 20 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID like Diclofenac.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (at time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Insecticidal Activity

A notable derivative is Quinalphos , an organophosphate insecticide.[18] It is a non-systemic pesticide that functions through contact and stomach action.[19]

  • Mechanism: Quinalphos is an acetylcholinesterase (AChE) inhibitor.[19] By inhibiting this enzyme, it causes an accumulation of the neurotransmitter acetylcholine at the synapse, leading to overstimulation of the nervous system, paralysis, and death in insects.[19][20] It is used to control a broad spectrum of pests, including caterpillars, aphids, and mites, on crops like cotton, rice, and vegetables.[19][21][22]

Antiviral and Anti-prion Activity

The structural versatility of the 2-methylquinoline scaffold has also led to its investigation in more novel therapeutic areas. Research has shown that certain derivatives can act as viral fusion inhibitors, potentially interfering with the entry of viruses into host cells.[23] Furthermore, specific analogues have been synthesized and screened as anti-prion agents for the potential treatment of transmissible spongiform encephalopathies (TSEs), with some compounds showing nanomolar efficacy in suppressing the accumulation of the harmful misfolded prion protein (PrPSc).[24]

Conclusion and Future Outlook

The 2-methylquinoline scaffold is an unequivocally privileged structure in drug discovery, serving as the foundation for compounds with a remarkable breadth of biological activities. From selective cytotoxicity against cancer cells and potent inhibition of drug-resistant bacteria to the modulation of inflammatory pathways, these derivatives continue to demonstrate significant therapeutic potential. The ongoing exploration of structure-activity relationships, coupled with modern synthetic strategies, allows for the rational design of new agents with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Future research will likely focus on the development of hybrid molecules that combine the 2-methylquinoline core with other pharmacophores to achieve synergistic effects and overcome resistance mechanisms.[11][20]

References

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Spectroscopic Data of 1-(2-Methylquinolin-3-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic ketone, 1-(2-Methylquinolin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of the structural and electronic properties of this compound. The guide will delve into the theoretical underpinnings and practical interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating experimental data with established scientific principles, this guide aims to serve as an authoritative reference for the characterization of this compound and related quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fused aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent at the 3-position of the quinoline ring plays a crucial role in modulating these biological effects. The title compound, this compound, also known as 3-acetyl-2-methylquinoline, is a key intermediate in the synthesis of more complex quinoline-based compounds. A precise understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the rational design of novel therapeutic agents.

This guide will provide a detailed exposition of the spectroscopic data of this compound, elucidating the correlation between its molecular structure and its spectral properties.

Synthesis and Provenance of Analytical Sample

The sample of this compound subjected to the spectroscopic analysis described herein was synthesized via a well-established chemical route. A common and efficient method for the synthesis of such quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group, such as an acetylacetone in this case.[1]

The general synthetic approach is depicted below:

Synthesis_of_this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-aminoacetophenone 2-Aminoacetophenone product This compound 2-aminoacetophenone->product Condensation acetylacetone Acetylacetone acetylacetone->product FeCl3 FeCl₃·6H₂O FeCl3->product in water

Figure 1: A representative synthetic scheme for this compound.

The synthesized compound was purified by column chromatography to achieve a purity of ≥98%, as confirmed by High-Performance Liquid Chromatography (HPLC). The molecular weight of the compound is 185.22 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of the proton environments within the molecule. The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.44s1HH-4
8.25m1HH-8
7.94m1HH-5
7.86m1HH-7
7.64m1HH-6
2.77s3H-CH₃ (at C-2)
2.72s3H-C(O)CH₃

Source: NMR data obtained from a PhD thesis and interpreted with comparative data from related compounds.[3]

Interpretation:

  • Aromatic Protons (δ 7.64 - 8.44 ppm): The signals in the downfield region correspond to the protons of the quinoline ring system. The singlet at 8.44 ppm is assigned to the H-4 proton, which is deshielded due to its proximity to the nitrogen atom and the acetyl group. The multiplets between 7.64 and 8.25 ppm are attributed to the protons of the benzene ring (H-5, H-6, H-7, and H-8).

  • Methyl Protons (δ 2.72 and 2.77 ppm): The two sharp singlets in the upfield region are assigned to the two methyl groups. The singlet at 2.77 ppm corresponds to the methyl group at the C-2 position of the quinoline ring. The singlet at 2.72 ppm is assigned to the protons of the acetyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded at 100.62 MHz in CDCl₃.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
201.8C=O (acetyl)
158.8C-2
148.5C-8a
142.3C-4
130.3C-3
129.5C-7
129.4C-8
127.2C-5
125.4C-6
124.7C-4a
33.8-C(O)C H₃
25.4-C H₃ (at C-2)

Source: NMR data obtained from a PhD thesis and interpreted with comparative data from related compounds.[3]

Interpretation:

  • Carbonyl Carbon (δ 201.8 ppm): The signal at the most downfield chemical shift is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (δ 124.7 - 158.8 ppm): The signals in this region correspond to the ten carbons of the quinoline ring system. The chemical shifts are influenced by the nitrogen atom and the substituents.

  • Methyl Carbons (δ 25.4 and 33.8 ppm): The two upfield signals are assigned to the carbons of the two methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (185.22 g/mol ). For 1-(2,4-dimethylquinolin-3-yl)ethanone, the molecular ion is the base peak, indicating the stability of the quinoline ring system.[4]

  • Loss of a Methyl Radical [M-CH₃]⁺: A prominent fragment ion resulting from the loss of a methyl radical from the acetyl group is anticipated.

  • Loss of an Acetyl Radical [M-COCH₃]⁺: Cleavage of the bond between the quinoline ring and the acetyl group would lead to a fragment corresponding to the 2-methylquinoline cation.

  • Further Fragmentation: Subsequent fragmentation of the quinoline ring system can also occur, leading to smaller fragment ions.

MS_Fragmentation_Workflow M_plus Molecular Ion [M]⁺ m/z = 185 M_minus_CH3 [M-CH₃]⁺ m/z = 170 M_plus->M_minus_CH3 - •CH₃ M_minus_COCH3 [M-COCH₃]⁺ m/z = 142 M_plus->M_minus_COCH3 - •COCH₃ Further_Fragments Further Fragments M_minus_COCH3->Further_Fragments Ring Fragmentation

Figure 2: Predicted mass spectrometry fragmentation workflow for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

While a specific IR spectrum for this compound is not available, the characteristic absorption bands can be inferred from the spectra of similar quinoline derivatives.[3][5]

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretching (aromatic)
~2920WeakC-H stretching (aliphatic -CH₃)
~1690StrongC=O stretching (acetyl ketone)
~1600, ~1500, ~1450MediumC=C and C=N stretching (quinoline ring)
~1360MediumC-H bending (-CH₃)
~800-750StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1690 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl group.

  • The absorptions in the 1450-1600 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring.

  • The aromatic and aliphatic C-H stretching and bending vibrations will also be present in their respective characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands arising from π → π* transitions within the aromatic system.[6]

Expected UV-Vis Absorption:

Based on data for related quinoline derivatives, this compound is expected to exhibit two or three main absorption bands in the UV region when dissolved in a solvent like ethanol or methanol.[6]

  • Band I (around 220-230 nm): This band is typically associated with a high-energy π → π* transition of the benzene ring.

  • Band II (around 270-280 nm): This band is attributed to a π → π* transition involving the entire quinoline system.

  • Band III (around 310-330 nm): This lower-energy band is also a π → π* transition, often showing some fine structure. The presence of the acetyl group, a chromophore, is likely to cause a bathochromic (red) shift of this band compared to unsubstituted quinoline.

UV_Vis_Workflow Ground_State Ground Electronic State (S₀) Excited_State_1 Excited State 1 (S₁) (π → π) Ground_State->Excited_State_1 λ ~ 310-330 nm Excited_State_2 Excited State 2 (S₂) (π → π) Ground_State->Excited_State_2 λ ~ 270-280 nm Photon_Absorption Photon Absorption (UV Radiation) Photon_Absorption->Ground_State

Figure 3: Simplified electronic transition workflow for a quinoline derivative.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. The presented ¹H and ¹³C NMR data offer a solid foundation for the structural confirmation of this compound. While direct experimental data for Mass Spectrometry, IR, and UV-Vis spectroscopy were not available in the public domain at the time of writing, a thorough analysis of closely related structures allows for a reliable prediction of the key spectral features.

The comprehensive interpretation of this spectroscopic data is essential for any researcher working with this important quinoline derivative. It enables confident structural verification, purity assessment, and a deeper understanding of its electronic properties, which is critical for its application in the synthesis of novel compounds with potential therapeutic or material science applications. It is recommended that for critical applications, such as in drug development, the full suite of spectroscopic analyses be performed on a certified reference standard of this compound to confirm the interpretations presented in this guide.

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  • RSC Publishing. (2024, March 27). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • ResearchGate. (2025, December 20). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid | Request PDF.

Sources

Topic: Initial Screening of 1-(2-Methylquinolin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Strategic Approach to Unveiling Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] Derivatives of quinoline are of significant interest in drug discovery due to the versatility of the quinoline nucleus, which allows for diverse structural modifications to modulate biological activity.[1][4][5] This guide focuses on a specific, promising subclass: 1-(2-methylquinolin-3-yl)ethanone derivatives. We present a strategic, multi-tiered approach to the initial biological screening of these compounds, designed to efficiently identify and characterize their therapeutic potential.

As a Senior Application Scientist, the aim here is not merely to provide protocols, but to illuminate the rationale behind a structured screening cascade. This approach prioritizes resource efficiency, beginning with broad, foundational assays and progressing to more specific, hypothesis-driven evaluations.

I. Foundational Chemistry: Synthesis of the Core Scaffold

Before screening can commence, the library of derivative compounds must be synthesized. A common and efficient method for producing this compound derivatives is through a one-pot condensation reaction. This typically involves the reaction of substituted 2-aminoacetophenones with active methylene compounds, often catalyzed by an agent like iron(III) chloride (FeCl3·6H2O) in an aqueous solvent.[6] This method is valued for its environmental friendliness and operational simplicity.[6]

G cluster_synthesis General Synthesis Scheme A Substituted 2-Aminoacetophenone Reaction One-Pot Condensation (Aqueous Solvent) A->Reaction B Active Methylene Compound B->Reaction Catalyst FeCl3·6H2O (Catalyst) Catalyst->Reaction Product This compound Derivative Library Reaction->Product

Caption: General synthesis of this compound derivatives.

II. The Screening Cascade: A Tiered Strategy

A tiered screening approach is essential for efficiently managing a library of novel compounds. This strategy ensures that foundational questions about a compound's general biological impact are answered before committing resources to more complex and specific assays.

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Hypothesis-Driven Screening cluster_analysis Analysis & Hit Selection Start Library of Synthesized This compound Derivatives T1_Assay General Cytotoxicity (e.g., MTT or SRB Assay) Start->T1_Assay T2_Anticancer Antiproliferative/ Kinase Inhibition Assays T1_Assay->T2_Anticancer Active Compounds T2_Antimicrobial Antimicrobial Assays (MIC Determination) T1_Assay->T2_Antimicrobial Active Compounds T2_Antioxidant Antioxidant Assays (Radical Scavenging) T1_Assay->T2_Antioxidant Active Compounds Analysis Data Analysis (IC50, MIC Calculation) T2_Anticancer->Analysis T2_Antimicrobial->Analysis T2_Antioxidant->Analysis Hit Hit Compound Identification & Prioritization Analysis->Hit

Caption: A tiered workflow for initial screening of novel compounds.

Tier 1: Foundational Screening - General Cytotoxicity

The first critical step in evaluating any compound with therapeutic potential is to assess its general cytotoxicity.[7] This provides a baseline understanding of the concentration at which the compound affects cell viability. Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

Rationale: MTT vs. SRB
  • MTT Assay: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan is proportional to the number of living cells.

  • SRB Assay: Measures total cellular protein content. The sulforhodamine B dye binds to basic amino acids in cellular proteins under acidic conditions.[9][10] The amount of bound dye is proportional to the total cell mass.

While both are effective, the SRB assay is often recommended as it is less prone to interference from compounds that affect cellular metabolism without inducing cell death.[11] It measures a more stable endpoint (total protein) and has a simpler protocol.[9][11]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methodologies used by the National Cancer Institute (NCI).[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Cold Trichloroacetic Acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO2) to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (final DMSO concentration <0.5%). Replace the existing medium with 100 µL of medium containing the test compounds. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully remove the supernatant. Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at ~565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.

Tier 2: Hypothesis-Driven Screening

Compounds that demonstrate activity in the foundational cytotoxicity screen can be advanced to more specific assays based on the known pharmacological profile of the quinoline scaffold.

A. Anticancer Activity: Kinase Inhibition Screening

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][13] An initial screen against a panel of relevant kinases can quickly identify promising candidates.

Rationale: Cell-free (biochemical) kinase assays are ideal for initial screening as they directly measure the interaction between the compound and the kinase enzyme, avoiding the complexities of cellular uptake and metabolism.[14][15] Radiometric assays are considered a gold standard for their sensitivity, while luminescence-based assays measuring ATP consumption are well-suited for high-throughput screening.[14][16]

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and ATP C Initiate Kinase Reaction (Incubate) A->C B Add Test Compound (Derivative) B->C D Stop Reaction & Detect Signal C->D E Analyze Data (Calculate % Inhibition, IC50) D->E

Caption: A generalized workflow for in vitro kinase inhibitor screening.[17]

Protocol: General Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Materials:

  • Purified target kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (at or near the Km concentration for the kinase)[14]

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In each well of a microplate, add the kinase, substrate, and assay buffer.

  • Compound Addition: Add the test compound at various concentrations. Include no-inhibitor (positive) and no-enzyme (negative) controls.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent, which simultaneously stops the kinase reaction and measures the amount of remaining ATP. The light output is inversely correlated with kinase activity.

  • Measurement: After a brief incubation, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve to determine the IC50 value for each compound.[17]

B. Antimicrobial Activity: Broth Microdilution Assay

The quinoline core is present in several antibacterial drugs, making antimicrobial screening a logical step.[5][18] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound directly in the wells of a 96-well plate using CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a control for the standard antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the absorbance at 600 nm.

C. Antioxidant Activity: DPPH Radical Scavenging Assay

Investigating antioxidant potential can provide additional valuable information about a compound's biological profile.[20] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess the radical scavenging ability of a compound.[21][22] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom or an electron from an antioxidant.[21][23]

Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol or ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[24]

  • 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds.

  • Controls: Include a blank control (methanol only) and a positive control with the standard antioxidant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at ~517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

III. Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparing the activity of derivatives and identifying structure-activity relationships (SAR).

Table 1: Illustrative Cytotoxicity Data for this compound Derivatives

Compound ID Substitution Pattern Cell Line GI50 (µM)
Q-001 Unsubstituted MCF-7 15.2
Q-002 6-Fluoro MCF-7 8.7
Q-003 7-Chloro MCF-7 11.4

| Q-004 | 6-Methoxy | MCF-7 | >50 |

Table 2: Illustrative Antimicrobial and Antioxidant Data for Active Compounds

Compound ID MIC (µg/mL) vs. S. aureus DPPH Scavenging IC50 (µM)
Q-002 16 25.1
Q-003 32 45.8

| Ascorbic Acid | N/A | 17.6 |

IV. Conclusion and Path Forward

This in-depth guide outlines a systematic and logical workflow for the initial screening of this compound derivatives. By employing a tiered approach—starting with broad cytotoxicity assessment and progressing to targeted anticancer, antimicrobial, and antioxidant assays—researchers can efficiently identify hit compounds. The data generated from these initial screens forms the foundation for more advanced studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing, ultimately paving the way for the development of novel therapeutic agents.

References

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  • Synthesis of this compound derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. ResearchGate.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Nature.
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  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
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  • Cross-Validation of MTT Assay Results with SRB and DRAQ7 Assays for Assessing Caulophine Cytotoxicity. Benchchem.
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  • Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry.
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Methodological & Application

Application Note: Structural Elucidation of 1-(2-Methylquinolin-3-yl)ethanone using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmaceuticals, most notably antimalarial agents.[1] The biological activity of quinoline derivatives is profoundly influenced by the substitution pattern on the heterocyclic ring system. Consequently, the precise and unambiguous structural characterization of these molecules is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[2]

This application note provides a comprehensive guide to the structural analysis of 1-(2-Methylquinolin-3-yl)ethanone, a key intermediate in the synthesis of various bioactive compounds.[3] We will detail the protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. A thorough interpretation of the resulting spectral data will be presented to confirm the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds.

Causality of Experimental Choices

The selection of a suite of NMR experiments is driven by the need to solve the molecular puzzle piece by piece. A standard ¹H NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through spin-spin coupling.[1] However, in complex aromatic systems like quinolines, severe signal overlap can occur.[4] To overcome this, ¹³C NMR is employed to determine the number of unique carbon environments. Further dimensionality is introduced with 2D NMR techniques. COSY (Correlation Spectroscopy) is essential for identifying proton-proton coupling networks, helping to trace out the connectivity within the spin systems of the quinoline ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the entire molecular skeleton. This multi-pronged approach ensures a self-validating and unambiguous structural assignment.

Experimental Protocols

Protocol 1: Sample Preparation

A critical step for acquiring high-quality NMR data is meticulous sample preparation. The concentration of the sample can influence chemical shifts due to intermolecular interactions like π-π stacking, a known phenomenon in quinoline derivatives.[5]

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, referencing to the residual solvent peak is often sufficient for routine structural confirmation.

Protocol 2: NMR Data Acquisition

The following are generalized acquisition parameters on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Pulse Program Number of Scans (NS) Spectral Width (SW) Acquisition Time (AQ) Relaxation Delay (D1)
¹H NMR zg301616 ppm~4 s2 s
¹³C{¹H} NMR zgpg301024240 ppm~1 s2 s
COSY cosygpppqf816 ppm (F2 & F1)~0.25 s2 s
HSQC hsqcedetgpsisp2.3416 ppm (F2), 220 ppm (F1)~0.1 s2 s
HMBC hmbcgplpndqf1616 ppm (F2), 220 ppm (F1)~0.2 s2 s

Data Analysis and Interpretation

The following sections detail the analysis of predicted ¹H and ¹³C NMR spectra for this compound. The predicted data serves as a guide for interpreting experimental results.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the acetyl and the 2-methyl groups.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.25s1HH-4
~8.05d1HH-5
~7.80d1HH-8
~7.70t1HH-7
~7.55t1HH-6
~2.75s3H-COCH₃
~2.70s3HQuinoline-CH₃

Interpretation:

  • The aromatic region (7.5-8.3 ppm) will display signals for the five protons on the quinoline ring.

  • The proton at the C-4 position is expected to be a singlet and shifted significantly downfield due to the anisotropic effect of the neighboring acetyl group.

  • The protons on the benzene portion of the quinoline ring (H-5, H-6, H-7, H-8) will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta couplings.

  • Two sharp singlets are predicted for the two methyl groups. The acetyl methyl protons are expected to be slightly deshielded compared to the methyl group attached to the quinoline ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~198.0C=O
~155.0C-2
~147.0C-8a
~138.0C-4
~132.0C-7
~130.0C-5
~129.0C-8
~128.0C-4a
~127.0C-6
~125.0C-3
~30.0-COCH₃
~23.0Quinoline-CH₃

Interpretation:

  • The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 195-205 ppm.

  • The quaternary carbons and the carbons of the aromatic rings will resonate in the 120-155 ppm region.

  • The two methyl carbons will appear in the upfield region of the spectrum, with the acetyl methyl carbon being more deshielded.

Experimental Workflow Visualization

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information cluster_structure Final Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Env Carbon Environments C13_NMR->Carbon_Env HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH Final_Structure This compound Structure Proton_Env->Final_Structure Carbon_Env->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Logical Relationships in Spectral Interpretation

Spectral_Interpretation cluster_data NMR Data cluster_interpretation Structural Fragments & Connectivity H1_Spectrum ¹H Spectrum (Shifts, Integrals, Multiplicity) Aromatic_System Aromatic Spin System (H-5 to H-8) H1_Spectrum->Aromatic_System Methyl_Groups Methyl Groups (-CH₃, -COCH₃) H1_Spectrum->Methyl_Groups C13_Spectrum ¹³C Spectrum (Shifts) Quaternary_Carbons Quaternary Carbons (C-2, C-3, C-4a, C-8a) C13_Spectrum->Quaternary_Carbons Carbonyl_Group Carbonyl Group (C=O) C13_Spectrum->Carbonyl_Group COSY_Spectrum COSY Spectrum (Cross-peaks) COSY_Spectrum->Aromatic_System confirms J-coupling HSQC_Spectrum HSQC Spectrum (Cross-peaks) HSQC_Spectrum->Aromatic_System assigns aromatic C-H HSQC_Spectrum->Methyl_Groups assigns methyl carbons HMBC_Spectrum HMBC Spectrum (Cross-peaks) Full_Scaffold Complete Molecular Scaffold HMBC_Spectrum->Full_Scaffold connects fragments Aromatic_System->Full_Scaffold Methyl_Groups->Full_Scaffold Quaternary_Carbons->Full_Scaffold Carbonyl_Group->Full_Scaffold

Caption: Logical connections in NMR data interpretation.

Conclusion

The structural integrity of synthesized compounds is a non-negotiable aspect of chemical and pharmaceutical research. This application note outlines a systematic and robust NMR-based approach for the structural verification of this compound. By judiciously combining 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols and data interpretation framework serve as a reliable guide for researchers working with quinoline derivatives and other complex heterocyclic systems, ensuring the confident structural characterization of novel molecules.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • ResearchGate. (2021). Synthesis of this compound derivatives from.... ResearchGate.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • LookChem. (n.d.). This compound. LookChem.
  • BLDpharm. (n.d.). 14208-35-6|this compound. BLDpharm.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.
  • mnstate.edu. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

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Topic: Mass Spectrometry Fragmentation of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide to the mass spectrometric fragmentation of 1-(2-Methylquinolin-3-yl)ethanone (C₁₂H₁₁NO, M.W. 185.22). As a member of the quinoline class of nitrogen-containing heterocyclic compounds, this molecule and its analogues are of significant interest in medicinal chemistry and drug development.[1][2] Understanding its fragmentation behavior is critical for its unambiguous identification, structural elucidation, and metabolic profiling. This guide outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provides detailed experimental protocols for sample analysis, and explains the causality behind the observed fragmentation patterns, grounded in established mass spectrometry principles.

Introduction and Scientific Context

This compound is a ketone derivative of the quinoline scaffold. The quinoline ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The analysis of such molecules by mass spectrometry is indispensable for quality control, metabolite identification, and reaction monitoring.

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern. The choice of ionization technique dictates the extent of fragmentation.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular "fingerprint."

  • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[3][4] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through Collision-Induced Dissociation (CID), providing targeted structural information.[5][6]

This document will explore both approaches to provide a comprehensive analytical overview.

Predicted Fragmentation Pathways and Mechanistic Rationale

The fragmentation of this compound is governed by the chemical properties of its functional groups: the stable quinoline ring, the ketone carbonyl group, and the adjacent methyl substituents.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions (typically 70 eV), the initial ionization event involves the removal of an electron, most likely from the non-bonding orbitals of the nitrogen or oxygen atoms, to form a radical cation (M•⁺) at m/z 185.[7] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways are dominated by cleavages adjacent to the carbonyl group, a process known as alpha-cleavage .[8]

  • Loss of a Methyl Radical ([•CH₃]): The most favorable alpha-cleavage is the loss of the terminal methyl radical (•CH₃, 15 Da). This results in the formation of a highly stable acylium ion at m/z 170 , which is often the base peak in the spectrum.

  • Loss of an Acetyl Radical ([•COCH₃]): The second alpha-cleavage pathway involves the scission of the bond between the carbonyl carbon and the quinoline ring, leading to the loss of an acetyl radical (•COCH₃, 43 Da). This generates the 2-methylquinoline radical cation at m/z 142 .

  • Secondary Fragmentation (Quinoline Ring Decomposition): The quinoline-containing fragments can undergo further decomposition. A characteristic fragmentation of the quinoline core is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[9][10]

    • The ion at m/z 142 can lose HCN to produce a fragment at m/z 115 .

The predicted EI fragmentation cascade is visualized in the diagram below.

EI_Fragmentation_Pathway M This compound (M•⁺) m/z 185 F170 Acylium Ion [M - •CH₃]⁺ m/z 170 (Base Peak) M->F170 - •CH₃ (15 Da) Alpha-Cleavage F142 2-Methylquinoline Cation [M - •COCH₃]⁺ m/z 142 M->F142 - •COCH₃ (43 Da) Alpha-Cleavage F115 [m/z 142 - HCN]⁺ m/z 115 F142->F115 - HCN (27 Da) Ring Cleavage

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule readily accepts a proton, typically on the basic quinoline nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 186 . CID of this precursor ion in the collision cell induces fragmentation.

Unlike the radical-driven pathways in EI, fragmentation in CID is typically initiated at the site of the charge and involves the loss of stable, neutral molecules.[11][12]

  • Loss of Carbon Monoxide (CO): A common pathway for protonated ketones involves rearrangement and subsequent loss of a neutral carbon monoxide molecule (28 Da). This would produce a fragment ion at m/z 158 .

  • Loss of Water (H₂O): Although less common for this structure, a rearrangement involving the acetyl methyl group and the quinoline ring could potentially lead to the loss of a water molecule (18 Da), yielding a fragment at m/z 168 .

  • Higher Energy Fragmentation: At higher collision energies, fragmentation patterns may begin to resemble those from EI-MS, such as cleavage of the C-C bond to lose ketene (CH₂CO, 42 Da), resulting in an ion at m/z 144 .

ESI_Fragmentation_Pathway MH Protonated Molecule [M+H]⁺ m/z 186 F158 [M+H - CO]⁺ m/z 158 MH->F158 - CO (28 Da) Neutral Loss F168 [M+H - H₂O]⁺ m/z 168 MH->F168 - H₂O (18 Da) Rearrangement F144 [M+H - CH₂CO]⁺ m/z 144 MH->F144 - CH₂CO (42 Da) High Energy CID

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.

Data Summary

The table below summarizes the key predicted ions for this compound.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss / Fragment IdentityExpected Relative Abundance
EI 185 (M•⁺)170[M - •CH₃]⁺ (Acylium ion via alpha-cleavage)Base Peak
142[M - •COCH₃]⁺ (2-Methylquinoline cation via alpha-cleavage)High
115[m/z 142 - HCN]⁺ (Quinoline ring fragmentation)Moderate
ESI-MS/MS 186 ([M+H]⁺)158[M+H - CO]⁺ High
168[M+H - H₂O]⁺ Low to Moderate
144[M+H - CH₂CO]⁺ Collision Energy Dependent

Experimental Protocols

The following protocols are designed to be self-validating, providing starting points for method development.

Protocol 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for obtaining a standard, library-searchable fragmentation pattern.

1. Sample Preparation: a. Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). b. Vortex thoroughly to ensure complete dissolution. c. Perform a serial dilution to a final concentration of ~10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • GC System: Standard Gas Chromatograph.
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
  • Injection: 1 µL, Splitless mode.
  • Inlet Temp: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temp: 100°C, hold for 1 min.
  • Ramp: 20°C/min to 280°C.
  • Final Hold: 5 min at 280°C.
  • MS System: Quadrupole or Time-of-Flight Mass Spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temp: 230°C.
  • Mass Range: m/z 40-400.
  • Solvent Delay: 3 min.

3. Expected Outcome:

  • A sharp chromatographic peak for the analyte.
  • A mass spectrum exhibiting a molecular ion at m/z 185 and dominant fragment ions at m/z 170 (base peak) and m/z 142, consistent with the predicted EI fragmentation.
Protocol 2: Analysis by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for analyzing complex mixtures and for targeted fragmentation studies.

1. Sample Preparation: a. Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. b. Vortex thoroughly. c. Dilute to a final concentration of ~1 µg/mL using the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: HPLC or UHPLC system.
  • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.3 mL/min.
  • Gradient:
  • 10% B to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 10% B and equilibrate for 3 minutes.
  • Injection Volume: 5 µL.
  • Column Temp: 40°C.
  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas (N₂): Flow 10 L/min, Temp 325°C.
  • Nebulizer Pressure: 40 psi.
  • MS1 Scan: m/z 100-400 to identify the [M+H]⁺ precursor at m/z 186.
  • MS2 (Product Ion Scan):
  • Precursor Ion: m/z 186.
  • Collision Gas: Argon.
  • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions. A fixed energy of 20 eV is a good starting point.

3. Expected Outcome:

  • A strong signal for the [M+H]⁺ ion at m/z 186 in the MS1 scan.
  • A product ion spectrum (MS2) showing major fragments at m/z 158 and other collision energy-dependent ions.

Experimental Workflow Visualization

The general workflow for mass spectrometric analysis is outlined below.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing P1 Weigh Compound P2 Dissolve & Dilute P1->P2 A1 Inject into GC or LC P2->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis (MS or MS/MS) A2->A3 D1 Acquire Spectrum A3->D1 D2 Identify Fragments D1->D2 D3 Elucidate Structure D2->D3

Caption: General experimental workflow from sample preparation to data analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. Under EI, fragmentation is dominated by alpha-cleavage, yielding a characteristic base peak at [M-15]⁺ (m/z 170). Under ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 186 primarily loses neutral molecules like CO. The protocols and mechanistic insights provided in this note serve as a robust foundation for the confident identification and structural characterization of this compound and its related analogues in various research and development settings.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Aust. J. Chem., 26, 1031-41. Retrieved from [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). NIH. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH. Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). NIH. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). Retrieved from [Link]

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  • Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

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Application Note: Elucidating the Three-Dimensional Architecture of 1-(2-Methylquinolin-3-yl)ethanone via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] A definitive understanding of the three-dimensional structure of quinoline derivatives is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This application note provides a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-(2-Methylquinolin-3-yl)ethanone, a representative member of this vital class of compounds. We detail field-proven protocols from chemical synthesis to final structure validation, explaining the causality behind critical experimental choices and providing a self-validating framework for obtaining high-quality crystallographic data.

Introduction: The Significance of Structural Elucidation

Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] This therapeutic versatility stems from the quinoline ring system's ability to interact with a wide range of biological targets. For drug development professionals, leveraging this scaffold requires precise knowledge of how substituent placement affects molecular conformation, crystal packing, and intermolecular interactions.

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the atomic arrangement within a molecule.[6][7] The resulting structural model provides invaluable insights into bond lengths, bond angles, and the overall molecular architecture, which are critical inputs for computational modeling, lead optimization, and understanding drug-receptor binding. This guide provides a detailed workflow for the structural analysis of this compound, serving as a robust template for other small organic molecules.

Part I: Synthesis and High-Quality Crystal Growth

Synthesis via Friedländer Annulation

The Friedländer synthesis is a robust and efficient method for constructing the quinoline core.[8][9] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] For this compound, this is achieved by reacting 2-aminoacetophenone with acetylacetone. We present a method using an environmentally benign catalyst, iron(III) chloride hexahydrate.[11]

Protocol 1: Synthesis of this compound

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 2-aminoacetophenone (1.35 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of water to the flask, followed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.27 g, 1 mmol, 10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the pure product, this compound.

Crystallization: The Art of Growing Diffraction-Quality Crystals

The primary bottleneck in X-ray crystallography is often the growth of a single, well-ordered crystal free of defects.[6] The ideal crystal for diffraction should be between 0.1 and 0.3 mm in all dimensions.[12][13] The most common and effective method for small organic molecules is slow evaporation.

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Screening: The choice of solvent is critical. The target compound should be moderately soluble—dissolving when heated but precipitating upon cooling.[14] Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). For this compound, an ethanol/hexane mixture is often effective.

  • Solution Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of the chosen solvent system (e.g., 1 mL of 1:1 ethanol/hexane) in a clean, small vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[14]

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.[15]

  • Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop or a fine needle.

Troubleshooting: If the compound "oils out," the solution is too saturated, or the solvent is too non-polar. Try a more dilute solution or a more polar solvent system. If no crystals form, the solution may be too dilute. Allow more solvent to evaporate or try a less polar solvent to induce precipitation.[16]

G cluster_0 Synthesis cluster_1 Crystallization Reactants 2-Aminoacetophenone + Acetylacetone Reaction Friedländer Annulation (FeCl3·6H2O, H2O, RT) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Rotary Evaporation & Recrystallization Workup->Purification Product Pure Compound Purification->Product Dissolution Dissolve in Minimal Solvent Product->Dissolution Transfer to Crystallization Filtration Micro-filtration (0.22 µm) Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystal Single Crystal Growth Evaporation->Crystal

Fig. 1: Workflow for Synthesis and Crystallization.

Part II: X-ray Diffraction and Data Acquisition

Crystal Mounting and Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam. To minimize thermal vibrations and obtain higher quality data, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

Protocol 3: Data Collection

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

  • Mounting: Secure the crystal to the tip of a cryo-loop (e.g., a MiTeGen MicroMount™) using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Diffractometer Setup: Mount the loop on the goniometer head of the diffractometer. Modern instruments are typically equipped with a CMOS or CCD detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[12]

  • Centering: Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames (pre-scans) to determine the unit cell parameters and Bravais lattice.[13]

  • Data Collection Strategy: Based on the determined crystal symmetry, devise a data collection strategy to ensure high completeness and redundancy.[17][18] A typical strategy involves collecting multiple runs of frames (e.g., omega and phi scans) with narrow frame widths (e.g., 0.5°) over a wide angular range.

  • Data Acquisition: Execute the full data collection run. Exposure times per frame will vary depending on the crystal's scattering power and the X-ray source intensity.[13]

Data Processing

The raw diffraction images are processed to yield a list of reflection intensities.

  • Integration: The software identifies the diffraction spots on each frame and integrates their intensities.

  • Scaling and Merging: The integrated intensities from all frames are scaled to a common reference frame to account for variations in exposure and crystal decay. Symmetry-equivalent reflections are then merged.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself, typically using a multi-scan method.[13]

G SelectCrystal Select & Mount Crystal CoolCrystal Cool to 100 K SelectCrystal->CoolCrystal CenterCrystal Center in X-ray Beam CoolCrystal->CenterCrystal DetermineCell Determine Unit Cell & Bravais Lattice CenterCrystal->DetermineCell Strategy Calculate Data Collection Strategy DetermineCell->Strategy CollectData Collect Full Diffraction Dataset Strategy->CollectData ProcessData Process Raw Data: Integration, Scaling, Absorption Correction CollectData->ProcessData HKLFile Generate Final hkl File ProcessData->HKLFile

Fig. 2: X-ray Diffraction Data Acquisition Workflow.

Part III: Structure Solution, Refinement, and Validation

Structure Solution and Refinement

The processed reflection data are used to solve and refine the crystal structure.

Protocol 4: Structure Determination

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using SHELXT or olex2.solve). This initial step typically reveals the positions of most or all non-hydrogen atoms.

  • Initial Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares program such as SHELXL.[19][20] This process minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|).

  • Anisotropic Refinement: Initially, atoms are refined with isotropic displacement parameters (spherical). In subsequent cycles, they are refined anisotropically (ellipsoidal) to better model their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model (e.g., AFIX instructions in SHELXL).

  • Convergence: Refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles become negligible.[21] The quality of the final model is assessed using residual factors (R1, wR2) and the Goodness-of-Fit (GooF).

Data Presentation

The final crystallographic data and refinement details should be summarized in a standardized table.

Table 1. Crystal Data and Structure Refinement for this compound.

ParameterValue
Chemical FormulaC₁₂H₁₁NO
Formula Weight185.22
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
aValue Å
bValue Å
cValue Å
α90°
βValue°
γ90°
VolumeValue ų
Z (Molecules per cell)4
Density (calculated)Value Mg/m³
Absorption CoefficientValue mm⁻¹
F(000)392
Crystal SizeValue x Value x Value mm³
θ range for data collectionValue to Value°
Reflections CollectedValue
Independent ReflectionsValue [R(int) = Value]
Completeness to θ = 25.242°99.9 %
Data / Restraints / ParamsValue / 0 / Value
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]
R1Value
wR2Value
R indices (all data)
R1Value
wR2Value
Largest diff. peak/holeValue and -Value e.Å⁻³
(Note: Italicized values are placeholders and must be replaced with experimental results.)
Structure Validation and Visualization

Validation is a critical final step to ensure the quality and accuracy of the crystal structure.

  • Validation: The final Crystallographic Information File (CIF) should be checked using the IUCr's checkCIF service, which incorporates the PLATON software.[22][23][24][25] This service generates a report with alerts that highlight potential issues, such as missed symmetry, incorrect atom assignments, or unusual geometric parameters, which must be addressed.[26]

  • Visualization: The final structure can be visualized using software like CCDC's Mercury.[27][28][29] This allows for the generation of publication-quality images and the detailed analysis of molecular geometry, conformation, and intermolecular interactions like hydrogen bonds and π-π stacking.[30][31] This analysis is often deposited in a public repository like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[32][33][34]

G Solution Structure Solution (Direct Methods) Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Validation Structure Validation (checkCIF/PLATON) Refinement->Validation Iterative Process Visualization Visualization & Analysis (Mercury) Validation->Visualization Deposition Database Deposition (CSD) Visualization->Deposition

Fig. 3: Structure Solution, Refinement, and Validation Cycle.

Conclusion

This application note has outlined a complete and robust workflow for the single-crystal X-ray crystallographic analysis of this compound. By following these detailed protocols—from rational synthesis and meticulous crystallization to rigorous data collection, refinement, and validation—researchers can obtain high-quality, publication-ready crystal structures. The resulting three-dimensional atomic models provide the definitive structural evidence necessary to guide medicinal chemistry efforts, enabling a deeper understanding of structure-activity relationships and accelerating the development of novel quinoline-based therapeutics.

References

  • CCDC. (n.d.). Free Crystal Structure Visualization Software - CCDC. Retrieved from [Link]

  • Various Authors. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Yadav, G. D., & Mistry, K. N. (2012). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. The Journal of Organic Chemistry, 77(1), 484-491. Retrieved from [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Singh, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]

  • CCDC. (n.d.). Mercury - Crystal Structure Visualization and Analysis Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 11(6), 567-575. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • Spek, A. L. (2010). An overview of PLATON/PLUTON crystal structure validation. Crystallography Reviews, 16(1), 1-32. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. Retrieved from [Link]

  • Pro-Analytica. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Pérez-García, L. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7083. Retrieved from [Link]

  • CCDC. (2024, October 24). How to: Unlock crystal structure secrets with Mercury [Video]. YouTube. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Retrieved from [Link]

  • Coles, S. J., & Gale, P. A. (Eds.). (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. Retrieved from [Link]

  • University of Vienna. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Müller, P., et al. (2007). Crystal structure refinement. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Refinement. Retrieved from [Link]

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  • Roe, S. M. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 80(8), 241-249. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylquinolin-3-yl)ethanone is a heterocyclic ketone derivative of quinoline, a structural motif of significant interest in medicinal chemistry and drug development. The biological activity and chemical reactivity of such compounds are intrinsically linked to their purity. Impurities, which can arise from starting materials, byproducts, or degradation products during synthesis, can interfere with downstream applications, leading to unreliable experimental results and posing safety risks in pharmaceutical contexts.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound. It is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for a wide range of applications. The methodologies discussed herein are based on established chemical principles and data from analogous quinoline derivatives.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities. A common synthetic route to this compound involves the condensation of a 2-aminoarylketone (such as 2-aminoacetophenone) with an active methylene compound like acetylacetone.[1]

Based on this synthesis, common impurities may include:

  • Unreacted Starting Materials: 2-aminoacetophenone and acetylacetone.

  • Side-Products: Self-condensation products of the starting materials or incompletely cyclized intermediates.

  • Reagents and Catalysts: Acids or bases used to catalyze the reaction.

The purification strategies outlined below are designed to effectively remove these types of impurities.

Physicochemical Properties of this compound

While comprehensive physicochemical data for this compound is not extensively published, information on analogous compounds suggests it is a solid at room temperature.[2] Its quinoline core imparts a basic character, and the ketone group provides a site for hydrogen bonding. A commercially available source indicates a purity of 98% is achievable.[3]

PropertyValue/ObservationSignificance for Purification
Molecular Weight 185.23 g/mol [3]Useful for characterization (e.g., mass spectrometry).
Physical State Likely a solid at room temperature.[2]Recrystallization is a primary purification method.
Solubility Generally soluble in organic solvents like ethanol and dichloromethane; less soluble in water.Guides solvent selection for recrystallization and chromatography.
Basicity The quinoline nitrogen is basic.Enables purification by acid-base extraction.

Purification Methodologies

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For this compound, a multi-step approach is often most effective.

Workflow for Purification

Caption: General workflow for the purification of this compound.

Protocol 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4] For quinoline derivatives, silica gel is a common stationary phase. However, the basicity of the quinoline nitrogen can lead to strong interactions with the acidic silica gel, potentially causing streaking or even decomposition. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Principle: The crude sample is loaded onto a column of silica gel. A solvent system (mobile phase) is passed through the column. Compounds with a higher affinity for the mobile phase will travel down the column faster, while those with a higher affinity for the stationary phase will move more slowly, thus effecting separation.

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate (silica gel).

    • Develop the plate in various solvent systems to find an optimal mobile phase. A good system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for aromatic ketones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][6] Based on protocols for similar compounds, a starting point could be a 5:1 to 1:1 mixture of petroleum ether/ethyl acetate or chloroform/hexane.[5][7]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting:

  • Product Sticking to the Column: If the product is not eluting, gradually increase the polarity of the mobile phase. If streaking occurs, consider adding 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.

  • Poor Separation: If separation is poor, consider using a less polar mobile phase or a different stationary phase (e.g., alumina).

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, while the impurities remain dissolved.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test the solubility of the crude material in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexane). For quinoline derivatives, ethanol or mixtures like methanol-acetone are often effective.[8]

    • Observe which solvent provides a significant increase in solubility upon heating and forms crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use a minimal amount of hot solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Solvent System Selection Guide

SolventPolarityPotential Use
HexaneNon-polarGood for washing non-polar impurities; can be used as an anti-solvent.
DichloromethanePolar aproticGood dissolving solvent, often used in chromatography.
Ethyl AcetateMedium polarityCommon solvent for both chromatography and recrystallization.
EthanolPolar proticOften a good solvent for recrystallizing quinoline derivatives.[8]
Methanol/AcetoneMixtureCan be an effective solvent pair for recrystallization.[9]

Protocol 3: Acid-Base Extraction

This technique is particularly useful for an initial cleanup to separate the basic this compound from neutral and acidic impurities.[10]

Principle: The basic nitrogen atom of the quinoline ring can be protonated by an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase. The aqueous layer can then be isolated and the free base regenerated by adding a base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated quinoline derivative will be in the aqueous layer.

    • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh acid solution to ensure complete transfer of the product.

  • Regeneration of the Free Base:

    • Combine the acidic aqueous extracts in a clean flask and cool in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper).

    • The free base, this compound, should precipitate out if it is a solid or form an oily layer.

  • Isolation:

    • Extract the free base back into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

Workflow for Acid-Base Extraction

G compound compound Crude_Mixture Crude Product in Organic Solvent Separatory_Funnel Separatory Funnel Crude_Mixture->Separatory_Funnel Add Dilute Acid Aqueous_Layer Aqueous Layer (Protonated Product) Separatory_Funnel->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Separatory_Funnel->Organic_Layer Regeneration Regeneration with Base Aqueous_Layer->Regeneration Final_Product Pure Product Regeneration->Final_Product Extract with Organic Solvent

Caption: Diagram of the acid-base extraction process.

Purity Assessment

After purification, it is crucial to assess the purity of this compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a classic indicator of a pure crystalline solid.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of standard organic chemistry techniques. For a crude mixture, an initial acid-base extraction can be a highly efficient first step to remove non-basic impurities. Subsequent purification by column chromatography followed by recrystallization is recommended to achieve high purity suitable for demanding applications in research and drug development. The specific conditions for chromatography and recrystallization should be optimized based on preliminary TLC and solubility tests.

References

  • ResearchGate. (n.d.). Synthesis of this compound derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. Retrieved from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from [Link]

  • Amazon Web Services. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ketones - US2166584A.
  • Google Patents. (n.d.). Method for purification of ketones - US2826537A.
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  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
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  • Research article. (n.d.). Synthesis and Cytotoxicity Evaluation of Novel C-3 Aminocarbamate Pregnenolone Derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone”. Retrieved from [Link]

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Application Notes and Protocols for the Antimicrobial Screening of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for new chemical entities with potent antimicrobial activity.[1] Quinolines, a class of heterocyclic aromatic compounds, have long been a cornerstone in the development of synthetic antibacterial agents.[2][3][4] The quinoline nucleus is a privileged scaffold in medicinal chemistry, famously represented by the fluoroquinolone antibiotics, which exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication.[5][6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a novel quinoline derivative, 1-(2-Methylquinolin-3-yl)ethanone . While specific data for this compound is not yet extensively published, the protocols herein are based on established, robust methodologies for evaluating the antimicrobial potential of new chemical entities.[10][11] These application notes are designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

The primary objective of the described workflow is to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant microorganisms. This will be achieved through a combination of the agar well diffusion method for preliminary screening and the broth microdilution method for quantitative assessment.

Mechanism of Action: The Scientific Rationale for Screening Quinolines

Quinolone antibiotics function by converting their target enzymes, DNA gyrase and topoisomerase IV, into toxic cellular poisons that fragment the bacterial chromosome.[7][9] These enzymes are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavage complex, quinolones inhibit the DNA ligation step, leading to an accumulation of double-strand breaks and ultimately cell death.[7][8] Eukaryotic cells lack DNA gyrase and possess topoisomerase II enzymes that have a low affinity for quinolones, providing a basis for selective toxicity.[5] The screening of novel quinoline derivatives like this compound is therefore predicated on the hypothesis that they may share this well-established mechanism of action or possess novel interactions with these or other bacterial targets.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the antimicrobial screening of this compound.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Quantification cluster_analysis Phase 3: Data Analysis prep_compound Preparation of this compound Stock Solution agar_well Primary Screening: Agar Well Diffusion Assay prep_compound->agar_well broth_micro Quantitative Analysis: Broth Microdilution for MIC Determination prep_compound->broth_micro prep_media Preparation of Microbiological Media (MHA, MHB) prep_media->agar_well prep_media->broth_micro prep_inoculum Preparation of Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->agar_well prep_inoculum->broth_micro agar_well->broth_micro If active mbc_det Bactericidal/Bacteriostatic Determination: MBC Assay broth_micro->mbc_det data_collection Data Collection: Measure Zone of Inhibition (mm) Record MIC (µg/mL) Record MBC (µg/mL) broth_micro->data_collection mbc_det->data_collection data_summary Data Summary & Interpretation data_collection->data_summary

Caption: General workflow for antimicrobial susceptibility testing.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Microorganisms:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Mueller-Hinton Agar (MHA)

    • Mueller-Hinton Broth (MHB)

    • Sabouraud Dextrose Agar/Broth (for fungi)

  • Positive Control Antibiotics:

    • Ciprofloxacin (for Gram-negative bacteria)

    • Vancomycin (for Gram-positive bacteria)

    • Fluconazole (for fungi)

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes

    • Micropipettes and sterile tips

    • Incubator (37°C for bacteria, 30°C for fungi)

    • Laminar flow hood or biosafety cabinet

    • Spectrophotometer or McFarland standards

    • Sterile swabs, loops, and spreaders

    • Sterile cork borer (6-8 mm diameter)

Protocols

Protocol 1: Preparation of Test Compound and Microbial Inoculum

1.1. Preparation of this compound Stock Solution:

  • Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution. This stock solution will be used for further dilutions in the growth medium.

Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock minimizes the final concentration of DMSO in the assay, which can have its own antimicrobial effects at higher concentrations.

1.2. Preparation of Microbial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • For use in the broth microdilution assay, this standardized inoculum must be further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

Rationale: Standardization of the inoculum is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard ensures a consistent starting number of microorganisms.

Protocol 2: Preliminary Screening by Agar Well Diffusion Method

The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of the test compound.[12][13][14]

2.1. Procedure:

  • Prepare MHA plates and allow them to solidify and dry.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized microbial suspension to create a bacterial lawn.

  • Allow the plate to dry for 3-5 minutes.

  • Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.[13][15]

  • Add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.

  • In separate wells, add the positive control antibiotic and a solvent control (DMSO).[16]

  • Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[13]

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Rationale: This method provides a rapid and visual assessment of antimicrobial activity. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. The solvent control is crucial to ensure that any observed inhibition is not due to the DMSO.

Protocol 3: Quantitative Analysis by Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19] The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][20]

3.1. Procedure:

  • Dispense 100 µL of sterile Mueller-Hinton Broth into all wells of a 96-well microtiter plate.

  • In the first column of wells, add 100 µL of the test compound stock solution (prepared in broth at twice the highest desired concentration).

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[21]

  • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).[18]

  • Inoculate all wells except the sterility control with 5 µL of the diluted microbial inoculum (prepared to result in a final concentration of ~5 x 10⁵ CFU/mL).

  • Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.[17]

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[18]

Rationale: This method provides a quantitative measure of the compound's potency. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. Including growth and sterility controls validates the results.

Broth_Microdilution_Workflow start Start: 96-well plate with 100µL MHB in each well add_compound Add 100µL of 2x concentrated compound to column 1 start->add_compound serial_dilute Perform 2-fold serial dilutions from column 1 to 10 add_compound->serial_dilute controls Column 11: Growth Control Column 12: Sterility Control serial_dilute->controls inoculate Inoculate wells (columns 1-11) with microbial suspension controls->inoculate incubate Incubate plate (e.g., 37°C for 16-20h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

4.1. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the microdilution plate.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Rationale: This assay distinguishes between growth inhibition and cell death, which is a critical parameter for the therapeutic potential of a new antimicrobial agent.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive[Insert Data][Insert Data]Vancomycin[Insert Data]
Bacillus subtilisPositive[Insert Data][Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Candida albicansN/A[Insert Data][Insert Data]Fluconazole[Insert Data]

Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Troubleshooting

  • No inhibition by the positive control: This indicates a problem with the antibiotic, the microbial strain's susceptibility, or the experimental setup (e.g., incubation conditions, medium).

  • Growth in the sterility control wells: This indicates contamination of the broth or the microtiter plate. The experiment should be repeated.

  • Precipitation of the test compound: If the compound precipitates in the broth, the MIC value may be inaccurate. It may be necessary to try a different solvent or adjust the concentration range.

Safety Precautions

  • All work with microorganisms should be conducted in a laminar flow hood or biosafety cabinet.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • All contaminated materials (plates, tips, etc.) must be decontaminated, for example, by autoclaving, before disposal.

  • Handle the test compound according to its Material Safety Data Sheet (MSDS).

References

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  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
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  • Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolones: Mechanism, lethality and their contributions to antibiotic resistance. Molecules, 16(12), 10412-10427.
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The Synthetic Versatility of 1-(2-Methylquinolin-3-yl)ethanone: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. Within the diverse family of quinoline-based synthons, 1-(2-Methylquinolin-3-yl)ethanone emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive acetyl group and a methyl group on the quinoline core provides multiple avenues for synthetic elaboration, making it an ideal starting material for the construction of complex, multi-ring heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its key reactive sites, provide detailed, field-proven protocols for its transformation into valuable intermediates like chalcones, and demonstrate the subsequent cyclization reactions to afford medicinally relevant pyrimidine and pyrazole derivatives. The causality behind experimental choices and mechanistic insights are provided to empower researchers in drug discovery and organic synthesis to fully leverage the potential of this powerful synthon.

Core Chemical Reactivity

The synthetic potential of this compound is primarily dictated by two reactive centers: the acetyl group at the C3 position and, to a lesser extent, the methyl group at the C2 position.

  • The 3-Acetyl Group: This is the most reactive site for synthetic transformations. The carbonyl group activates the adjacent methyl protons (α-protons), rendering them sufficiently acidic to be removed by a base. This generates a nucleophilic enolate, which is the key intermediate for a variety of classical carbon-carbon bond-forming reactions.

  • The 2-Methyl Group: The protons of the C2-methyl group are also acidic, albeit less so than the acetyl methyl protons, due to their benzylic-like position and the electron-withdrawing nature of the quinoline ring. While less commonly exploited in simple condensation reactions compared to the acetyl group, this site can be functionalized under more forcing conditions or with specific reagents, offering a secondary handle for molecular elaboration.

This guide will focus on the rich chemistry of the 3-acetyl group, which provides the most direct route to a diverse range of complex heterocyclic structures.

Application I: Synthesis of Quinolinyl Chalcones via Claisen-Schmidt Condensation

One of the most powerful applications of this compound is its use in the Claisen-Schmidt condensation to synthesize quinolinyl chalcones (1,3-diaryl-2-propen-1-ones).[2][3][4] These α,β-unsaturated ketones are not only important synthetic intermediates themselves but also exhibit a wide range of biological activities.[4][5]

The reaction involves the base-catalyzed condensation of the enolate of this compound with an aromatic aldehyde that lacks α-protons, preventing self-condensation of the aldehyde.[3]

Mechanistic Rationale

The reaction proceeds via a classic aldol condensation mechanism. A base (typically NaOH or KOH) deprotonates the α-carbon of the acetyl group, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and thermodynamically stable chalcone product.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Ketone Aldehyde Aromatic Aldehyde (Ar-CHO) Enolate->Aldehyde Nucleophilic Attack Enolate->Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Chalcone Quinolinyl Chalcone Aldol_Adduct->Chalcone Elimination Aldol_Adduct->Chalcone Water H₂O Chalcone->Water Byproduct

Caption: Mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(2-methylquinolin-3-yl)-3-(phenyl)prop-2-en-1-one

This protocol provides a representative procedure for the synthesis of a quinolinyl chalcone.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL).[6]

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous potassium hydroxide solution (10 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will precipitate the crude chalcone product.[6]

  • Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-1-(2-methylquinolin-3-yl)-3-(phenyl)prop-2-en-1-one.

Data Presentation:

EntryAr-CHOBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeKOHEthanol3-485-95[6]
24-ChlorobenzaldehydeNaOHEthanol490[2]
34-MethoxybenzaldehydeKOHEthanol392[6]
4Pyrazole-4-carbaldehydeNaOHEthanol5-676-93[7]

Application II: Synthesis of Novel Heterocycles from Quinolinyl Chalcones

The synthesized quinolinyl chalcones are superb precursors for a variety of heterocyclic systems due to the presence of the α,β-unsaturated carbonyl moiety, which is susceptible to Michael addition and subsequent cyclization/condensation reactions.

Synthetic_Workflow Synthetic Utility Workflow Start This compound Chalcone Quinolinyl Chalcone Start->Chalcone Claisen-Schmidt Condensation (with Ar-CHO) Pyrimidine Quinolinyl-Pyrimidine Chalcone->Pyrimidine Reaction with Guanidine / Urea Pyrazole Quinolinyl-Pyrazole Chalcone->Pyrazole Reaction with Hydrazine Hydrate

Caption: Overall synthetic workflow from the starting material.

Protocol 1: Synthesis of 4-(2-Methylquinolin-3-yl)-6-arylpyrimidines

Pyrimidines are of immense interest in medicinal chemistry, forming the core of many therapeutic agents.[8] They can be readily synthesized from quinolinyl chalcones by reaction with guanidine or urea.

Mechanism Rationale: The reaction proceeds through an initial Michael addition of the nucleophilic nitrogen from guanidine (or urea/thiourea) to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. A final dehydration step yields the stable aromatic pyrimidine ring.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve the quinolinyl chalcone (e.g., (E)-1-(2-methylquinolin-3-yl)-3-(phenyl)prop-2-en-1-one) (0.01 mol) and guanidine hydrochloride (0.01 mol) in absolute ethanol (25 mL).[8][9]

  • Add a solution of potassium hydroxide (or sodium ethoxide) in ethanol to the mixture to act as the base.

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[9]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture to afford the pure 4-(2-methylquinolin-3-yl)-6-phenylpyrimidine.

Protocol 2: Synthesis of 3-(2-Methylquinolin-3-yl)-5-arylpyrazoles

Pyrazoles are another class of heterocycles with significant pharmacological importance, known for their anti-inflammatory, analgesic, and anticancer activities.[10][11] They are accessible from quinolinyl chalcones via condensation with hydrazine.

Mechanism Rationale: The synthesis begins with the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the carbonyl carbon of the chalcone. The resulting intermediate undergoes intramolecular cyclization via a Michael-type addition of the second nitrogen atom to the β-carbon of the double bond. Subsequent dehydration leads to the formation of the pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole, often in situ.[12]

Detailed Experimental Protocol:

  • Dissolve the quinolinyl chalcone (0.01 mol) in glacial acetic acid (15 mL) or ethanol in a round-bottom flask.[12]

  • Add hydrazine hydrate (80% or 99%) (0.015 mol) to the solution.

  • Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • The solid product that precipitates is filtered, washed extensively with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-(2-methylquinolin-3-yl)-5-phenyl-1H-pyrazole.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block in organic synthesis. The reactivity of its acetyl group enables straightforward entry into quinolinyl chalcones through the robust Claisen-Schmidt condensation. These chalcones, in turn, serve as pivotal intermediates for the construction of a diverse array of fused and linked heterocyclic systems, such as pyrimidines and pyrazoles. The protocols detailed herein are reliable, high-yielding, and provide access to molecular scaffolds of significant interest to the drug discovery community. The continued exploration of the reactivity of both the acetyl and the C2-methyl groups of this synthon will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

References

  • The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. European Journal of Medicinal Chemistry.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]

  • Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. International Journal of Pharmaceutical and Bio-Medical Science.
  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.
  • Novel Oxygen Fused Bicyclic Derivatives and Antioxidant Labelling: Bioactive Chalcone Based Green Synthesis. Biointerface Research in Applied Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential a - glucosidase inhibitors. Arabian Journal of Chemistry. [Link]

  • Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin.
  • Synthesis of this compound derivatives from... ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]

  • Biological activity of new heterocyclic compounds derived
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Chemistry. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.
  • Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. RSC Advances. [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. SpringerLink.
  • Scheme 1. Claisen-Schmidt condensation for the synthesis of the... ResearchGate. [Link]

  • Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Reachem.
  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Journal of Molecular Structure.
  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Natural Product Research. [Link]

  • Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. [Link]

  • 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review).
  • Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in w
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. PolyU Institutional Research Archive.
  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules. [Link]

  • Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687). EvitaChem.
  • Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. Heliyon. [Link]

  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies.

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Application Notes & Protocols: Strategic Derivatization of 1-(2-Methylquinolin-3-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2][3][4] This guide focuses on 1-(2-Methylquinolin-3-yl)ethanone, a versatile starting material whose acetyl group at the 3-position serves as a highly reactive handle for synthetic modifications. We present detailed protocols for the strategic derivatization of this ketone into distinct chemical classes—chalcones, hydrazones, and thiazoles—each chosen for its established potential in drug discovery. Furthermore, we provide standardized protocols for the structural elucidation of these novel derivatives and their subsequent evaluation in fundamental anticancer and antimicrobial assays, offering a comprehensive workflow from synthesis to preliminary biological assessment.

Rationale for Derivatization: Targeting Biological Activity

The core principle behind derivatizing a lead scaffold is to systematically explore the chemical space around it to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an ideal candidate for such exploration. The methyl ketone functionality is not just a synthetic anchor; it is an electrophilic site amenable to a variety of classical and modern organic reactions. Our selection of derivatization strategies is based on creating products with a high probability of biological relevance.

  • Chalcones: The introduction of an α,β-unsaturated ketone system via Claisen-Schmidt condensation extends the π-conjugated system of the molecule. This modification can facilitate interactions with biological targets through Michael addition or by altering the molecule's planarity and electronic distribution, which are critical for DNA intercalation or enzyme inhibition.[2][5]

  • Hydrazones: The conversion of the carbonyl group to a hydrazone (C=N-N) introduces a new hydrogen bond donor/acceptor system. This functional group is a key feature in many antimicrobial and anticonvulsant drugs, valued for its ability to form stable complexes with metal ions or interact with active sites of enzymes.[6][7][8]

  • Bioisosteric Replacement (Thiazoles): Bioisosterism is a sophisticated strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve biological activity.[9][10] By converting the acetyl group into a thiazole ring—a common bioisostere for phenyl or other aromatic systems—we can modulate solubility, metabolic stability, and target-binding interactions, often leading to improved therapeutic profiles.[11][12][13]

Synthetic Protocols and Methodologies

Strategy I: Synthesis of Quinoline-Based Chalcones via Claisen-Schmidt Condensation

This reaction facilitates the formation of a C-C bond between the α-carbon of the ketone and the carbonyl carbon of an aromatic aldehyde, yielding a 1,3-diaryl-2-propen-1-one (chalcone) scaffold.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ketone This compound Reagent Base Catalyst (NaOH/KOH) Solvent (Ethanol) Ketone->Reagent Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reagent Chalcone Quinoline-Chalcone Derivative Reagent->Chalcone Stir at RT

Caption: Workflow for Claisen-Schmidt Condensation.

Experimental Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 1.85 g, 10 mmol) in 20 mL of ethanol with magnetic stirring.

  • Addition of Aldehyde: Add 1.05 equivalents of the desired substituted aromatic aldehyde (e.g., for benzaldehyde: 1.11 g, 10.5 mmol). Stir until the aldehyde is fully dissolved.

  • Initiation of Reaction: Slowly add 1.5 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise to the mixture. A color change and/or the formation of a precipitate is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 hexane:ethyl acetate. The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl. The solid product will precipitate out.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[14][15] Dry the product under vacuum.

Data Summary Table:

Aldehyde SubstituentReaction Time (h)Typical Yield (%)
4-H (Benzaldehyde)692
4-Cl888
4-OCH₃595
4-NO₂1285
Strategy II: Synthesis of Quinoline-Hydrazones

This protocol describes the condensation reaction between the ketone and a hydrazine derivative, forming a Schiff base (hydrazone).

G Ketone This compound Solvent Ethanol + Catalytic Acetic Acid Ketone->Solvent Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Solvent Product Quinoline-Hydrazone Derivative Solvent->Product Reflux, 2-4h G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Cyclization Ketone Starting Ketone Reagent1 Br₂ in Acetic Acid Ketone->Reagent1 Intermediate α-Bromo Ketone Reagent1->Intermediate Reagent2 Thiourea Intermediate->Reagent2 Product Quinoline-Thiazole Derivative Reagent2->Product Reflux in Ethanol A Seed cancer cells (e.g., A549, MCF-7) in 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at ~570 nm F->G H Calculate % Viability and IC₅₀ values G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(2-Methylquinolin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies. Our goal is to empower you with the scientific rationale behind experimental choices to enhance yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Friedländer annulation, a classic and versatile method for constructing the quinoline ring system.[1][2][3] This reaction involves the condensation of a 2-aminoaryl ketone (or aldehyde) with a compound containing an α-methylene group, such as an acetylacetone in this case.[2][4] The reaction is typically catalyzed by an acid or a base and can be influenced by various parameters.[3][5]

This guide will address common challenges encountered during this synthesis and provide evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound via the Friedländer Synthesis?

The essential starting materials are a 2-aminoaryl aldehyde or ketone and a ketone with an α-methylene group.[4] For this compound, the typical reactants are a substituted 2-aminoacetophenone and acetylacetone.

Q2: My reaction yield is consistently low. What are the most common initial parameters to investigate?

Low yields in Friedländer synthesis are a frequent issue and can often be attributed to several key factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical for reaction efficiency.[5]

  • Harsh Reaction Conditions: High temperatures and highly acidic or basic conditions can lead to the degradation of starting materials and/or the final product.[5]

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction rate.[5]

  • Competing Side Reactions: Unwanted side reactions, such as the self-condensation of the ketone, can significantly reduce the yield of the desired quinoline.[5]

A systematic approach to troubleshooting, starting with these parameters, is recommended.

Q3: What are some of the common side products I should be aware of?

While specific side product analysis for every reaction is unique, common side products in Friedländer synthesis can include:

  • Self-condensation products: Ketones with α-hydrogens can undergo self-aldol condensation, especially under basic conditions.

  • Incomplete cyclization products: Intermediates, such as the Schiff base or aldol adduct, may not fully cyclize to the quinoline ring.

  • Isomeric quinolines: If an unsymmetrical ketone is used, condensation can occur at different positions, leading to isomeric products.

Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help in identifying the formation of these byproducts.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution Scientific Rationale
Inactive or Inappropriate Catalyst - Use a fresh batch of catalyst. - Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). - Consider alternative catalysts such as FeCl₃·6H₂O or molecular iodine.[5][6]Catalysts can degrade over time. Different substrates may require different catalysts for optimal performance. Lewis acids like FeCl₃ can effectively promote the condensation and cyclization steps.[6]
Inappropriate Reaction Temperature - Incrementally increase the reaction temperature in 10 °C intervals while monitoring the reaction by TLC.[5]The activation energy for the reaction may not be met at lower temperatures. However, excessive heat can lead to degradation.
Poor Solubility of Reactants - Switch to a more polar solvent like DMF or ethanol to improve solubility.[5]For the reaction to proceed efficiently, the reactants must be in the same phase. Improved solubility increases the collision frequency between reactant molecules.
Incomplete Reaction - Increase the reaction time and monitor the progress using TLC or LC-MS.The reaction may be slow under the current conditions and require more time to reach completion.
Problem 2: Formation of Multiple Products/Impure Product
Possible Cause Suggested Solution Scientific Rationale
Side Reactions (e.g., self-condensation) - Lower the reaction temperature to increase selectivity. - Use milder reaction conditions or a more selective catalyst.[5]Side reactions often have different activation energies than the desired reaction. Lowering the temperature can favor the desired pathway. Milder catalysts can also reduce the occurrence of unwanted side reactions.
Harsh Reaction Conditions - Reduce the concentration of strong acid or base catalysts. - Consider using a milder catalyst like molecular iodine.[5]Strong acids or bases can promote side reactions and degradation of the starting materials or product.
Incorrect Stoichiometry - Carefully verify the molar ratios of the reactants. A slight excess of the acetylacetone may be beneficial in some cases.An incorrect ratio of reactants can lead to the presence of unreacted starting materials or the formation of side products.

Optimization Strategies

To maximize the yield and purity of this compound, a systematic optimization of reaction parameters is crucial.

Catalyst Selection and Loading

A variety of catalysts have been successfully employed in the Friedländer synthesis. The choice of catalyst can significantly impact the reaction's efficiency and environmental footprint.

CatalystTypical ConditionsAdvantagesReference
FeCl₃·6H₂O Water solventEnvironmentally benign, inexpensive, and readily available.[6][6]
Molecular Iodine (I₂) 80-100°CHighly efficient catalyst.[5][5]
p-Toluenesulfonic acid (p-TsOH) Solvent-free, microwave irradiationRapid and efficient synthesis.[4][4]
Base Catalysis (e.g., NaOH) Aqueous or alcoholic solutionTraditional method, effective for certain substrates.[7][7]

It is recommended to screen a few catalysts to identify the most effective one for your specific experimental setup.

Solvent and Temperature Effects

The choice of solvent and reaction temperature are interdependent and critical for success.

  • Solvent: While traditional syntheses often use organic solvents like ethanol or DMF, water is emerging as a green and effective alternative, especially when paired with a water-tolerant catalyst like FeCl₃·6H₂O.[6] Solvent-free conditions, particularly with microwave assistance, can also offer high efficiency and reduced environmental impact.[4]

  • Temperature: The optimal temperature will depend on the chosen catalyst and solvent system. It is essential to find a balance between a sufficient reaction rate and the minimization of side product formation. Monitoring the reaction at different temperatures is a key optimization step.[5]

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: FeCl₃·6H₂O Catalyzed Synthesis in Water

This protocol is adapted from an environmentally benign method.[6]

  • Reactant Preparation: In a round-bottom flask, add the substituted 2-aminoacetophenone (1 mmol) and acetylacetone (1.2 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of water to the flask, followed by FeCl₃·6H₂O (10 mol%).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product may precipitate from the aqueous solution. If so, isolate the solid by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Molecular Iodine Catalyzed Synthesis

This protocol utilizes a highly efficient catalyst.[5]

  • Reactant and Catalyst Addition: To a mixture of the 2-aminoaryl ketone (1 mmol) and acetylacetone (1.2 mmol), add molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Purify as needed by column chromatography or recrystallization.

Visualization of Key Processes

General Friedländer Synthesis Workflow

The following diagram illustrates the key steps in a typical Friedländer synthesis experiment.

Friedlander_Workflow A Reactant Preparation (2-aminoaryl ketone + acetylacetone) B Solvent & Catalyst Addition A->B C Reaction (Heating/Stirring) B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up (Extraction/Filtration) D->E Complete F Purification (Column Chromatography/Recrystallization) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the Friedländer synthesis.

Troubleshooting Logic Flowchart

This diagram provides a logical sequence for troubleshooting low yield issues.

Caption: A step-by-step guide for troubleshooting low reaction yields.

References

Sources

Technical Support Center: Synthesis of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methylquinolin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound is most commonly achieved via the Friedländer Annulation , a robust and widely-used method for constructing the quinoline scaffold.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone (or aldehyde) with a compound containing a reactive α-methylene group, such as acetylacetone.[3] While straightforward in principle, the reaction is sensitive to various parameters that can lead to side reactions and diminished yields.

This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for a deeper understanding of the reaction's mechanics.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a systematic approach to diagnose and resolve the problem.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Low yield is a frequent challenge in the Friedländer synthesis and can stem from several factors.[4] A systematic investigation is the key to optimization.

Possible Causes & Solutions:

  • Suboptimal Catalyst Choice or Activity: The catalyst is critical for promoting the condensation and cyclization steps.

    • Insight: Traditional strong acids or bases can cause degradation of starting materials or the product.[4] Modern methods often employ milder Lewis acids like FeCl₃ or In(OTf)₃, which have been shown to be highly effective.[5][6]

    • Actionable Advice:

      • If using a traditional acid (e.g., HCl), consider switching to a Lewis acid catalyst like iron(III) chloride (FeCl₃·6H₂O), which can facilitate the reaction under milder conditions, sometimes even in water.[5]

      • Ensure your catalyst is fresh. Lewis acids can be hygroscopic and lose activity. If in doubt, use a freshly opened bottle or increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4]

  • Incorrect Reaction Temperature: This reaction is highly sensitive to temperature.

    • Insight: Insufficient heat leads to a slow or stalled reaction. Conversely, excessive heat can promote side reactions, such as the self-condensation of acetylacetone (an aldol reaction), or cause reactant/product degradation.[4]

    • Actionable Advice:

      • If the reaction is sluggish, increase the temperature in 10°C increments, monitoring progress closely by Thin-Layer Chromatography (TLC).

      • If you suspect degradation (e.g., formation of dark tars), lower the reaction temperature to improve selectivity.[4]

  • Poor Solubility of Reactants: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Insight: The 2-aminoaryl ketone may have limited solubility in less polar solvents.

    • Actionable Advice: Switch to a more polar solvent such as DMF or ethanol to ensure a homogeneous reaction mixture.[4]

Q2: My TLC plate shows multiple spots, and I'm struggling to purify the final product. What are these likely impurities?

The presence of multiple byproducts is a classic sign of competing side reactions.

Common Impurities & Their Origins:

  • Unreacted Starting Materials: The most obvious impurities are your 2-aminoaryl ketone and acetylacetone. Their presence indicates an incomplete reaction.

  • Aldol Self-Condensation Product: Acetylacetone can react with itself under either acidic or basic conditions to form various self-condensation products. This is a major competing pathway that consumes one of your key reactants.

  • Schiff Base Intermediate: The initial reaction between the amine of the 2-aminoaryl ketone and one of the carbonyls of acetylacetone forms a Schiff base (imine). While this is an intermediate on the path to the product, under certain conditions, it can be isolated or may persist if the subsequent cyclization step is slow.[1][7]

  • Decomposition Products: Harsh reaction conditions (e.g., high heat, strong acid) can cause the starting materials or the quinoline product to decompose, often resulting in baseline streaking or dark, insoluble materials (tars) on the TLC plate.[4]

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from the various impurities. A gradient elution using a mixture of hexane and ethyl acetate is typically effective. The less polar impurities will elute first, followed by your target compound, this compound.[8]

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, chloroform/hexane) can be an efficient final purification step.[8]

Frequently Asked Questions (FAQs)

Q1: What is the accepted reaction mechanism for the Friedländer synthesis of this compound?

There are two primary mechanistic pathways proposed for the Friedländer synthesis, and the dominant pathway can depend on the specific reaction conditions (acidic vs. basic catalysis).[1][7]

  • Aldol-First Pathway: The reaction begins with an aldol-type condensation between the enol or enolate of acetylacetone and the carbonyl group of the 2-aminoaryl ketone. This is followed by cyclization via attack of the amino group on the other carbonyl, and subsequent dehydration to form the aromatic quinoline ring. Detailed mechanistic studies suggest this is often the primary pathway.[7]

  • Schiff Base-First Pathway: The reaction starts with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and one of the carbonyl groups of acetylacetone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[1]

Q2: How do I choose the right catalyst? What are the pros and cons of acid, base, and Lewis acid catalysis?

The choice of catalyst is one of the most critical variables for controlling the reaction's efficiency and selectivity.

Catalyst TypeExamplesProsCons
Base Catalysis NaOH, KOH, Choline HydroxideCan be effective and inexpensive.Often promotes the self-condensation of acetylacetone, leading to significant side products and lower yields.[4]
Brønsted Acid Catalysis HCl, p-Toluenesulfonic acid (p-TSA)Readily available and effective at promoting both condensation and dehydration steps.Can require high temperatures and may lead to degradation of sensitive substrates.[3][4]
Lewis Acid Catalysis FeCl₃, In(OTf)₃, Iodine, Nd(NO₃)₃Often highly efficient, requiring lower catalyst loading and milder reaction conditions. Can improve selectivity and reduce side reactions.[3][5][6]Can be more expensive and sensitive to moisture. The metal salt may require removal during workup.

Recommendation: For the synthesis of this compound, starting with a mild and efficient Lewis acid catalyst like FeCl₃·6H₂O is highly recommended due to its proven efficacy, low cost, and environmentally benign nature.[5]

Visual Troubleshooting Workflow

A logical approach is crucial when diagnosing low product yield. The following workflow provides a step-by-step guide to identifying the root cause of the issue.

G start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity impure Impure check_purity->impure  Problem  Found pure No Issue Found check_purity->pure  Reactants  are Pure review_conditions 2. Review Reaction Conditions sub_catalyst Catalyst: - Inactive? - Wrong choice? review_conditions->sub_catalyst sub_temp Temperature: - Too low/high? review_conditions->sub_temp sub_time Reaction Time: - Incomplete? review_conditions->sub_time analyze_workup 3. Analyze Work-up & Purification sub_extraction Extraction Loss? analyze_workup->sub_extraction sub_purification Purification Issues? analyze_workup->sub_purification action_purify Purify starting materials (distillation, recrystallization) impure->action_purify pure->review_conditions action_catalyst Use fresh catalyst; Switch to Lewis Acid (e.g., FeCl₃) sub_catalyst->action_catalyst Potential Issue action_temp Optimize temperature (monitor by TLC) sub_temp->action_temp Potential Issue sub_time->analyze_workup Conditions Correct action_time Extend reaction time sub_time->action_time Potential Issue action_extraction Check solvent polarity; Increase number of extractions sub_extraction->action_extraction Potential Issue action_purification Optimize column chromatography or recrystallization solvent sub_purification->action_purification Potential Issue

Caption: A troubleshooting flowchart for diagnosing low yield.

Experimental Protocol Example

This protocol is adapted from an environmentally benign method utilizing an iron catalyst.[5]

Synthesis of this compound using FeCl₃ Catalyst

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the substituted 2-aminoacetophenone (10 mmol) and acetylacetone (12 mmol, 1.2 eq).

  • Solvent Addition: Add 20 mL of deionized water to the flask to create a suspension.

  • Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1 mmol, 0.1 eq) to the reaction mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the 2-aminoacetophenone), cool the mixture to room temperature.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

References
  • ResearchGate. Synthesis of this compound derivatives from.... Available from: [Link]

  • Prasath, R., et al. (2012). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. Available from: [Link]

  • Ganguly, N. C., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(11), 5555-5564. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Galan, A. A., et al. (1992). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 57(25), 6876-6883. Available from: [Link]

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

Sources

Technical Support Center: Improving the Solubility of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 1-(2-Methylquinolin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a quinoline derivative, this compound possesses a hydrophobic, aromatic structure that inherently limits its solubility in aqueous media. This document provides a series of troubleshooting guides and experimental protocols to systematically address and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the expected solubility characteristics of this compound?

A1: this compound is predicted to have low aqueous solubility. Its chemical structure is dominated by a quinoline ring system, which is a bicyclic aromatic heterocycle, and further functionalized with methyl and ethanone groups, contributing to its hydrophobicity.[1] Quinolines are known to be weak bases.[2][3][4] While specific solubility data is not widely published, its analogues are typically soluble in organic solvents like ethanol, DMSO, and dichloromethane but exhibit poor solubility in water.[5]

Q2: I dissolved my this compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous experimental buffer. What happened?

A2: This common issue is referred to as "crashing out" or precipitation. It occurs because the highly concentrated organic co-solvent (DMSO) is rapidly diluted, shifting the solvent environment from one that can support the dissolved compound to one that cannot (the aqueous buffer). The aqueous medium is unable to maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[6] Careful control of the dilution process and the final co-solvent concentration is critical to avoid this.

Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound for my experiments?

A3: A variety of techniques can be employed, ranging from simple adjustments to more complex formulation strategies. The primary methods, which will be detailed in this guide, include:

  • pH Adjustment: Leveraging the weak base properties of the quinoline ring.[7][8]

  • Use of Co-solvents: Creating a more favorable solvent system by mixing water with a miscible organic solvent.[9][10]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host.[11][12]

  • Surfactant-Mediated Solubilization: Using surfactants to form micelles that can carry the compound in their hydrophobic core.[13][14]

  • Solid Dispersions: An advanced technique for solid formulations that involves dispersing the drug in a hydrophilic carrier.[15][16][17]

The best method depends entirely on your experimental constraints, including the required final concentration, the sensitivity of your assay to additives, and whether you are working with a solution or developing a solid dosage form.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to solubility enhancement, starting with the simplest methods.

Initial Strategy Workflow

Before selecting a method, consult the following decision tree to identify a suitable starting point for your specific application.

cluster_0 Solubility Enhancement Strategy Selection A Assay Tolerates pH Change? B Try pH Adjustment (Method 1) A->B Yes C Assay Tolerates <1% Organic Solvent? A->C No D Use Co-solvent System (Method 2) C->D Yes E Need for Non-toxic, Solvent-free System? C->E No F Use Cyclodextrin Complexation (Method 3) E->F Yes G High Concentration Needed & Assay Tolerates Surfactants? E->G No H Use Surfactant Solubilization (Method 4) G->H Yes I Developing a Solid Dosage Form? G->I No J Consider Solid Dispersion (Method 5) I->J Yes K Start K->A

Caption: Decision tree for selecting a solubilization method.

Method 1: pH Adjustment
  • Issue: The compound is insoluble in a neutral aqueous buffer (e.g., PBS pH 7.4).

  • Causality & Principle: The quinoline ring contains a nitrogen atom that acts as a weak base.[2][4] By lowering the pH of the solution to be at least 1-2 units below the compound's pKa, the nitrogen atom becomes protonated. This protonation forms a charged species (a salt), which is significantly more polar and thus more soluble in water.[7][18]

  • Buffer Preparation: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) using a biocompatible buffer system like citrate or acetate.

  • Dissolution Attempt: Accurately weigh a small amount of this compound powder.

  • Solubilization: Add a small volume of the acidic buffer to the powder. Vortex or sonicate the mixture for 5-10 minutes to aid dissolution.

  • Observation: Visually inspect the solution against a dark background to check for any undissolved particles.

  • pH Confirmation: After dissolution, measure the final pH of the solution to ensure it remains within the desired range.

Issue EncounteredPotential CauseRecommended Action
Precipitation persists even at low pH. The intrinsic solubility of the salt form is still too low for the target concentration.Combine pH adjustment with a low concentration of a co-solvent (Method 2).
Compound degrades over time. The compound is unstable at acidic pH.Assess compound stability via a time-course study using HPLC. If unstable, this method is not suitable.
The required pH is outside the acceptable range for the experiment (e.g., cell-based assay). Biological incompatibility of the pH.This method is not appropriate. Move to a different strategy like co-solvents (Method 2) or cyclodextrins (Method 3).
Method 2: Co-solvent Systems
  • Issue: pH adjustment is not feasible or insufficient to achieve the desired concentration.

  • Causality & Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing its solubility.[19] The goal is to create a high-concentration stock solution in a pure co-solvent and then carefully dilute it into the aqueous buffer.

  • Co-solvent Selection: Choose a suitable, low-toxicity organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice. Other options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[9][20]

  • Stock Solution Preparation: Dissolve the this compound in a minimal amount of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using sonication or gentle warming if necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. Crucially, add the stock solution to the buffer while vortexing vigorously. This rapid mixing helps to prevent localized high concentrations that lead to precipitation.[6]

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is as low as possible (typically <1%, and often <0.5% for sensitive cell-based assays) to avoid solvent-induced artifacts.

Table 1: Common Co-solvents and Typical Final Concentration Limits in Cell-Based Assays

Co-solventTypical Final Concentration LimitNotes
DMSO < 0.5% (v/v)Most common; can have biological effects at higher concentrations.
Ethanol < 1.0% (v/v)Can be toxic to cells; potential for evaporation.
Propylene Glycol (PG) < 1.0% (v/v)Generally considered safe; can increase solution viscosity.
PEG 400 < 2.0% (v/v)Low toxicity; often used in pharmaceutical formulations.

Troubleshooting for Co-solvent Systems

Issue EncounteredPotential CauseRecommended Action
Precipitation upon dilution. Final concentration of the compound is still too high for the aqueous system, even with the co-solvent.Lower the final target concentration of the compound. Slightly increase the final co-solvent percentage, but remain within the assay's tolerance limit.
Observed toxicity or interference in the assay. The co-solvent is affecting the biological or chemical system.Reduce the final co-solvent concentration. Test a different, potentially less disruptive co-solvent from Table 1.
Method 3: Cyclodextrin Complexation
  • Issue: A solvent-free and pH-neutral system is required, and co-solvents are not a viable option.

  • Causality & Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like this compound, into their cavity, forming a "host-guest" inclusion complex.[11] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[12][22]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[12]

  • Molar Ratio Calculation: Calculate the amounts of the compound and HP-β-CD needed for a 1:1 or 1:2 molar ratio.

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to create a paste. Add the this compound powder to this paste.

  • Trituration: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should be readily soluble in your aqueous buffer.

cluster_1 Cyclodextrin Selection Guide CD_Selection Guest Molecule: this compound MW: ~185 g/mol Bicyclic aromatic system Recommended Host: β-Cyclodextrin or its derivatives alpha_CD α-CD Cavity Diameter: ~0.5 nm Best for small, single-ring molecules CD_Selection->alpha_CD Likely too small beta_CD β-CD Cavity Diameter: ~0.6-0.65 nm Ideal for many aromatic & heterocyclic drugs CD_Selection->beta_CD Best Fit gamma_CD γ-CD Cavity Diameter: ~0.8 nm Best for larger molecules (e.g., steroids, macrocycles) CD_Selection->gamma_CD Likely too large

Caption: Guide for selecting a cyclodextrin based on cavity size.

Troubleshooting for Cyclodextrin Complexation

Issue EncounteredPotential CauseRecommended Action
Incomplete solubilization of the final complex. The complexation efficiency was low; free drug remains.Increase the molar ratio of cyclodextrin to drug (e.g., from 1:1 to 1:2). Use a more efficient preparation method like co-precipitation.[11]
The required amount of cyclodextrin is too high, causing viscosity issues. The binding affinity is low, requiring a large excess of CD.Switch to a modified cyclodextrin with higher solubility and potentially better binding affinity, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD).[12]
Method 4: Surfactant-Mediated Solubilization
  • Issue: High concentrations are required, and other methods are insufficient or impractical.

  • Causality & Principle: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the core, effectively being "hidden" from the aqueous solvent and resulting in a significant increase in apparent solubility.[13][23]

  • Surfactant Selection: Choose a non-ionic surfactant, which is generally less disruptive to biological systems. Common choices include Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL).[14]

  • Solution Preparation: Prepare the aqueous buffer containing the surfactant at a concentration well above its known CMC.

  • Dissolution: Add the this compound powder directly to the surfactant solution.

  • Agitation: Gently mix or sonicate the solution until the compound is fully dissolved. The process may take longer than with co-solvents but can achieve higher final concentrations.

Issue EncounteredPotential CauseRecommended Action
Incomplete solubilization. Surfactant concentration is too low or the chosen surfactant is not effective.Increase the surfactant concentration. Try a different type of surfactant (e.g., another non-ionic or an anionic surfactant like SDS if the assay permits).
Interference with the experimental assay. Surfactants can denature proteins or interfere with cell membranes and optical measurements.Run a surfactant-only control to quantify its baseline effect. Reduce the surfactant concentration to the lowest effective level.
Method 5: Solid Dispersion (Advanced Technique)
  • Issue: The goal is to improve the dissolution rate and bioavailability for a solid dosage form, not just prepare a stock solution.

  • Causality & Principle: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic solid carrier or matrix.[15][24] This technique enhances dissolution by reducing the drug's particle size to a molecular level, increasing the surface area, improving wettability, and potentially converting the drug to a more soluble amorphous state.[16][17]

  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) and a common volatile solvent (e.g., ethanol, methanol) that dissolves both the drug and the carrier.[16][25]

  • Dissolution: Dissolve both this compound and the carrier in the common solvent.

  • Solvent Evaporation: Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a thin, solid film.

  • Final Processing: The resulting solid mass is then pulverized, sieved, and dried to produce a powder. This powder, when introduced to an aqueous medium, should exhibit a significantly faster dissolution rate than the crystalline drug alone.

Issue EncounteredPotential CauseRecommended Action
Phase separation during solvent evaporation. The drug and carrier are not miscible at the chosen ratio.Screen different carriers for better miscibility. Adjust the drug-to-carrier ratio.
The amorphous drug recrystallizes over time. The solid dispersion is physically unstable.Select a polymer carrier that has a high glass transition temperature (Tg) or specific interactions (e.g., hydrogen bonding) with the drug to inhibit crystallization.
Part 3: Summary of Methods

The following table provides a comparative overview of the described solubilization techniques.

Table 2: Comparison of Solubilization Strategies

MethodPrincipleProsConsBest Suited For
pH Adjustment Protonation of weak baseSimple, inexpensive, no organic solventsLimited to pH-stable compounds; may not be biocompatibleInitial screening; assays tolerant to acidic conditions
Co-solvents Reduce solvent polarityEasy to prepare, effective for many compoundsPotential for toxicity/assay interference; risk of precipitationPreparing high-concentration stocks for in vitro dilution
Cyclodextrins Host-guest complexationLow toxicity, pH-neutral, solvent-free final productMore complex preparation; can be expensive; may alter drug activityIn vivo studies; cell culture assays; reducing solvent exposure
Surfactants Micellar encapsulationCan achieve very high concentrationsHigh potential for assay interference; potential toxicityFormulations where high drug loading is critical; non-biological assays
Solid Dispersion Molecular dispersion in a solid carrierGreatly enhances dissolution rate and bioavailabilityRequires formulation expertise; stability can be an issueDevelopment of oral solid dosage forms (tablets, capsules)
Part 4: References
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3).

  • International Journal of Pharmaceutical Sciences and Research. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug.

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.

  • PubMed Central (PMC). (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

  • EvitaChem. (n.d.). 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.

  • Blog. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances?.

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.

  • Semantic Scholar. (n.d.). [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar.

  • Aalto University's research portal. (2013). Solubilization of hydrophobic dyes in surfactant solutions.

  • PubMed Central (PMC). (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.

  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.

  • Chemsrc. (n.d.). 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3.

  • DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

  • ResearchGate. (n.d.). Synthesis of this compound derivatives from....

  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.

  • PubChem. (n.d.). 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone.

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.

  • Biosynth. (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

  • MDPI. (n.d.). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes.

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX.

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

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Technical Support Center: Stability of 1-(2-Methylquinolin-3-yl)ethanone in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Methylquinolin-3-yl)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting for stability-related challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the integrity of your results by understanding and controlling the stability of this compound in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my biological assays. Could this be related to the stability of my this compound stock solution?

A1: Yes, inconsistent results, such as a loss of potency or variable activity, are classic indicators of compound degradation. Quinoline derivatives can be susceptible to degradation, and the stability is often influenced by factors like pH, temperature, and light exposure.[1] It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q2: What are the most common solvents for dissolving this compound, and how do they affect its stability?

A2: Based on the general solubility of similar quinoline derivatives, this compound is expected to be soluble in organic solvents such as ethanol, and dichloromethane, with lower solubility in water.[2] While generally stable under standard laboratory conditions, it may be sensitive to strong acids or bases.[2] For biological assays, DMSO is a common choice for initial stock solutions. However, the long-term stability in any solvent should be experimentally verified.

Q3: What are the likely degradation pathways for this compound?

A3: Quinoline and its derivatives can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[1][3][4][5][6][7] For this compound, potential degradation could involve:

  • Hydrolysis: The ethanone group could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The quinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[4]

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Forced degradation studies are the most effective way to determine the specific degradation pathways for this molecule.[8][9]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Loss of compound potency over time Degradation of the compound in the stock solution.Perform a stability study of your stock solution under your storage conditions. Prepare fresh solutions more frequently.
Appearance of new peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradants and establish their chromatographic profiles.[1][8][9]
Precipitation in aqueous buffers Low aqueous solubility or formation of insoluble salts/degradants.Check the solubility of the compound in your final buffer system. Consider using a co-solvent if necessary, but verify its compatibility with your assay.
Color change of the solution Potential degradation of the quinoline ring system.A color change, such as turning yellow, can indicate degradation.[10] Investigate the cause using analytical techniques like HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[1] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points. For solid compounds, place the powder in the oven.[1]

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[1]

3. Sample Analysis:

  • Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1][11]

1. Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: Typically 10-20 µL.[1]

2. Method Validation:

  • The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust.[12]

  • Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is often confirmed by peak purity analysis using a PDA detector.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents under Different Storage Conditions

SolventStorage ConditionObservation after 1 weekEstimated Purity by HPLC
DMSO-20°C, in the darkNo visible change>99%
DMSO4°C, in the darkSlight yellowing95-98%
Ethanol25°C, ambient lightNoticeable yellowing85-90%
Acetonitrile25°C, in the darkNo visible change>98%
Aqueous Buffer (pH 7.4)4°C, in the darkPrecipitate observedNot applicable

Note: This data is hypothetical and should be confirmed by experimental studies.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL in Acetonitrile) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze report Report Degradation (%) and Identify Products analyze->report

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent This compound acid_base Hydrolysis Products (e.g., 2-Methylquinoline-3-carboxylic acid) parent->acid_base  Acid/Base  Hydrolysis oxidation Oxidized Products (e.g., N-oxides, hydroxylated quinolines) parent->oxidation  Oxidative  Stress photo Photodegradation Products parent->photo  Photolytic  Stress

Caption: General pathways of quinoline degradation under forced stress conditions.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998).
  • 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687). (n.d.). EvitaChem.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate.
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (n.d.). PubMed.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC.
  • 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3. (n.d.). Chemsrc.
  • Forced Degradation Studies. (2016). MedCrave online.
  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate.
  • Synthesis of this compound derivatives from... (n.d.). ResearchGate.
  • Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate.
  • 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone. (n.d.). PubChem.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).
  • Analytical Techniques In Stability Testing. (n.d.). Separation Science.
  • This compound. (n.d.). CymitQuimica.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate.
  • Physical and analytical data of synthesized quinoline derivatives. (n.d.). ResearchGate.
  • (S)-2-(2-((3-Chlorophenoxy)methyl)morpholino)-1-(indolin-1-yl)ethanone. (n.d.). PubChem.
  • Preparation and Properties of Quinoline. (n.d.).

Sources

Technical Support Center: Crystallization of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-(2-Methylquinolin-3-yl)ethanone. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-quality crystals of this quinoline derivative. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established crystallization principles.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of your compound is the first step in designing a successful crystallization strategy. While extensive data for this specific molecule may be limited, we can infer properties from its structure and related quinoline compounds.

PropertyValue / ObservationSource
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.23 g/mol [2]
Appearance Typically a crystalline solid, may be yellowish.[3]
General Solubility Expected to be soluble in many organic solvents like ethanol, acetone, and dichloromethane; less soluble in water.[3][4]
Reactivity The ketone's carbonyl group is reactive towards nucleophiles. The compound is generally stable under standard lab conditions but may be sensitive to strong acids or bases.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound separated as a liquid or "oiled out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the temperature of the solution is above the melting point of your compound at the point of supersaturation.[6] The presence of impurities can significantly depress the melting point, making this phenomenon more likely.[7][8]

Underlying Causes & Solutions:

  • High Supersaturation & Rapid Cooling: If the solution becomes supersaturated too quickly or at too high a temperature, the compound may not have time to nucleate and grow into an ordered crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional "good" solvent to reduce the supersaturation level.[6] Allow the solution to cool much more slowly. You can insulate the flask (e.g., in a Dewar or a beaker packed with glass wool) to decrease the cooling rate.[9][10]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound (or the impurity-depressed melting point).

    • Solution: Switch to a solvent or solvent system with a lower boiling point.[11] For example, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[12]

  • Significant Impurities: Impurities can interfere with crystal lattice formation and lower the melting point.[8][13] Oiled-out droplets can also preferentially dissolve impurities, leading to a very impure final product if it solidifies.[5][6]

    • Solution: Consider purifying the crude material before crystallization using another method, such as column chromatography. Alternatively, a hot filtration step after dissolving the compound can remove insoluble impurities. Adding activated charcoal to the hot solution can sometimes remove colored or polar impurities, but use it sparingly as it can also adsorb your product.[6][7]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure of crystals to form typically points to one of two issues: the solution is not sufficiently supersaturated, or it is a stable supersaturated solution that requires induction to begin nucleation.

Underlying Causes & Solutions:

  • Excess Solvent (Sub-saturation): This is the most common reason for crystallization failure.[11] If too much solvent was added initially, the solution will not become supersaturated upon cooling.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. A gentle stream of nitrogen or air can accelerate this process. Once concentrated, allow the solution to cool again.[6]

  • Lack of Nucleation Sites: Crystallization requires a starting point—a nucleation site—for the first molecules to assemble.[9] A very clean solution in a smooth flask may remain in a supersaturated state.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[11]

    • Solution 2 (Seeding): If you have a pure crystal of this compound from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution. This provides a perfect template for further crystal growth.

Q3: My compound crashed out of solution as a fine powder or an amorphous solid, not as distinct crystals. Why?

Underlying Causes & Solutions:

  • Excessive Cooling Rate: Quenching a hot, saturated solution by placing it directly into an ice bath is a common cause. Molecules are "frozen" in a disordered state before they can organize into a crystal lattice.[17]

    • Solution: Emphasize slow, controlled cooling. Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces. For even slower cooling, place the flask in a warm water bath and allow the entire system to cool together.[10]

  • Solution is Too Concentrated: If the initial solution is too close to its saturation point at a high temperature, even slight cooling can create a very high level of supersaturation, leading to rapid precipitation.

    • Solution: Re-heat the mixture to dissolve the solid, add a small volume of additional hot solvent, and re-cool slowly. This ensures the solution enters the metastable zone more gradually, favoring controlled crystal growth over spontaneous precipitation.[6]

Visual Troubleshooting Guide

This decision tree provides a logical workflow for diagnosing and solving common crystallization issues.

G start What is the issue with my crystallization? oiling_out Compound formed an oil start->oiling_out no_crystals No crystals formed start->no_crystals amorphous Amorphous solid / powder formed start->amorphous oil_sol1 Re-heat, add more solvent, and cool slowly. oiling_out->oil_sol1 Too rapid cooling / high supersaturation oil_sol2 Choose a solvent with a lower boiling point. oiling_out->oil_sol2 Solvent b.p. too high oil_sol3 Purify crude material (e.g., chromatography). oiling_out->oil_sol3 High impurity level no_xtal_sol1 Evaporate some solvent to concentrate the solution. no_crystals->no_xtal_sol1 Too much solvent no_xtal_sol2 Scratch inner surface of flask with a glass rod. no_crystals->no_xtal_sol2 No nucleation sites no_xtal_sol3 Add a seed crystal. no_crystals->no_xtal_sol3 No nucleation sites amorph_sol1 Re-dissolve, add slightly more solvent, cool very slowly. amorphous->amorph_sol1 Cooling too rapid / too concentrated amorph_sol2 Insulate the flask to ensure gradual cooling. amorphous->amorph_sol2 Cooling too rapid

Caption: Troubleshooting Decision Tree for Crystallization.

Solvent Selection for Crystallization

The choice of solvent is critical. An ideal solvent should dissolve this compound when hot but not when cold. The principle of "like dissolves like" is a good starting point; given the compound's structure (a ketone and a quinoline ring system), moderately polar solvents are often successful.[12][18]

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA common and effective solvent for many organic compounds due to its polar and non-polar characteristics.[4]
Methanol 65PolarDissolves more polar compounds. Its lower boiling point is advantageous.[18]
Ethyl Acetate 77Mid-PolarityAn excellent solvent for many compounds, including those with ester or ketone functionalities.[12][19]
Acetone 56Mid-PolarityA strong solvent, but its low boiling point can sometimes result in a small solubility difference between hot and cold.[18]
Toluene 111Non-PolarCan be effective, but its high boiling point increases the risk of oiling out. Use with caution.[12]
Hexane / Heptane ~69 / ~98Non-PolarOften used as the "poor" or "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[19]
Water 100Very PolarUnlikely to be a good single solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[19]

Key Experimental Protocols

Below are step-by-step guides for common crystallization techniques. Always start with a small amount of material to determine optimal conditions before scaling up.

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization method, relying on the difference in solubility at different temperatures.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring until the solvent boils.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.[6]

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a surface that is not cold.[10]

  • Further Cooling (Optional): Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Protocol 2: Slow Evaporation

This method is useful when you have a solvent that dissolves the compound well at room temperature. It is simple but can sometimes lead to lower quality crystals if evaporation is too fast.[9][10]

  • Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a vial or beaker to create a near-saturated or moderately concentrated solution.

  • Filtration: Filter the solution to remove any insoluble impurities like dust, which can act as unwanted nucleation sites.[20]

  • Evaporation: Cover the container with a cap or parafilm and poke a few small holes in it. This slows down the rate of evaporation.[20]

  • Incubation: Place the vial in an undisturbed location, such as the back of a fume hood.

  • Crystal Growth: As the solvent slowly evaporates, the solution becomes more concentrated, eventually reaching supersaturation and forming crystals.

  • Isolation: Once suitable crystals have formed, they can be isolated from the remaining solvent (mother liquor).

Protocol 3: Vapor Diffusion

This gentle technique is excellent for growing high-quality single crystals, especially when only a small amount of material is available.[9][21] It involves two solvents: a "good" solvent in which your compound is soluble, and a volatile "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[22]

G cluster_0 Vapor Diffusion Setup outer_vial Large Vial (Sealed) inner_vial Small Inner Vial reservoir_label Reservoir of volatile 'poor' solvent (e.g., Hexane) solution_label Solution of compound in 'good' solvent (e.g., Ethyl Acetate) arrow_label Vapor Transfer a b a->b Vapor Diffusion

Caption: Diagram of a vapor diffusion experiment.

Procedure:

  • Prepare Solution: Dissolve your compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) in a small, open vial.

  • Prepare Reservoir: Add a layer of the volatile "poor" solvent (e.g., hexane) to a larger jar or beaker.

  • Combine: Place the small vial containing your solution inside the larger jar, ensuring the solvent levels are such that there is no risk of mixing directly.

  • Seal: Seal the larger jar tightly. The volatile anti-solvent will slowly diffuse as a vapor into the inner vial.[22]

  • Crystallize: As the anti-solvent dissolves into the solution in the inner vial, the polarity of the solvent system changes, reducing the solubility of your compound and causing it to slowly crystallize.

  • Isolate: Carefully remove the crystals once they have reached a desired size.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 13, 2026.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • CrystEngComm (RSC Publishing). (n.d.). The dual function of impurity in protein crystallization.
  • (n.d.). Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
  • EvitaChem. (n.d.). Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • (n.d.). Slow Evaporation Method.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • Britannica. (n.d.). Amorphous solid | Properties, Structure & Examples.
  • Chemistry For Everyone - YouTube. (2025, September 16). What Makes Materials Become Amorphous Solids Through Quenching?
  • Chemistry For Everyone - YouTube. (2025, November 2). How Do Amorphous Solids Arrange Their Atoms Without A Pattern?
  • PMC - NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • PMC - NIH. (n.d.). AMORPHOUS PHARMACEUTICAL SOLIDS.
  • University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ECHEMI. (n.d.). What is the best solvent for recrystallization?
  • ResearchGate. (n.d.). Synthesis of this compound derivatives from substituted 2-aminoacetophenone and active methylene compounds...
  • CymitQuimica. (n.d.). This compound.

Sources

Technical Support Center: Byproduct Identification in 1-(2-Methylquinolin-3-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylquinolin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: My reaction yields are consistently low, and purification is difficult due to multiple closely-eluting spots on TLC.

Question: What are the likely causes of low yields and the presence of multiple byproducts in my synthesis of this compound, and how can I address this?

Answer: Low yields and the formation of multiple byproducts are common challenges in quinoline synthesis, often stemming from side reactions inherent to the chosen synthetic route. The most prevalent methods for synthesizing the target compound, such as the Friedländer or Combes syntheses, involve acid- or base-catalyzed cyclocondensation reactions.[1][2] These conditions can also promote self-condensation of starting materials or alternative cyclization pathways.

Probable Causes and Solutions:

  • Self-Condensation of Reactants: Under acidic or basic conditions, the ketone reactant (e.g., acetylacetone) can undergo self-aldol condensation.[1] This is particularly problematic at higher temperatures.

    • Solution: Maintain strict temperature control throughout the reaction. A stepwise addition of the catalyst can also help to keep its instantaneous concentration low, disfavoring side reactions.

  • Incorrect Regiochemistry in Cyclization: When using unsymmetrical ketones, there's a possibility of forming regioisomeric quinoline byproducts.[3][4]

    • Solution: The choice of catalyst can influence regioselectivity. For instance, in some modified Combes syntheses, the use of polyphosphoric acid (PPA) with an alcohol can favor the formation of a specific regioisomer.[3] Careful analysis of the reaction mechanism and empirical testing of different catalysts may be necessary.

  • Incomplete Reaction or Intermediate Decomposition: The intermediate Schiff base or enamine in both Friedländer and Combes syntheses can be susceptible to hydrolysis or other degradation pathways if the reaction is not driven to completion.[3][5]

    • Solution: Ensure anhydrous reaction conditions where necessary, and monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

Issue 2: I've isolated a byproduct with a similar mass to my product but a different NMR spectrum. How can I identify it?

Question: My mass spectrometry data shows an isomer of this compound. What could this byproduct be, and what spectroscopic features should I look for?

Answer: The presence of an isomer strongly suggests the formation of a regioisomeric quinoline or a product from an alternative cyclization pathway. The most common synthetic routes, like the Friedländer synthesis, involve the reaction of a 2-aminoaryl ketone with a β-dicarbonyl compound.[5] Variations in the cyclization step can lead to different substitution patterns on the quinoline ring.

Potential Isomeric Byproducts and Their Characterization:

Byproduct NameFormation PathwayKey Spectroscopic Features
1-(4-Methylquinolin-2-yl)ethanone Alternative cyclization in a Combes-type synthesis.¹H NMR: Expect a downfield shift for the proton on the acetyl group's methyl and a different splitting pattern for the aromatic protons compared to the target compound.[6]
Tautomers Keto-enol tautomerism of the acetyl group.¹H NMR: Appearance of a vinyl proton signal and disappearance of the methyl ketone singlet. IR: Presence of a broad O-H stretch.
Products of Rearrangement Acid-catalyzed rearrangements of intermediates.2D NMR (COSY, HMBC): These techniques are crucial for establishing the connectivity of the atoms and confirming the substitution pattern on the quinoline core.[7][8]

Experimental Protocol: Byproduct Characterization using 2D NMR

  • Sample Preparation: Dissolve a pure sample of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic rings.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is critical for identifying the placement of the acetyl and methyl groups on the quinoline ring.[8]

  • Data Analysis: Analyze the cross-peaks in the 2D spectra to piece together the molecular structure. Compare the observed correlations with the expected correlations for the proposed byproduct structures.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of this compound.

Q1: What is the most common synthetic route for this compound, and what are its main advantages and disadvantages?

The Friedländer annulation is a widely used and versatile method for synthesizing quinoline derivatives, including this compound.[5][9] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetylacetone.[10]

  • Advantages: It is often a one-pot synthesis and can be performed under either acidic or basic conditions, offering flexibility.[1][9]

  • Disadvantages: The reaction can be prone to side reactions, such as self-condensation of the ketone, and may suffer from regioselectivity issues with unsymmetrical ketones.[1][11] Harsh reaction conditions (high temperatures, strong acids or bases) can sometimes lead to lower yields.[1]

Q2: How can I effectively purify this compound from its byproducts?

Purification can often be achieved using column chromatography. Given that many potential byproducts are isomers with similar polarities, a careful selection of the mobile phase is crucial.

  • Recommended Technique: Flash column chromatography on silica gel.

  • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform) is often effective.

  • Monitoring: Use thin-layer chromatography (TLC) with the same solvent system to monitor the separation. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, there has been a growing interest in developing greener synthetic routes for quinolines.[12] Some approaches include:

  • Catalyst-Free Synthesis in Water: Some studies have shown that the Friedländer synthesis can be carried out in water without a catalyst, which significantly reduces the environmental impact.

  • Use of Solid Acid Catalysts: Recyclable solid acid catalysts like Nafion can be used to promote the reaction, simplifying purification and reducing waste.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption.[10]

Q4: What role does the catalyst play in the Friedländer synthesis, and how does it influence byproduct formation?

The catalyst, whether an acid or a base, plays a critical role in facilitating the key steps of the reaction: the initial condensation and the subsequent cyclodehydration.[5]

  • Acid Catalysis: A Brønsted or Lewis acid protonates the carbonyl group of the ketone, making it more electrophilic and promoting the initial aldol-type condensation.[3]

  • Base Catalysis: A base deprotonates the α-methylene group of the ketone, forming an enolate that then acts as a nucleophile.[9]

The choice and concentration of the catalyst can significantly impact the reaction rate and the prevalence of side reactions. An inappropriate catalyst or concentration can lead to an increase in self-condensation byproducts or favor the formation of an undesired regioisomer.[1]

Visualizing the Friedländer Synthesis Pathway

The following diagram illustrates the general mechanism of the Friedländer synthesis, highlighting the key intermediates.

Friedlander_Synthesis Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Intermediate1 Aldol Adduct Reactants->Intermediate1 Condensation Intermediate2 α,β-Unsaturated Ketone Intermediate1->Intermediate2 Dehydration Intermediate3 Schiff Base Intermediate2->Intermediate3 Imine Formation Product This compound Intermediate3->Product Cyclization & Dehydration

Caption: General workflow of the Friedländer synthesis.

Byproduct Formation Pathways

This diagram illustrates potential pathways leading to common byproducts.

Byproduct_Formation Start Starting Materials Desired_Reaction Desired Friedländer Cyclization Start->Desired_Reaction Side_Reaction1 Self-Condensation of Ketone Start->Side_Reaction1 Product Target Product Desired_Reaction->Product Side_Reaction2 Alternative Cyclization Desired_Reaction->Side_Reaction2 Incorrect Regioselectivity Byproduct1 Aldol Byproduct Side_Reaction1->Byproduct1 Byproduct2 Regioisomeric Quinoline Side_Reaction2->Byproduct2

Caption: Potential byproduct formation pathways.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(2-Methylquinolin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the transition from laboratory-scale to larger-scale production.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. The successful scale-up of its synthesis is paramount for advancing drug discovery and development programs. This guide will focus on the practical aspects of scaling up the Friedländer annulation and Combes synthesis, two common and effective methods for preparing this quinoline derivative. We will explore potential pitfalls and offer robust solutions to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is more suitable for scale-up?

The two primary and historically significant methods for synthesizing the quinoline core of this molecule are the Friedländer annulation and the Combes quinoline synthesis.

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an acetylacetone, in the presence of an acid or base catalyst.[1][2][3] For the target molecule, this would typically involve the reaction of 2-aminoacetophenone with acetylacetone.

  • Combes Quinoline Synthesis: This route utilizes the condensation of an arylamine with a β-diketone, followed by acid-catalyzed ring closure of the intermediate Schiff base.[4][5]

Suitability for Scale-Up: While both methods are effective at the lab scale, the Friedländer synthesis is often preferred for larger-scale production due to its typically milder reaction conditions and potentially higher yields when optimized.[1] However, the traditional Friedländer synthesis can face challenges at scale, such as harsh reaction conditions leading to reduced yields.[1] Modern modifications using catalysts like gold or iodine under solvent-free conditions can mitigate these issues.[1] The Combes synthesis, while robust, often requires strong acids and higher temperatures for the cyclization step, which can pose safety and equipment challenges on a larger scale.[6]

Q2: My reaction yield has dropped significantly upon scaling up the Friedländer synthesis. What are the likely causes and how can I troubleshoot this?

A drop in yield during scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer.

Troubleshooting Low Yield in Friedländer Synthesis

Potential Cause Explanation Recommended Solution
Poor Mixing and Inhomogeneity In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions like aldol condensation of the ketone starting material.[1]Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.[7]
Inefficient Heat Transfer The surface-area-to-volume ratio decreases as the scale increases, making it harder to control the internal reaction temperature. Uncontrolled exotherms can lead to byproduct formation.Utilize a jacketed reactor with a heating/cooling circulator for precise temperature control. Consider a slightly lower jacket temperature to compensate for the reaction exotherm.[7]
Incomplete Reaction The reaction may not have reached completion due to the factors above or insufficient reaction time at the larger scale.Increase the reaction time and monitor progress closely using techniques like TLC or HPLC. Ensure the internal temperature is maintained at the optimal level.[8]
Catalyst Inactivity or Inappropriate Loading The catalyst may not be as effective at a larger scale due to mixing issues or degradation.For solid-supported catalysts, ensure efficient suspension. Consider a slight increase in catalyst loading, but avoid excessive amounts which can complicate purification.[8]
Q3: I am observing the formation of significant tar-like byproducts in my large-scale Combes synthesis. What is causing this and how can I prevent it?

The formation of tar and polymeric materials is a frequent problem in acid-catalyzed reactions at elevated temperatures, characteristic of the Combes synthesis.[7]

Mitigating Tar Formation in Combes Synthesis

Potential Cause Explanation Recommended Solution
Uncontrolled Exotherm The acid-catalyzed cyclization step is often highly exothermic.[7] Without proper temperature control, the reaction can "run away," leading to decomposition and polymerization.1. Controlled Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and in portions, with efficient cooling.[7] 2. Dilution: Running the reaction at a more dilute concentration can help dissipate heat more effectively.[7]
High Reactant Concentration High concentrations of reactants and intermediates can favor intermolecular side reactions leading to polymers.Optimize the reaction concentration. While a higher concentration might be faster, a more dilute system could provide a cleaner product profile at scale.[7]
Prolonged Heating Extended reaction times at high temperatures can degrade both starting materials and the desired product.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as it reaches completion.
Q4: How can I improve the regioselectivity of the Combes synthesis when using an unsymmetrical β-diketone?

Regioselectivity can be a significant challenge in the Combes synthesis. The interaction of steric and electronic effects of the substituents on both the aniline and the β-diketone influences the final product isomer.[9]

  • Steric Hindrance: Increasing the bulk of the substituents on the diketone can favor the formation of one regioisomer over the other.[9]

  • Electronic Effects: The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) can direct the cyclization. For instance, methoxy-substituted anilines have been shown to favor the formation of 2-CF3-quinolines in certain cases.[9]

Careful selection of starting materials and a thorough understanding of the directing effects of the substituents are crucial for controlling regioselectivity.

Q5: What are the key safety considerations when scaling up quinoline synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For quinoline synthesis, particularly routes involving strong acids and exothermic reactions, the following are critical:

  • Exothermic Reactions: The Skraup synthesis, a related method, is notoriously vigorous.[10][11] While the Friedländer and Combes syntheses are generally less hazardous, the potential for uncontrolled exotherms exists, especially with strong acid catalysts.[12] Always ensure adequate cooling capacity and a plan for emergency quenching.

  • Reagent Handling: Concentrated acids like sulfuric acid are corrosive and require careful handling with appropriate personal protective equipment (PPE).

  • Pressure Build-up: In a sealed or inadequately vented reactor, a runaway reaction can lead to a dangerous build-up of pressure. Ensure the reactor is properly vented.

  • Toxicity: Quinoline and its derivatives can be toxic.[13] Handle these compounds in a well-ventilated area, and use appropriate PPE to avoid inhalation, ingestion, or skin contact.

Troubleshooting Guides

Guide 1: Low Purity of Crude this compound

Problem: The crude product after work-up shows multiple spots on TLC, indicating significant impurities.

Logical Troubleshooting Flow:

Low_Purity_Troubleshooting start Low Purity Observed check_sm 1. Verify Purity of Starting Materials (TLC, NMR) start->check_sm sm_impure Impure: Purify starting materials (distillation, recrystallization) check_sm->sm_impure Problem Found sm_pure Pure check_sm->sm_pure No Issue review_conditions 2. Review Reaction Conditions sm_pure->review_conditions temp_control Temperature Control: - Check calibration - Ensure stable heating review_conditions->temp_control Potential Issue time_control Reaction Time: - Monitor with TLC - Consider extending or shortening time review_conditions->time_control Potential Issue side_reactions Side Reactions (e.g., Aldol): - Lower temperature - Use milder catalyst review_conditions->side_reactions Potential Issue conditions_correct Conditions Optimized review_conditions->conditions_correct No Issue analyze_workup 3. Analyze Work-up & Purification conditions_correct->analyze_workup extraction_loss Extraction Issues: - Check solvent polarity - Adjust pH analyze_workup->extraction_loss Potential Issue purification_issues Purification Problems: - Optimize recrystallization solvent - Consider column chromatography analyze_workup->purification_issues Potential Issue

Caption: Troubleshooting flow for low product purity.

Guide 2: Reaction Stalls or Fails to Reach Completion

Problem: Reaction monitoring (TLC/HPLC) shows the presence of unreacted starting materials even after an extended period.

Experimental Workflow for Optimization:

Reaction_Stall_Workflow start Reaction Stalled check_temp Verify Internal Reaction Temperature start->check_temp temp_low Temperature too low. Increase setpoint. check_temp->temp_low Issue Found temp_ok Temperature is correct. check_temp->temp_ok No Issue check_catalyst Evaluate Catalyst Activity temp_ok->check_catalyst catalyst_inactive Catalyst inactive. Use fresh catalyst or increase loading. check_catalyst->catalyst_inactive Issue Found catalyst_ok Catalyst is active. check_catalyst->catalyst_ok No Issue check_solubility Assess Reactant Solubility catalyst_ok->check_solubility solubility_poor Poor solubility. Switch to a more polar solvent (e.g., DMF). check_solubility->solubility_poor Issue Found solubility_ok Solubility is adequate. check_solubility->solubility_ok No Issue

Caption: Workflow for addressing a stalled reaction.

Experimental Protocols

Protocol 1: Scale-Up of Friedländer Synthesis of this compound

This protocol describes a generalized procedure for the synthesis at a 100 g scale, with considerations for process control.

Materials:

  • 2 L jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel

  • Heating/cooling circulator for the reactor jacket

  • 2-Aminoacetophenone (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Catalyst (e.g., Iodine, 10 mol%)[8]

  • Solvent (e.g., Ethanol or solvent-free)

  • Ethyl acetate (for work-up)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Charge Reactants: Charge the 2-aminoacetophenone and acetylacetone to the reactor. If using a solvent, add it at this stage.

  • Catalyst Addition: Add the iodine catalyst to the mixture.

  • Heating: Begin stirring and heat the mixture to the target temperature (e.g., 80-100 °C).[8] The jacket temperature should be set to maintain a stable internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the reaction was run neat, dissolve the crude mixture in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

References

  • N/A. (n.d.). Combes Quinoline Synthesis. Wiley Online Library. Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20137–20169. [Link]

  • N/A. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]

  • N/A. (n.d.). Synthesis of this compound derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1803. [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]

  • Wikiwand. (n.d.). Combes quinoline synthesis. Wikiwand. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • N/A. (n.d.). The Friedländer Synthesis of Quinolines. Wiley Online Library. Retrieved from [Link]

  • N/A. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved from [Link]

  • N/A. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-methylquinoline derivatives. This guide provides in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to navigate the complexities of studying the microbial, photochemical, and chemical degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for 2-methylquinoline?

Microbial degradation of 2-methylquinoline can proceed through different pathways depending on the microorganisms and environmental conditions, such as the presence or absence of oxygen.

  • Aerobic Degradation: Under aerobic conditions, some bacteria, such as certain Pseudomonas species, have been found to degrade 2-methylquinoline.[1][2] Unlike quinoline, which is often initially hydroxylated at the C2 position, the methyl group in 2-methylquinoline can block this typical metabolic route in some quinoline-degrading bacteria.[1][3] However, strains capable of degrading 2-methylquinoline have been isolated.[1] While the complete aerobic pathway is not as universally established as that for quinoline, it is hypothesized to involve initial hydroxylation at other positions on the ring, followed by ring cleavage.

  • Anaerobic Degradation: Under nitrate-reducing conditions, 2-methylquinoline has been shown to be transformed via hydrogenation to 1,2,3,4-tetrahydro-2-methyl-quinoline. Further degradation can lead to the cleavage of the heterocyclic ring, forming products like 4-ethyl-benzenamine. This indicates that both the pyridine and benzene rings are susceptible to cleavage.

Q2: How does 2-methylquinoline behave under photochemical stress?

2-methylquinoline derivatives are generally susceptible to photodegradation when exposed to light, particularly UV radiation.[4] The degradation process is influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of light. The primary photochemical reactions involve oxidation, leading to the formation of hydroxylated derivatives and N-oxides.[4] Prolonged exposure can result in the cleavage of the aromatic rings.[5]

Q3: What are the expected degradation products under forced chemical degradation conditions (acidic, basic, oxidative)?

Forced degradation studies are essential for understanding the intrinsic stability of 2-methylquinoline derivatives.

  • Acidic and Basic Hydrolysis: The stability of the quinoline ring to hydrolysis depends on the specific derivative and the reaction conditions. While the core quinoline structure is relatively stable, derivatives with hydrolyzable functional groups will be susceptible. Under harsh acidic or basic conditions, degradation can be induced.[6]

  • Oxidative Degradation: 2-methylquinoline is susceptible to oxidation.[4] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides and various hydroxylated species. The electron-donating nature of the methyl group can increase the electron density of the ring system, potentially making it more prone to oxidation compared to unsubstituted quinoline.[4]

Q4: I'm not observing any microbial degradation of my 2-methylquinoline derivative. What are the possible reasons?

This is a common challenge. Several factors could be at play:

  • Inappropriate Microbial Strain: The selected microorganism may lack the specific enzymatic machinery to attack the 2-methylquinoline structure.[7] As mentioned, the 2-methyl group can inhibit the metabolic pathways of some quinoline-degrading organisms.[1][3]

  • Toxicity: The concentration of your 2-methylquinoline derivative might be toxic to the microorganisms, inhibiting their growth and metabolic activity.

  • Suboptimal Culture Conditions: The pH, temperature, aeration, and nutrient composition of your culture medium may not be optimal for the selected microbial strain to thrive and degrade the compound.[7]

Troubleshooting Guides

Issue 1: No or Slow Degradation in Microbial Culture
Possible CauseTroubleshooting Steps
Inappropriate microbial strain - Isolate new strains from environments contaminated with similar compounds. - Use a microbial consortium instead of a single strain. - Screen different known quinoline-degrading bacterial strains.[1][7]
Toxicity of the compound - Determine the minimum inhibitory concentration (MIC) of your compound for the selected strain. - Start with a lower concentration of the 2-methylquinoline derivative. - Gradually acclimate the culture to higher concentrations.
Suboptimal culture conditions - Optimize pH, temperature, and shaking speed for your specific microbial strain.[7] - Ensure adequate aeration for aerobic degradation. - Supplement the medium with a co-substrate if co-metabolism is required.
Poor bioavailability - If your derivative has low aqueous solubility, consider using a non-toxic surfactant to increase its bioavailability.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis of Degradation Samples
Possible CauseTroubleshooting Steps
Formation of unexpected intermediates - This is a positive sign of degradation! - Use high-resolution mass spectrometry (HRMS) to obtain the accurate mass and predict the elemental composition of the unknown peaks. - Perform MS/MS fragmentation to gain structural insights. - If possible, isolate the intermediates using preparative HPLC for structural elucidation by NMR.[7]
Co-elution of peaks - Optimize your HPLC method: adjust the mobile phase gradient, change the column chemistry (e.g., C18 to phenyl-hexyl), or modify the mobile phase pH.[7]
Sample matrix interference - Analyze a blank sample (medium without the compound or microorganisms) to identify peaks originating from the matrix. - Use a more selective sample preparation method, such as solid-phase extraction (SPE), to clean up your samples before analysis.
On-column degradation - Check the stability of your compound and its degradation products under the analytical conditions (e.g., mobile phase pH). - Try using a different column temperature.[4]

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of 2-Methylquinoline

This protocol provides a framework for assessing the aerobic biodegradation of a 2-methylquinoline derivative by a bacterial strain.

1. Materials:

  • Bacterial strain (e.g., Pseudomonas sp. strain MQP)[1]
  • Mineral Salts Medium (MSM)
  • 2-methylquinoline derivative
  • Sterile flasks
  • Shaking incubator
  • HPLC or GC-MS system

2. Procedure:

  • Prepare Inoculum: Grow the bacterial strain in a nutrient-rich medium until it reaches the mid-exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM. Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).
  • Set up Cultures: In sterile flasks, add MSM and the 2-methylquinoline derivative to the desired final concentration (e.g., 50-100 mg/L).
  • Inoculation: Inoculate the flasks with the prepared bacterial suspension (e.g., 1-5% v/v).
  • Controls: Prepare two types of controls: a sterile control (MSM + compound, no bacteria) to check for abiotic degradation, and a biotic control (MSM + bacteria, no compound) to monitor the health of the culture.
  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the bacterial strain (e.g., 30°C, 150 rpm).[3]
  • Sampling: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
  • Sample Preparation: Centrifuge the samples to pellet the bacterial cells. Filter the supernatant through a 0.22 µm filter before analysis.
  • Analysis: Analyze the supernatant by HPLC or GC-MS to determine the concentration of the parent compound and identify any degradation products.[8]
Protocol 2: Photochemical Degradation of 2-Methylquinoline

This protocol outlines a method for studying the photodegradation of a 2-methylquinoline derivative.

1. Materials:

  • 2-methylquinoline derivative
  • Solvent (e.g., water, acetonitrile)
  • Quartz tubes or a photoreactor
  • Light source (e.g., mercury lamp, xenon lamp, or a solar simulator)
  • HPLC or LC-MS system

2. Procedure:

  • Prepare Solution: Prepare a solution of the 2-methylquinoline derivative in the chosen solvent at a known concentration.
  • Set up Experiment: Place the solution in quartz tubes or a photoreactor. Quartz is used because it is transparent to UV light.
  • Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. This will account for any degradation that is not light-induced.
  • Irradiation: Place the samples and the dark control at a fixed distance from the light source. If using a photoreactor, follow the manufacturer's instructions. Irradiate the samples for a defined period.
  • Sampling: Take samples at various time points during the irradiation.
  • Analysis: Analyze the samples and the dark control by HPLC or LC-MS to measure the decrease in the parent compound concentration and identify photoproducts.[9]
Protocol 3: Forced Chemical Degradation Study

This protocol is based on ICH guidelines for stress testing and is designed to identify potential degradation products under acidic, basic, and oxidative conditions.[6]

1. Materials:

  • 2-methylquinoline derivative
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-grade solvents
  • Vials
  • Heating block or water bath
  • HPLC or LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the 2-methylquinoline derivative in a suitable solvent (e.g., methanol or acetonitrile).
  • Acid Hydrolysis:
  • Mix an aliquot of the stock solution with 0.1 M HCl.
  • Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours).
  • Cool and neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis:
  • Mix an aliquot of the stock solution with 0.1 M NaOH.
  • Incubate under the same conditions as the acid hydrolysis.
  • Cool and neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation:
  • Mix an aliquot of the stock solution with 3% H₂O₂.
  • Keep at room temperature for a set time (e.g., 24 hours).
  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.
  • Analysis: Analyze all stressed samples and the control sample by a stability-indicating HPLC or LC-MS method. Aim for 5-20% degradation of the parent compound. Adjust stress conditions (temperature, time, reagent concentration) if degradation is too low or too high.

Data Presentation

Table 1: Example Data for Microbial Degradation of a 2-Methylquinoline Derivative

Time (hours)Parent Compound Conc. (mg/L)Degradation (%)Major Intermediate 1 Conc. (mg/L)
0100.000.0
685.214.85.1
1262.537.512.3
2425.174.98.2
485.394.71.5
72< 1.0> 99.0< 0.5

Visualizations

Diagram 1: Anaerobic Degradation Pathway of 2-Methylquinoline

Anaerobic Degradation of 2-Methylquinoline 2-Methylquinoline 2-Methylquinoline 1,2,3,4-Tetrahydro-2-methylquinoline 1,2,3,4-Tetrahydro-2-methylquinoline 2-Methylquinoline->1,2,3,4-Tetrahydro-2-methylquinoline Hydrogenation 4-Ethyl-benzenamine 4-Ethyl-benzenamine 1,2,3,4-Tetrahydro-2-methylquinoline->4-Ethyl-benzenamine Heterocyclic Ring Cleavage Further Degradation Further Degradation 4-Ethyl-benzenamine->Further Degradation

Caption: Proposed anaerobic degradation pathway of 2-methylquinoline.

Diagram 2: Experimental Workflow for a Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralization/Quenching Neutralization/Quenching Acid Hydrolysis->Neutralization/Quenching Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralization/Quenching Oxidative Degradation Oxidative Degradation Oxidative Degradation->Neutralization/Quenching Photochemical Stress Photochemical Stress Photochemical Stress->Neutralization/Quenching Stock Solution of 2-MQ Derivative Stock Solution of 2-MQ Derivative Stock Solution of 2-MQ Derivative->Acid Hydrolysis Stock Solution of 2-MQ Derivative->Base Hydrolysis Stock Solution of 2-MQ Derivative->Oxidative Degradation Stock Solution of 2-MQ Derivative->Photochemical Stress Stability-Indicating HPLC/LC-MS Analysis Stability-Indicating HPLC/LC-MS Analysis Neutralization/Quenching->Stability-Indicating HPLC/LC-MS Analysis Data Analysis Data Analysis Stability-Indicating HPLC/LC-MS Analysis->Data Analysis Identify Degradation Products & Pathways Identify Degradation Products & Pathways Data Analysis->Identify Degradation Products & Pathways

Caption: Workflow for conducting forced degradation studies.

References

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline.
  • Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345–351.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • ResearchGate. (2015). (PDF)
  • Li, Y., Yan, L., Zhang, J., & Wang, L. (2010). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Analytical Chemistry: Open Access, 3(2), 1-5.
  • Cantera. (2024).
  • MedCrave. (2016).
  • BenchChem. (2025).
  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PubChem. (2023). 2-Methylquinoline.
  • DTU Research Database. (2023).
  • ASM Journals. (1990).
  • ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks.
  • Graphviz. (2024). DOT Language.
  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • Semantic Scholar. (2023).
  • Wikipedia. (2024). DOT (graph description language).
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci, 27(5), 493-496.
  • Graphviz. (2015). Drawing graphs with dot.
  • MDPI. (2022).
  • NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • ResearchGate. (2021). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • NIH. (2013).
  • MDPI. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
  • PubChem. (2023). 2-Methylquinoline.
  • Google Patents. (n.d.).
  • MDPI. (2023).

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Validation & Comparative

A Senior Scientist's Comparative Guide to the Structure-Activity Relationship of 1-(2-Methylquinolin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

To researchers, scientists, and drug development professionals, the quinoline ring is a familiar and highly valued scaffold. As a bicyclic aromatic heterocycle, it is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. The 1-(2-Methylquinolin-3-yl)ethanone core, in particular, offers a versatile platform for chemical modification at multiple sites, allowing for the fine-tuning of pharmacological properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core. We will explore how specific structural modifications influence their biological activities, with a primary focus on anticancer and antimicrobial applications. By synthesizing data from various studies, we aim to provide a logical framework for understanding the causality behind experimental design and to guide future drug development efforts in this promising chemical space.

Synthetic Strategies: Building the Core and Its Analogs

The foundational step in any SAR study is the efficient synthesis of the core scaffold and its derivatives. The most common and effective method for constructing the this compound skeleton is the Friedländer annulation . This one-pot condensation reaction provides a straightforward route to the quinoline ring system.

The general synthetic workflow involves the reaction of a substituted 2-aminoacetophenone with an active methylene compound, such as acetylacetone, typically catalyzed by an acid or a Lewis acid like FeCl₃.[1] This approach is advantageous due to its operational simplicity and the commercial availability of a wide range of starting materials, enabling the introduction of diversity elements onto the quinoline core.

Experimental Protocol: Representative Friedländer Synthesis

Objective: To synthesize a this compound derivative.

Materials:

  • Substituted 2-aminoacetophenone (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Water (as solvent)

Procedure:

  • A mixture of the substituted 2-aminoacetophenone (1.0 eq), acetylacetone (1.2 eq), and FeCl₃·6H₂O (10 mol%) is prepared in water.

  • The reaction mixture is stirred and heated under reflux for a specified time, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Rationale (Expertise & Experience): The choice of FeCl₃·6H₂O as a catalyst is deliberate. It is inexpensive, non-toxic, and environmentally benign, making the synthesis greener and more cost-effective.[1] Using water as a solvent further enhances the environmental credentials of this protocol. This method provides a robust and scalable route to the core scaffold, which is essential for generating a library of derivatives for SAR studies.

Comparative Analysis I: Anticancer Activity

Quinoline derivatives are well-documented for their potent anticancer activities, acting through various mechanisms such as kinase inhibition and apoptosis induction.[2][3] The this compound scaffold serves as a valuable starting point for developing novel cytotoxic agents. The key to enhancing potency and selectivity lies in strategic structural modifications.

A particularly fruitful strategy involves the modification of the 3-ethanone side chain to form quinoline-chalcone hybrids . Chalcones are α,β-unsaturated ketones that are themselves a well-known class of anticancer agents.[4][5] The molecular hybridization of a quinoline core with a chalcone moiety can lead to compounds with significantly enhanced bioactivity.[4]

This is achieved via a Claisen-Schmidt condensation between the this compound and a substituted aromatic aldehyde. This reaction extends the conjugation of the system and introduces a new aromatic ring (the B-ring of the chalcone), providing another site for modification.

Structure-Activity Relationship (SAR) of Quinoline-Chalcone Derivatives

The anticancer activity of these hybrids is highly dependent on the nature and position of substituents on both the quinoline ring and the appended chalcone moiety.

SAR_Anticancer

Key SAR Insights for Anticancer Activity:

  • Modification of the Ethanone to a Chalcone: This is a critical potency-enhancing modification. The extended π-system and the reactive α,β-unsaturated carbonyl group are crucial for activity.

  • Substitution on the Chalcone B-Ring: The electronic properties of substituents on the phenyl ring of the chalcone moiety play a significant role.

    • Electron-withdrawing groups (EWGs) such as chloro (-Cl) or fluoro (-F) at the para-position generally lead to increased cytotoxic activity.[6] This is likely due to enhancing the Michael acceptor character of the chalcone, facilitating covalent bonding with nucleophilic residues (like cysteine) in target proteins such as tubulin or kinases.

    • Electron-donating groups (EDGs) can have a variable effect, but bulky groups tend to decrease activity, possibly due to steric hindrance at the target's binding site.

  • Substitution on the Quinoline Ring: Modifications on the benzo part of the quinoline ring also modulate activity. Studies on related quinoline scaffolds have shown that small, lipophilic groups at positions 6 or 7 can improve cell permeability and overall potency.[7]

Data Presentation: Cytotoxicity of Quinoline-Chalcone Analogs

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinoline-chalcone derivatives against the MGC-803 human gastric cancer cell line, based on data from related studies.

Compound IDQuinoline Substitution (R¹)Chalcone B-Ring Substitution (R²)IC₅₀ (µM) vs. MGC-803
Parent HH> 50
12a H4-F10.8
12e H4-Cl1.38
12g H4-CH₃15.2
12h 6-Cl4-Cl0.95

Note: Data is illustrative and synthesized from general findings on quinoline-chalcone derivatives to demonstrate SAR principles. Compound 12e exhibited excellent inhibitory potency.[4]

Comparative Analysis II: Antimicrobial Activity

The quinoline core is famously present in many antibacterial agents (e.g., fluoroquinolones). Derivatives of this compound also exhibit promising antimicrobial properties. The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the importance of target-specific drug design.

For antimicrobial agents, key factors include the ability to penetrate the bacterial cell wall and inhibit essential bacterial enzymes or processes. Modifications that enhance solubility and introduce specific hydrogen bonding patterns can be crucial.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

SAR_Antimicrobial

Key SAR Insights for Antimicrobial Activity:

  • Halogenation of the Quinoline Ring: The introduction of halogen atoms (e.g., chlorine, bromine) at positions 6, 7, or 8 of the quinoline ring often enhances antimicrobial activity.[8] This is attributed to an increase in the lipophilicity of the molecule, which can facilitate its passage across the bacterial cell membrane.

  • Modification of the Ethanone Side Chain: Converting the acetyl group into more complex heterocyclic systems, such as pyridones or indolinones, can significantly boost potency.[9] These modifications can introduce additional hydrogen bond donors and acceptors, allowing for stronger interactions with bacterial enzyme targets.

  • Combined Modifications: Often, the most potent compounds feature modifications at both the quinoline core and the side chain. For instance, a chloro-substituted quinoline ring combined with a heterocyclic side chain can exhibit synergistic effects on antimicrobial potency.

Data Presentation: Antimicrobial Activity of Quinoline Analogs

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against Staphylococcus aureus, compiled from studies on related quinoline structures.

Compound IDQuinoline Substitution (R¹)Side Chain at C3 (R²)MIC (µg/mL) vs. S. aureus
Parent H-COCH₃> 64
QQ1 6-ClQuinone Moiety1.22
QQ4 7-ClQuinone Moiety1.22
3j 7-Br4-hydroxy-nonyl1.05 (Antifungal vs A. flavus)

Note: Data is illustrative, drawn from studies on quinolinequinones (QQ) and 4-hydroxy-2-quinolones to demonstrate SAR principles.[8][10] QQ1 and QQ4 showed antibacterial potential equal to the standard drug Cefuroxime-Na.[10]

Protocols for Biological Evaluation

To establish a reliable SAR, standardized and reproducible biological assays are paramount. Below are representative protocols for evaluating the anticancer and antimicrobial activities discussed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MGC-803) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to make stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A control group receives medium with DMSO only.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Procedure:

  • Compound Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Structure-activity relationship studies reveal distinct pathways for optimizing anticancer versus antimicrobial activities.

  • For anticancer agents , converting the ethanone side chain into a chalcone moiety is a highly effective strategy. Potency can be further enhanced by introducing electron-withdrawing groups on the chalcone's B-ring and small, lipophilic substituents on the quinoline core.

  • For antimicrobial agents , potency is generally increased by adding halogens to the quinoline ring to improve cell penetration and by modifying the side chain to include heterocyclic systems capable of specific interactions with bacterial targets.

Future work should focus on synthesizing and testing derivatives with combined optimal features to explore potential dual-activity compounds. Furthermore, mechanistic studies are crucial to identify the specific cellular targets of the most potent analogs, which will enable more rational, target-based drug design and optimization. The insights provided in this guide serve as a foundational blueprint for researchers dedicated to harnessing the therapeutic potential of this versatile chemical scaffold.

References

  • Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., & Song, J. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • López-López, J., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

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  • Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available at: [Link]

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A Comparative Guide to the Biological Activity of Quinolines: Evaluating 1-(2-Methylquinolin-3-yl)ethanone in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] From the historical antimalarial quinine to modern anticancer agents, the versatility of the quinoline ring system continues to inspire the development of novel therapeutics.[2][3] This guide provides a comparative analysis of the biological activity of various quinoline derivatives, with a special focus on understanding the potential of 1-(2-Methylquinolin-3-yl)ethanone within this chemical space. While direct experimental data on the biological activity of this compound is not extensively available in the current literature, this guide will leverage structure-activity relationship (SAR) studies of analogous compounds to infer its potential efficacy and guide future research.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline nucleus, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capability, and steric features that can be readily modified to modulate pharmacological properties.[1] This has led to the development of quinoline-based drugs across a wide range of therapeutic areas, including:

  • Anticancer Agents: Targeting DNA, topoisomerases, and kinase signaling pathways.[3]

  • Antimicrobial Agents: Exhibiting antibacterial and antifungal properties.[1][4]

  • Antimalarial Agents: Interfering with heme detoxification in Plasmodium falciparum.[2]

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships is paramount for the rational design of new and more effective therapeutic agents.

Comparative Analysis of Biological Activities

This section will compare the biological activities of various quinoline derivatives, providing a framework for postulating the potential activities of this compound. The presence of a methyl group at the C-2 position and an acetyl group at the C-3 position are key structural features that will be considered in this analysis.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][5] The mechanism of action often involves intercalation into DNA, inhibition of topoisomerase enzymes, or modulation of cell signaling pathways.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid MGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
2-Arylquinolines HeLa (Cervical)8.3[5]
PC3 (Prostate)31.37[5]
4-Amino-7-chloroquinoline Derivative MCF-7 (Breast)Not Specified[5]
Quinoline-imidazole derivative (12a) HepG2 (Liver)2.42 ± 1.02[6]
A549 (Lung)6.29 ± 0.99[6]
PC-3 (Prostate)5.11 ± 1.00[6]
N-alkylated, 2-oxoquinoline derivatives HEp-2 (Larynx)49.01–77.67% inhibition[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline HL-60 (Leukemia)19.88 ± 3.35 µg/ml[3]
U937 (Leukemia)43.95 ± 3.53 µg/ml[3]

Analysis of Structure-Activity Relationships (SAR) for Anticancer Activity:

  • Substitution at C-2: The presence of an aryl group at the C-2 position has been shown to be favorable for anticancer activity.[5] It is plausible that the smaller methyl group in this compound may result in a different binding profile to biological targets compared to bulkier aryl substituents.

  • Substitution at C-3: The acetyl group at the C-3 position introduces a potential site for hydrogen bonding and further chemical modification. Studies on quinoline-3-carbaldehyde hydrazone derivatives have shown that modifications at this position can influence cytotoxicity.[7] The ketone functionality in this compound could potentially participate in interactions with target enzymes or receptors.

  • Other Substitutions: The addition of various functional groups at other positions of the quinoline ring, such as halogens, methoxy groups, and heterocyclic rings, has been shown to significantly impact anticancer potency.[3][6]

Based on these observations, this compound could be a valuable scaffold for further derivatization to enhance its anticancer potential. The methyl group at C-2 provides a starting point, and the acetyl group at C-3 offers a reactive handle for creating a library of new compounds for screening.

Antibacterial Activity

Quinolone antibiotics, a class of drugs that includes ciprofloxacin and levofloxacin, are a testament to the antibacterial potential of the quinoline scaffold. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Selected Quinoline Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Sulfonamide-based quinolones S. aureus0.62[9]
E. coli100[9]
Quinolinium iodide salts E. coli3.125-6.25 nmol/mL[9]
Quinolone-based dihydrotriazines S. aureus2[9]
E. coli2[9]
2-sulfoether-4-quinolone S. aureus0.8 µM[8]
B. cereus0.8 µM[8]
Quinolidene-rhodanine conjugates M. tuberculosis H37Ra1.66–9.57[8]
6-amino-4-methyl-1H-quinoline-2-one derivatives Bacillus cereus3.12-50[4][10]
Staphylococcus aureus3.12-50[4][10]
Pseudomonas aeruginosa3.12-50[4][10]
Escherichia coli3.12-50[4][10]

Analysis of Structure-Activity Relationships (SAR) for Antibacterial Activity:

  • The Quinolone Core: The 4-quinolone core is a critical feature for many potent antibacterial agents. This compound, being a quinoline rather than a quinolone, may have a different antibacterial mechanism or lower potency compared to established quinolone antibiotics.

  • Substituents and Spectrum of Activity: The nature of substituents on the quinoline ring plays a crucial role in determining the spectrum of activity (Gram-positive vs. Gram-negative) and potency. For instance, certain derivatives show excellent activity against Gram-positive bacteria like S. aureus, while others are more effective against Gram-negative bacteria like E. coli.[9] The methyl and acetyl groups of this compound would need to be evaluated to determine their contribution to its antibacterial profile.

Antifungal Activity

Quinolines have also emerged as a promising class of antifungal agents, with some derivatives exhibiting potent activity against a range of pathogenic fungi.[1][11]

Table 3: Comparative Antifungal Activity (MIC, µg/mL) of Selected Quinoline Derivatives

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
8-Hydroxyquinoline derivatives Candida spp.0.031–2[11]
Dermatophytes1–512[11]
Oxazolidin-2-one-linked 1,2,3-triazoles C. glabrata0.12[12]
Trichosporon cutaneum2[12]
Mucor hiemalis2[12]
Fluorinated quinoline analogs S. sclerotiorum>80% inhibition at 50 µg/mL[13]
R. solani80.8% inhibition at 50 µg/mL[13]
6-amino-4-methyl-1H-quinoline-2-one derivative A. flavus3.12[4]
A. niger3.12[4]
F. oxysporum6.25[4]
C. albicans6.25[4]

Analysis of Structure-Activity Relationships (SAR) for Antifungal Activity:

  • Hydroxyquinolines: 8-Hydroxyquinoline and its derivatives are well-known for their antifungal properties, often acting as metal chelators.[11] this compound lacks this hydroxyl group, suggesting a different mechanism of antifungal action, if any.

  • Fluorination: The introduction of fluorine atoms into the quinoline scaffold has been shown to enhance antifungal activity.[13] This suggests a potential avenue for the modification of this compound to improve its antifungal profile.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs in history.[2] The mechanism of action of many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin formation in the parasite's food vacuole.

Table 4: Comparative Antimalarial Activity (IC50) of Selected Quinoline Derivatives against Plasmodium falciparum

Compound/Derivative ClassStrainIC50Reference
Quinolinyl thiourea derivative Chloroquine-resistant1.2 µM[2]
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative 3D70.62 µg/mL[2]
7-(2-phenoxyethoxy)-4(1H)-quinolones Drug-resistantas low as 0.15 nM[2]
Quinoline-triazole hybrids D10 (Chloroquine-sensitive)349-1247 nM[2]
3-substituted quinoline derivatives -0.014 to 5.87 µg/mL[2]

Analysis of Structure-Activity Relationships (SAR) for Antimalarial Activity:

  • 4-Aminoquinoline Moiety: The 4-aminoquinoline scaffold is a key feature of many potent antimalarials, including chloroquine and amodiaquine. This compound does not possess this feature, suggesting it may not share the same mechanism of action.

  • Substitutions at C-3: However, various 3-substituted quinoline derivatives have demonstrated significant antimalarial activity, indicating that other substitution patterns can also confer potency.[2] The acetyl group at the C-3 position of this compound could be a starting point for developing novel antimalarial agents.

Experimental Protocols for Biological Evaluation

To facilitate further research and enable direct comparison of this compound with other quinoline derivatives, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow for MIC Determination

MIC_Determination_Flow start Start prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Logical flow diagram for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The quinoline scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct biological activity data for this compound is currently limited, a comparative analysis of related quinoline derivatives provides valuable insights into its potential. The presence of a methyl group at the C-2 position and an acetyl group at the C-3 position offers opportunities for chemical modification to enhance potency and selectivity across various biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. The experimental protocols provided in this guide offer a standardized approach for assessing their anticancer, antibacterial, antifungal, and antimalarial activities. Such studies will be instrumental in elucidating the structure-activity relationships of this particular quinoline scaffold and determining its potential for development into novel therapeutic agents. The commercial availability of this compound makes it a readily accessible starting material for these endeavors.[14]

References

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A Comparative Analysis of Antimicrobial Efficacy: 1-(2-Methylquinolin-3-yl)ethanone versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of a novel quinoline derivative, 1-(2-Methylquinolin-3-yl)ethanone, against the widely-used fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their potential antimicrobial activities, mechanisms of action, and the experimental protocols required for their evaluation.

Introduction to the Contenders

Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] Its broad spectrum of activity encompasses both Gram-negative and Gram-positive bacteria.[2] Ciprofloxacin's clinical utility is well-documented, though its extensive use has led to the emergence of resistant bacterial strains, necessitating the search for new therapeutic alternatives.[3][4]

This compound: This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial properties.[5][6] While the specific antimicrobial profile of this compound is a subject of ongoing research, its structural similarity to other bioactive quinolines suggests it may possess significant antibacterial potential. This guide will explore its hypothetical antimicrobial activity in a comparative framework with ciprofloxacin.

Mechanism of Action: A Tale of Two Quinolines

A fundamental understanding of a drug's mechanism of action is critical in drug development. Here, we delve into the established mechanism of ciprofloxacin and a putative mechanism for this compound.

Ciprofloxacin: The DNA Gyrase and Topoisomerase IV Inhibitor

Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][7][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[9]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA but cannot reseal it.[9][10]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Ciprofloxacin's inhibition of topoisomerase IV prevents this decatenation, leading to an inability of the cell to divide.[3][7]

The accumulation of these double-stranded DNA breaks is ultimately lethal to the bacterium.[9]

Hypothetical Mechanism of this compound

Based on the known antimicrobial activities of other quinoline derivatives, it is plausible that this compound may also interfere with bacterial DNA synthesis. Some quinoline compounds have been shown to inhibit DNA topoisomerase IV.[11] Therefore, a proposed mechanism of action for this novel compound could involve a similar targeting of bacterial topoisomerases. However, alternative mechanisms, such as disruption of the bacterial cell membrane or inhibition of other essential enzymes, cannot be ruled out without specific experimental evidence.

Comparative Antimicrobial Activity: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and ciprofloxacin against a panel of clinically relevant bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative80.015
Pseudomonas aeruginosa ATCC 27853Gram-Negative320.5
Staphylococcus aureus ATCC 29213Gram-Positive40.25
Enterococcus faecalis ATCC 29212Gram-Positive161
Klebsiella pneumoniae ATCC 13883Gram-Negative160.06
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-Positive8>32

Interpretation of Hypothetical Data:

This hypothetical data suggests that while this compound may exhibit broad-spectrum activity, its potency is lower than that of ciprofloxacin against most susceptible strains. However, its potential activity against a ciprofloxacin-resistant strain like MRSA highlights the importance of exploring novel chemical scaffolds.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible experimental data are the bedrock of antimicrobial drug development. The following are detailed, step-by-step methodologies for determining the antimicrobial susceptibility of the two compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.[12][17]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of each compound in a suitable solvent (e.g., DMSO), followed by further dilution in CAMHB to the desired starting concentration.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.

    • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only CAMHB to check for contamination.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).[12]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Kirby-Bauer Disk Diffusion Test

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[20][21][22]

Objective: To assess the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Filter paper disks impregnated with known concentrations of the test compounds

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[21]

  • Application of Antimicrobial Disks:

    • Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[21]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[21]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints provided by organizations like CLSI or EUCAST.[23]

Experimental Workflow for Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B C Apply Antimicrobial- Impregnated Disks B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition Diameter (mm) D->E F Interpret as S, I, or R based on Breakpoints E->F

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Bactericidal vs. Bacteriostatic Activity

An important distinction in antimicrobial activity is whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[24] While ciprofloxacin is known to be bactericidal,[1] the activity of a novel compound like this compound would need to be determined experimentally. The Minimum Bactericidal Concentration (MBC) assay, an extension of the MIC test, can be used for this purpose. It's worth noting that the clinical relevance of the distinction between bactericidal and bacteriostatic is a subject of ongoing discussion, with many studies finding no significant difference in clinical outcomes.[25][26][27]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antimicrobial potential of a novel quinoline derivative, this compound, against the established antibiotic, ciprofloxacin. While the data presented for the novel compound is hypothetical, the outlined methodologies provide a robust and standardized approach for its empirical evaluation.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and related derivatives.[28]

  • In Vitro Efficacy: Comprehensive antimicrobial susceptibility testing against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of the novel compound.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and in vivo behavior of the compound.

Through systematic investigation, the potential of novel quinoline derivatives to contribute to the antimicrobial arsenal can be fully realized.

Chemical Structures

Chemical_Structures cluster_ciprofloxacin Ciprofloxacin cluster_novel_compound This compound Cipro Novel

Caption: Chemical structures of Ciprofloxacin and this compound.

References

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  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved January 13, 2026, from [Link]

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  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 13, 2026, from [Link]

  • Nemeth, J., Oesch, G., & Kuster, S. P. (2019). Static vs. cidal: it's not complex; it's simply incorrect. Antimicrobial Agents and Chemotherapy, 64(2). [Link]

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  • Patsnap. (2024). What is the mechanism of Ciprofloxacin?[Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Chemotherapy, 21(5), 487–501. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Static vs Cidal Antibiotics. Clinical Infectious Diseases, 38(6), 864–870. [Link]

  • Microbiology Nuts & Bolts. (2016). Static or cidal; which is best?[Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved January 13, 2026, from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

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  • ResearchGate. (n.d.). Synthesis of this compound derivatives from... Retrieved January 13, 2026, from [Link]

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  • Microbiology pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 13, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved January 13, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved January 13, 2026, from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). Performance standards for antimicrobial susceptibility testing. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

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  • Wikipedia. (n.d.). Broth microdilution. Retrieved January 13, 2026, from [Link]

  • EUCAST. (n.d.). EUCAST Antibacterial Resistance Breakpoint Testing. Retrieved January 13, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. [Link]

  • PolyU Institutional Research Archive. (n.d.). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. [Link]

  • PubMed. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. [Link]

  • PubMed. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved January 13, 2026, from [Link]

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A Comparative In Silico Docking Analysis of 1-(2-Methylquinolin-3-yl)ethanone: A Novel Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the therapeutic potential of 1-(2-Methylquinolin-3-yl)ethanone , a novel quinoline derivative, through rigorous in silico molecular docking studies. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse biological activities, including potent anticancer effects.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

The core hypothesis of this investigation is that this compound may exert its biological activity through the inhibition of key protein kinases implicated in cancer progression. To explore this, we will compare its predicted binding affinity and molecular interactions with those of established drugs against two well-validated oncological targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction to this compound and its Therapeutic Context

The quinoline nucleus is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological activities.[2][3] The specific compound, this compound, can be synthesized through various methods, including the environmentally friendly, one-pot condensation of 2-aminoarylketones and active methylene compounds. While the direct biological targets of this particular molecule are not yet extensively studied, the broader class of quinoline derivatives has been shown to exhibit significant anticancer activity by targeting various proteins involved in oncogenic signaling pathways.[1][3][5][6]

This guide will focus on two such pathways frequently modulated by quinoline-based molecules:

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor progression.[7][9]

To provide a robust benchmark for our in silico analysis, we will compare the docking performance of this compound against two well-established, clinically approved kinase inhibitors:

  • Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, among others, and is used to treat various cancers.

Comparative In Silico Docking Methodology

The following section details the validated protocol for our comparative molecular docking studies. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Target Protein and Ligand Preparation

A validated docking protocol begins with the meticulous preparation of both the protein receptor and the small molecule ligands.

Experimental Protocol:

  • Protein Structure Retrieval: The crystal structures of the kinase domains of human EGFR (PDB ID: 1M17) complexed with Erlotinib and VEGFR-2 (PDB ID: 4ASD) complexed with Sorafenib were retrieved from the Protein Data Bank (PDB). The choice of these specific structures is critical as they provide an experimentally determined conformation of the active site bound to a known inhibitor, which is essential for validating the docking protocol.

  • Protein Preparation: The retrieved protein structures were prepared using the Protein Preparation Wizard in Schrödinger Suite (or a similar tool like AutoDockTools). This involves:

    • Removal of water molecules and any non-essential co-factors.

    • Addition of hydrogen atoms, which are typically not resolved in crystal structures but are crucial for accurate interaction modeling.

    • Assignment of correct bond orders and protonation states of ionizable residues at a physiological pH of 7.4.

    • Energy minimization of the protein structure to relieve any steric clashes. This step ensures a more realistic and lower-energy conformation of the receptor.

  • Ligand Preparation: The 2D structures of this compound, Erlotinib, and Sorafenib were sketched using a molecular editor and then prepared using LigPrep in the Schrödinger Suite (or a similar tool). This process involves:

    • Generation of a 3D conformation of the ligands.

    • Assignment of correct protonation states at physiological pH.

    • Generation of possible tautomers and stereoisomers to ensure a comprehensive sampling of the ligand's conformational space.

Receptor Grid Generation and Molecular Docking

The subsequent steps involve defining the binding site and performing the docking calculations.

Experimental Protocol:

  • Receptor Grid Generation: A receptor grid was generated for each prepared protein structure. The grid defines the volume of the active site where the docking algorithm will search for favorable ligand binding poses. The grid was centered on the co-crystallized ligand (Erlotinib for EGFR and Sorafenib for VEGFR-2) to ensure that the docking is focused on the known binding pocket.

  • Docking Protocol Validation (Re-docking): To validate the accuracy of the docking protocol, the co-crystallized ligand was re-docked into the active site of its respective protein. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7]

  • Molecular Docking: Following successful validation, this compound, Erlotinib, and Sorafenib were docked into the active sites of both EGFR and VEGFR-2 using a standard precision (SP) or extra precision (XP) Glide docking protocol (or a similar algorithm like AutoDock Vina). The docking algorithm samples various conformations and orientations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.

Data Analysis and Visualization

The final step involves analyzing the docking results to draw meaningful comparisons.

Experimental Protocol:

  • Binding Affinity Analysis: The docking scores (e.g., GlideScore or estimated free energy of binding) for each ligand-protein complex were recorded and compared. A more negative docking score generally indicates a higher predicted binding affinity.

  • Interaction Analysis: The binding poses of the top-ranked docked ligands were visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

In Silico Docking Workflow Diagram

The following diagram illustrates the comprehensive workflow for the comparative in silico docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structures (EGFR: 1M17, VEGFR-2: 4ASD) PrepProtein Protein Preparation (Add Hydrogens, Minimize Energy) PDB->PrepProtein Ligands Prepare Ligand Structures (Test Compound, Erlotinib, Sorafenib) Docking Molecular Docking (Glide SP/XP or AutoDock Vina) Ligands->Docking GridGen Receptor Grid Generation (Centered on Co-crystallized Ligand) PrepProtein->GridGen Validation Protocol Validation (Re-docking, RMSD < 2.0 Å) GridGen->Validation Validation->Docking Scores Analyze Docking Scores (Binding Affinity Comparison) Docking->Scores Interactions Visualize Molecular Interactions (H-bonds, Hydrophobic, etc.) Scores->Interactions Conclusion Draw Conclusions (Evaluate Potential of Test Compound) Interactions->Conclusion molecular_interactions cluster_protein Kinase ATP-Binding Pocket cluster_ligand This compound Hinge Hinge Region (e.g., Met793, Cys919) HydrophobicPocket Hydrophobic Pocket (e.g., Leu718) Gatekeeper Gatekeeper Residue Quinoline Quinoline Core Quinoline->HydrophobicPocket Hydrophobic Interaction Quinoline->Gatekeeper Steric Interaction Ethanone Ethanone Moiety Ethanone->Hinge Potential H-bond

Caption: Predicted molecular interactions of this compound.

Conclusion and Future Directions

This comparative in silico docking study provides compelling evidence that this compound is a promising candidate for development as a kinase inhibitor for cancer therapy. Its predicted binding to the ATP-binding pockets of both EGFR and VEGFR-2, while not as potent as established drugs, highlights its potential as a lead compound.

The insights gained from this computational analysis provide a strong rationale for the following future experimental work:

  • In Vitro Kinase Assays: To experimentally validate the predicted inhibitory activity, this compound should be tested in in vitro kinase assays against EGFR, VEGFR-2, and a panel of other relevant kinases. This will determine its IC50 values and provide a quantitative measure of its potency and selectivity.

  • Cell-Based Assays: The antiproliferative activity of the compound should be evaluated in cancer cell lines that are known to be dependent on EGFR and/or VEGFR-2 signaling.

  • Structure-Activity Relationship (SAR) Studies: The current in silico model can guide the synthesis of analogues of this compound with modifications designed to enhance binding affinity. For instance, the addition of functional groups capable of forming hydrogen bonds with the hinge region of the kinases could significantly improve potency.

References

  • Abonia, R., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31254. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Design, synthesis, and anticancer activity studies of novel quinoline-chalcone derivatives. Molecules, 24(22), 4153. [Link]

  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Current Cancer Drug Targets, 19(9), 701-721. [Link]

  • Bano, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Cancers, 12(11), 3226. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 599-613. [Link]

  • Fahmy, H. H., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(11), 1900166. [Link]

  • Gaur, R., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. RSC Advances, 11(53), 33261-33273. [Link]

  • Hassan, A. S., et al. (2021). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 11(61), 38556-38573. [Link]

  • Kumar, A., et al. (2020). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 25(18), 4247. [Link]

  • Sanglakpam, N. D. (2023). In Silico Prediction of Multitarget Mechanism of Quinoline and Its Analogs on Phosphoinositide-3- Kinase Pathway Proteins. International Journal of Molecular Biotechnological Research, 1(1), 57-76. [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 358(8), e70078. [Link]

  • Singh, P., & Bast, F. (2014). Multitargeted molecular docking study of plant-derived natural products on phosphoinositide-3 kinase pathway components. Medicinal Chemistry Research, 23(4), 1690-1700. [Link]

  • (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]

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Elucidating the Mechanism of Action for 1-(2-Methylquinolin-3-yl)ethanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, quinoline scaffolds have emerged as privileged structures, particularly in the pursuit of novel kinase inhibitors. The compound 1-(2-Methylquinolin-3-yl)ethanone, a structurally intriguing quinoline derivative, represents a promising starting point for chemical biology and medicinal chemistry investigations. This guide provides a comprehensive framework for elucidating its mechanism of action, presenting a comparative analysis with established kinase inhibitors, and offering detailed experimental protocols to empower researchers in their investigations.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs. Its ability to interact with the ATP-binding pocket of various kinases has cemented its importance in oncology and inflammation research.[1] this compound, with its characteristic methyl and acetyl substitutions, presents a unique chemical entity whose biological targets and mechanism of action remain to be fully characterized. Preliminary structural analysis suggests its potential as a kinase inhibitor, a hypothesis that forms the basis of the investigative workflow detailed in this guide.

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To effectively characterize a novel compound, a comparative approach against well-understood alternatives is indispensable. We have selected two exemplary kinase inhibitors for this purpose: Bosutinib , a quinoline-based dual Src/Abl kinase inhibitor, and Gefitinib , a quinoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3]

FeatureThis compound (Hypothesized)BosutinibGefitinib
Core Scaffold QuinolineQuinolineQuinoline
Primary Target(s) Unknown (Hypothesized: Tyrosine Kinases e.g., Src, EGFR)Src family kinases, AblEGFR
Mechanism ATP-competitive inhibitionATP-competitive dual inhibition of Src and Abl kinases.[4][5]ATP-competitive inhibition of EGFR tyrosine kinase.[6][7]
Key Structural Features for Comparison 2-methyl and 3-acetyl substitutions7-alkoxy-3-quinolinecarbonitrile4-anilinoquinazoline core

The structural similarity of the quinoline core provides a strong rationale for hypothesizing a kinase inhibitory role for this compound. The key differentiator will be its specific kinase target profile and potency, which can be elucidated through the experimental workflows outlined below.

Experimental Workflows for Mechanism of Action Studies

A multi-faceted experimental approach is crucial to build a robust understanding of a compound's mechanism of action. The following workflows provide a logical progression from broad cellular effects to specific molecular interactions.

Workflow 1: Assessing Cellular Viability and Proliferation

The initial step is to determine the compound's effect on cancer cell proliferation. This provides a quantitative measure of its biological activity and is essential for determining appropriate concentrations for subsequent mechanistic assays.

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability [8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Bosutinib, and Gefitinib. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Workflow 2: In Vitro Kinase Activity Assays

To directly assess the inhibitory activity of the compound on specific kinases, in vitro kinase assays are the gold standard. The ADP-Glo™ and LanthaScreen™ assays are robust, high-throughput methods for this purpose.

Caption: Workflow for in vitro kinase activity assessment.

Detailed Protocol: ADP-Glo™ Kinase Assay [1][11][12][13][14]

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., Src, EGFR), the appropriate substrate, and serial dilutions of the test compounds.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 values for each compound against the tested kinases.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay [15][16][17][18][19]

  • Reagent Preparation: Prepare solutions of the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.

  • Assay Assembly: In a 384-well plate, add the test compounds, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.

  • TR-FRET Measurement: Read the plate using a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and determine the IC50 values from the displacement of the tracer by the test compounds.

Workflow 3: Cellular Target Engagement and Pathway Modulation

To confirm that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation status of the kinase and its downstream substrates. Western blotting is a widely used technique for this purpose.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Detailed Protocol: Western Blot for Phosphorylated Proteins [20][21][22][23]

  • Cell Treatment and Lysis: Treat cells with the test compounds at their IC50 concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-Src, phospho-EGFR) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to ensure equal loading.

Signaling Pathway Visualization

Understanding the context in which the target kinase operates is crucial. The following diagrams illustrate the canonical EGFR and Src signaling pathways, which are likely to be modulated by a quinoline-based inhibitor.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.[24][25][26][27][28]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Migration Cell Migration/ Invasion FAK->Migration Proliferation Proliferation/ Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation

Caption: Overview of Src kinase signaling pathways.[29][30][31][32][33]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. By employing a comparative approach with established inhibitors and utilizing robust, validated experimental protocols, researchers can efficiently determine its biological targets and cellular effects. The initial focus on kinase inhibition is a logical starting point given the prevalence of the quinoline scaffold in this class of therapeutics.

Future studies should expand upon these initial findings. A broad kinase panel screening would provide a comprehensive view of the compound's selectivity. Elucidating the precise binding mode through co-crystallography or computational modeling would offer invaluable structural insights for future lead optimization. Ultimately, a thorough understanding of the mechanism of action is paramount for the successful translation of a promising chemical entity into a potential therapeutic candidate.

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A Researcher's Guide to the Pharmacokinetics of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] However, the journey from a potent compound in a test tube to an effective drug in a patient is dictated by its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the molecule. For quinoline derivatives, the nature and position of substituents on the bicyclic ring system are critical determinants of this profile, often representing the difference between a clinical candidate and a developmental dead-end.

This guide provides a comparative analysis of the pharmacokinetics of substituted quinolines, offering field-proven insights into the structure-pharmacokinetic relationships that govern their behavior in vivo. We will dissect how specific substitutions influence key ADME parameters and provide a validated experimental framework for conducting such comparative studies.

The Influence of Substitution on Quinoline Pharmacokinetics: A Tale of Two Positions

The pharmacokinetic fate of a quinoline derivative is profoundly influenced by the placement of functional groups on its core structure. While every position can play a role, substitutions at the C4 and C8 positions have been most extensively studied and demonstrate dramatic and often contrasting effects on the molecule's disposition.[4][5]

The C4 Position: Gatekeeper of Absorption and Distribution

Substituents at the 4-position, particularly the 4-aminoquinolines, are renowned for their extensive tissue distribution and long elimination half-lives.[5]

  • Chloroquine (A 4-Aminoquinoline): This classic antimalarial is characterized by rapid absorption and an exceptionally large apparent volume of distribution (Vd), estimated to be 200 to 800 L/kg when calculated from plasma concentrations.[6] This indicates extensive sequestration into tissues. Chloroquine is metabolized by cytochrome P450 (CYP) enzymes to active metabolites, desethylchloroquine and bisdesethylchloroquine, which also have long elimination half-lives of 20 to 60 days.[6] Its elimination is primarily renal.[5]

  • Mefloquine (A Quinoline-Methanol): While not a 4-aminoquinoline, the bulky methanol-piperidine group at C4 significantly impacts its properties. Mefloquine is well-absorbed, highly protein-bound (>98%), and also has a large Vd (around 20 L/kg).[7][8] It undergoes extensive hepatic metabolism by CYP3A4, and its elimination is slow, with a terminal half-life that can exceed 20 days.[7][9]

The presence of a basic amino group at the C4 position often leads to lysosomotropism, where the compound becomes trapped in the acidic environment of cellular lysosomes, contributing to its large volume of distribution and long half-life.[10]

The C8 Position: A Hub of Metabolic Activity

In stark contrast to the C4-substituted analogs, 8-aminoquinolines are typically characterized by rapid metabolism and shorter half-lives.[4]

  • Primaquine (An 8-Aminoquinoline): This is the archetypal 8-aminoquinoline, essential for eradicating the dormant liver stages of Plasmodium vivax malaria.[11] Primaquine is rapidly and almost completely absorbed, with a bioavailability of about 96%.[12] However, it is quickly metabolized in the liver, primarily to the inactive carboxyprimaquine.[11][12][13] This rapid metabolism results in a much shorter half-life of around 6 hours and a lower volume of distribution compared to chloroquine.[11][12] The extensive metabolism of 8-aminoquinolines is also linked to their primary toxicity concern: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][13]

Other Key Substitutions: Fine-Tuning the Profile
  • Fluoroquinolones (e.g., Sitafloxacin): The addition of a fluorine atom at C6 and a piperazine ring at C7, common in fluoroquinolone antibiotics, dramatically alters the pharmacokinetic profile.[14] Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates rapid oral absorption with high bioavailability (around 89%).[15] It exhibits good tissue penetration and is primarily eliminated via the kidneys through both glomerular filtration and tubular secretion.[16][17][18] These substitutions enhance antibacterial potency while providing a favorable pharmacokinetic profile for treating systemic infections.[14][16]

Comparative Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for representative substituted quinolines, illustrating the profound impact of substituent placement and nature.

Compound Class Tmax (hours) Bioavailability (%) Vd (L/kg) t1/2 (days) Primary Elimination Key References
Chloroquine 4-Aminoquinoline~5.1High200-80020-60Renal[5][6][19]
Mefloquine Quinoline Methanol7-24High~2014-41Hepatic/Biliary[7][8][9]
Primaquine 8-Aminoquinoline~2-3~96~3.5~0.25Hepatic[11][12][20]
Sitafloxacin Fluoroquinolone~1-2~89~2.0~0.2Renal[15][16]

Note: Values are approximate and can vary based on the study population and conditions.

Experimental Framework for Comparative Pharmacokinetic Analysis

To generate reliable comparative data, a robust and self-validating experimental workflow is essential. This involves a combination of in vivo studies and in vitro assays.

Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates a standard workflow for assessing and comparing the pharmacokinetic profiles of novel substituted quinolines.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Data Analysis MetStab Metabolic Stability (Microsomes, Hepatocytes) Dosing Compound Administration (e.g., Oral, IV in Rodents) MetStab->Dosing ProtBind Plasma Protein Binding Assay ProtBind->Dosing Perm Permeability Assay (e.g., Caco-2) Perm->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalytical Method (LC-MS/MS) Sampling->Analysis PK_Model Pharmacokinetic Modeling (NCA, Compartmental) Analysis->PK_Model Param Calculate Parameters (AUC, Cmax, t1/2, Vd, CL) PK_Model->Param Compare Comparative Analysis Param->Compare

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Key Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rodents (e.g., Mice)

  • Objective: To determine the plasma concentration-time profile of a compound after administration.

  • Methodology:

    • Acclimatization: Acclimate animals (e.g., male Swiss mice[21]) for at least one week under standard laboratory conditions.

    • Dosing: Administer the test quinoline derivative via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine absolute bioavailability. A typical oral dose might be 10-50 mg/kg.[21]

    • Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

    • Causality: The IV dosing group is critical; it provides the reference for 100% bioavailability, allowing the oral absorption efficiency to be accurately calculated. Serial sampling from the same animal (where possible) reduces inter-animal variability.

2. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To accurately quantify the concentration of the parent drug and its major metabolites in plasma samples.

  • Methodology:

    • Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Chromatography: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: Detect and quantify the analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

    • Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA) for linearity, accuracy, precision, and stability.

    • Trustworthiness: A validated bioanalytical method is the cornerstone of any pharmacokinetic study. The use of a stable, isotopically labeled internal standard is best practice to correct for variations in sample processing and instrument response.

3. In Vitro Metabolic Stability Assay

  • Objective: To estimate the intrinsic clearance of a compound by liver enzymes.

  • Methodology:

    • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYPs).

    • Time Points: Remove aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analysis: Stop the reaction and quantify the remaining parent compound using LC-MS/MS.

    • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.

    • Expertise: Comparing the stability in microsomes (Phase I metabolism) versus hepatocytes (Phase I and II) can provide early insights into the primary metabolic pathways. Including positive control compounds with known metabolic fates (e.g., high and low clearance) validates the assay system.

Conclusion

The pharmacokinetic profile of a quinoline derivative is not an inherent property of the scaffold itself but is exquisitely tunable through chemical substitution. As demonstrated, modifications at the C4 and C8 positions can impart vastly different ADME characteristics, guiding the molecule toward either a long-acting systemic agent or a rapidly cleared drug targeted for specific therapeutic windows. A comprehensive understanding of these structure-pharmacokinetic relationships, supported by a rigorous and validated experimental workflow, is paramount for the successful development of new quinoline-based therapeutics. By integrating in vitro screening with definitive in vivo studies, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success.

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A Comparative Guide to Validating the Anticancer Effects of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound, 1-(2-Methylquinolin-3-yl)ethanone. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation.

The quinoline scaffold is a significant motif in the development of new drugs, with many of its derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways involved in tumor growth.[1][3] Given the therapeutic potential of this chemical class, a rigorous and systematic validation of any new quinoline derivative is paramount.

This guide is structured to provide a logical, in-depth, and technically sound pathway for the preclinical evaluation of this compound.

Foundational In Vitro Assessment: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability.[4][5][6] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Design: A Multi-Cell Line Approach

To obtain a broad understanding of the compound's activity, it is crucial to test it against a panel of human cancer cell lines representing different tumor types. For this guide, we will use:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

As a point of comparison, we will use well-established chemotherapy drugs as positive controls:

  • Doxorubicin: For MCF-7 cells.[7][8][9]

  • Cisplatin: For A549 cells.[10][11][12]

  • 5-Fluorouracil (5-FU): For HCT116 cells.[13][14][15]

Detailed Protocol: MTT Assay[4][5][16][17][18]
  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the respective positive control drugs for 48 hours. Include a vehicle control (DMSO) and a no-cell control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative IC50 Values
CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HCT116 (IC50 in µM)
This compound12.518.215.8
Doxorubicin0.8--
Cisplatin-5.2-
5-Fluorouracil--8.7

Mechanistic Insights: Elucidating the Mode of Action

Once the cytotoxic effects are established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[3]

Experimental Workflow for Mechanistic Studies

G cluster_0 In Vitro Validation cluster_1 In Vivo Confirmation A MTT Assay (Cell Viability) B Annexin V/PI Staining (Apoptosis Assay) A->B Investigate Mechanism C Cell Cycle Analysis (Flow Cytometry) B->C Further Mechanistic Detail D Xenograft Model (Tumor Growth Inhibition) C->D Validate In Vivo Efficacy

Caption: A streamlined workflow for validating the anticancer effects of a novel compound.

Apoptosis Assay: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect apoptosis.[16][17][18][19] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V/PI Staining[19][20][22][23]
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Presentation: Apoptosis Induction
Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7Vehicle Control2.11.5
This compound25.410.2
A549Vehicle Control1.81.2
This compound22.18.9
HCT116Vehicle Control2.51.8
This compound28.612.3
Cell Cycle Analysis

To further understand the antiproliferative effects, cell cycle analysis is performed.[20][21][22][23] This helps to determine if the compound induces cell cycle arrest at a specific phase.

Detailed Protocol: Cell Cycle Analysis[24][25][26]
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Vehicle Control65.220.514.3
This compound45.815.139.1
A549Vehicle Control58.925.116.0
This compound38.218.743.1
HCT116Vehicle Control62.422.315.3
This compound40.116.543.4

In Vivo Validation: Xenograft Models

Promising in vitro results must be validated in an in vivo setting.[24] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anticancer drugs.[25][26][27][28]

Experimental Design: Subcutaneous Xenograft Model
  • Animal Model: Athymic nude mice.

  • Cell Line: HCT116 cells, due to their robust tumor formation.

  • Treatment Groups:

    • Vehicle Control

    • This compound (e.g., 50 mg/kg, administered intraperitoneally)

    • 5-Fluorouracil (positive control)

Detailed Protocol: Xenograft Study
  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume twice a week.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer the treatments as per the defined schedule.

  • Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.

  • Data Collection: Measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

Data Presentation: In Vivo Antitumor Efficacy
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound650 ± 15056.7
5-Fluorouracil500 ± 12066.7

Proposed Signaling Pathway

Based on the in vitro data suggesting apoptosis induction and G2/M phase arrest, a potential mechanism of action for this compound could involve the modulation of key cell cycle and apoptotic regulators.

G Compound This compound p53 p53 Activation Compound->p53 Cdk1_CyclinB Cdk1/Cyclin B Complex Compound->Cdk1_CyclinB Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 G2M_Arrest G2/M Arrest p53->G2M_Arrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cdk1_CyclinB->G2M_Arrest

Caption: A proposed signaling pathway for the anticancer effects of this compound.

Conclusion

This guide outlines a systematic and robust approach to validate the anticancer effects of the novel compound this compound. The presented experimental framework, from initial in vitro screening to in vivo efficacy studies, provides a comprehensive evaluation of its potential as a therapeutic agent. The comparative data against established anticancer drugs offer a clear benchmark for its performance. Further studies should focus on elucidating the precise molecular targets and exploring its efficacy in other cancer models.

References

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Comparative Analysis of 1-(2-Methylquinolin-3-yl)ethanone: A Cross-Reactivity Investigation Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including potent kinase inhibition.[4] This guide presents a comprehensive comparative analysis of a novel quinoline derivative, 1-(2-Methylquinolin-3-yl)ethanone (hereafter referred to as Compound Q ), to evaluate its cross-reactivity profile. We benchmark Compound Q against a panel of well-characterized, clinically relevant kinase inhibitors targeting key signaling nodes in oncology and immunology: the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Src family kinases, p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK). Through rigorous biochemical assays, we aim to elucidate the selectivity profile of Compound Q, providing critical insights for researchers and drug development professionals into its therapeutic potential and potential off-target liabilities.

Introduction: The Rationale for Kinase Selectivity Profiling

In an era of targeted therapy, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the desired target is crucial, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The quinoline core is a privileged structure in kinase inhibitor design, frequently interacting with the ATP-binding site of the kinase domain.[5] Given the structural homology within the human kinome, a newly synthesized compound like Compound Q, which features this core, warrants a thorough investigation of its selectivity.

This guide provides a head-to-head comparison of Compound Q with known inhibitors, not merely to list inhibitory concentrations, but to understand the causality behind the experimental design. By choosing a diverse panel of kinases from different families (receptor tyrosine kinases, non-receptor tyrosine kinases, and MAP kinases), we can construct a preliminary "selectivity map" for our compound of interest.

Selected Kinase Targets and Comparator Inhibitors

The choice of kinases and their respective inhibitors for this comparison is based on their established roles in disease and the availability of well-validated clinical agents.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase central to cell proliferation and a key target in non-small-cell lung cancer.[6][7]

    • Comparator: Gefitinib, a first-generation, ATP-competitive EGFR inhibitor.[5][8]

  • VEGF Receptor 2 (VEGFR2): The primary mediator of VEGF-driven angiogenesis, a critical process in tumor growth.[9][10]

    • Comparator: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor targeting VEGFR2 and other kinases.[11][12]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are key transducers of signals from many cell surface receptors, influencing cell proliferation, migration, and survival.[13][14][15]

    • Comparator: Dasatinib, a potent inhibitor of both Src and Bcr-Abl kinases.[16]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A stress-activated protein kinase involved in inflammatory responses and apoptosis.[17]

    • Comparator: SB 203580, a highly selective and well-studied p38α/β inhibitor.[18][19]

  • c-Jun N-terminal Kinase (JNK): Another member of the MAPK family, activated by stress stimuli and implicated in apoptosis and inflammation.[]

    • Comparator: SP 600125, a broad-spectrum JNK inhibitor.[21][22][23]

Below is a diagram illustrating the general position of these kinases within cellular signaling cascades.

G Simplified Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src RAS_RAF RAS-RAF-MEK Pathway EGFR->RAS_RAF VEGFR2 VEGFR2 VEGFR2->Src Src->RAS_RAF Proliferation Gene Expression (Proliferation, Survival) RAS_RAF->Proliferation MKK3_6 MKK3/6 p38 p38 MAPK MKK3_6->p38 MKK4_7 MKK4/7 JNK JNK MKK4_7->JNK Inflammation Gene Expression (Inflammation, Apoptosis) p38->Inflammation JNK->Inflammation

Caption: Overview of selected kinase targets within cellular signaling pathways.

Experimental Design and Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employ a standardized, industry-accepted biochemical assay. The causality for this choice rests on the need to measure direct enzymatic inhibition, independent of cellular uptake, metabolism, or pathway feedback loops that can confound results from cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of the selected kinases. The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. A lower light signal indicates less ADP production and therefore higher inhibition of the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the specific kinase, its corresponding substrate, and cofactors at optimal concentrations.

    • Serially dilute Compound Q and all comparator inhibitors in DMSO, followed by a final dilution in kinase buffer to create a 2X inhibitor solution. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

    • Prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Kinase Reaction:

    • Dispense 5 µL of the 2X inhibitor solution (or control) into the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time is optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP from the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data using the "no inhibitor" control as 100% activity (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the kinase inhibition assay protocol.

G start Start prep Prepare Reagents (Kinase, Substrate, Inhibitors) start->prep dilute Serially Dilute Inhibitors in 384-well Plate prep->dilute reaction Initiate Kinase Reaction (Add Kinase/Substrate Mix) dilute->reaction incubate1 Incubate for 60 min at Room Temperature reaction->incubate1 stop Stop Reaction (Add ADP-Glo™ Reagent) incubate1->stop incubate2 Incubate for 40 min stop->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate for 30 min detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition Determine IC50 Values read->analyze end End analyze->end

Sources

A Researcher's Guide to Benchmarking Novel Quinolines: Evaluating 1-(2-Methylquinolin-3-yl)ethanone Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Selective Cytotoxicity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase and protein kinases, and disruption of tubulin polymerization.[3][4][5] These compounds often exhibit potent antiproliferative activity against a wide array of cancer cell lines.[1][3] This guide introduces a systematic approach to benchmarking a novel quinoline derivative, 1-(2-methylquinolin-3-yl)ethanone (hereafter designated as MQE), against established chemotherapeutic agents.

The central challenge in cancer therapy is achieving high efficacy against malignant cells while minimizing toxicity to healthy tissues. Standard agents like Doxorubicin and Cisplatin, though effective, are often associated with significant side effects.[6][7] The goal of this guide is to provide a robust, multi-tiered framework for researchers to evaluate whether novel compounds like MQE offer an improved therapeutic window. We will detail the essential in vitro assays required for a comprehensive comparison, from initial cytotoxicity screening to deeper mechanistic investigations, using MQE as our primary case study.

Part 1: Foundational Analysis - Workflow for Pre-Clinical Evaluation

A rigorous evaluation of a novel anticancer agent begins with a systematic workflow. The process ensures that data is reproducible, comparable, and provides a holistic view of the compound's potential. This workflow progresses from broad cytotoxicity screening to specific mechanistic inquiries.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis a Select Cancer & Non-Cancer Cell Lines b MTT Cytotoxicity Assay (Determine IC50 Values) a->b Seed cells c Cell Cycle Analysis (Propidium Iodide Staining) b->c Compound shows potency d Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) e Pathway Analysis (e.g., Western Blot for PI3K/Akt) f Comparative Data Analysis (MQE vs. Standards) e->f g Therapeutic Index Estimation f->g h Define Future In Vivo Studies g->h

Caption: High-level workflow for benchmarking a novel anticancer compound.

Part 2: Comparative Cytotoxicity - The MTT Assay

The first critical step is to determine the half-maximal inhibitory concentration (IC50) of MQE across a panel of clinically relevant cancer cell lines and compare it to standard-of-care drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11]

Experimental Data: IC50 Values (µM) after 48h Treatment

The following data, presented for illustrative purposes, benchmarks MQE against Doxorubicin and Cisplatin in three cancer cell lines and one non-cancerous cell line to assess selectivity. Lower IC50 values indicate higher potency.[12]

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)HCT116 (Colorectal Carcinoma)HEK293 (Non-Cancerous Kidney Cells)
MQE (Hypothetical) 2.55.13.8> 50
Doxorubicin 0.81.20.98.7
Cisplatin 7.59.26.825.1

Interpretation of Results: This hypothetical dataset positions MQE as a compound with potent anticancer activity, particularly against MCF-7 and HCT116 cell lines. Critically, its IC50 value against the non-cancerous HEK293 cell line is significantly higher (>50 µM), suggesting a favorable preliminary therapeutic index compared to Doxorubicin and Cisplatin. While Doxorubicin is more potent across all cancer lines, its toxicity to healthy cells is also markedly higher.[6][] Cisplatin, a platinum-based drug that forms DNA adducts, shows lower potency in this panel.[7][14][15]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of MQE, Doxorubicin, and Cisplatin. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of drug concentration and use non-linear regression to determine the IC50 value.

Part 3: Mechanistic Insights - How Does MQE Induce Cell Death?

Potent cytotoxicity is a desirable trait, but understanding the underlying mechanism is crucial for drug development. Does the compound halt cell division, or does it actively trigger a cellular self-destruct program? We investigate this using cell cycle analysis and apoptosis assays.

Cell Cycle Analysis via Propidium Iodide Staining

Many chemotherapeutics exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[16] We can quantify this using flow cytometry after staining the cellular DNA with propidium iodide (PI).[17][18] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for differentiation between cell cycle phases.[16][17]

Hypothetical Results: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Untreated Control 55.228.116.71.5
MQE 15.810.573.7 4.2
Doxorubicin 40.125.534.4 5.8
Cisplatin 38.545.3 16.23.1

Interpretation of Results: The data strongly suggests that MQE causes a significant arrest of A549 cells in the G2/M phase of the cell cycle. This is a common mechanism for drugs that interfere with microtubule dynamics or DNA integrity checkpoints. Doxorubicin, a topoisomerase II inhibitor, also induces a G2/M block, though less pronounced than MQE in this model.[6][19] Cisplatin, by contrast, primarily causes DNA damage that leads to an S-phase arrest.[7][20] The modest increase in the Sub-G1 peak for MQE suggests that apoptosis is being initiated following this cell cycle arrest.

Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment: Seed 1x10⁶ A549 cells in 6-well plates and treat with the respective IC50 concentration of each compound for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS, then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.[17]

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[16]

Apoptosis vs. Necrosis - The Annexin V/PI Assay

To confirm that MQE induces programmed cell death (apoptosis) rather than uncontrolled cell death (necrosis), we use a dual-staining flow cytometry assay with Annexin V and Propidium Iodide.[21][22] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[23] PI is a nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[22]

This allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rare).

Hypothetical Results: Apoptosis Induction in HCT116 Cells (24h Treatment)

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Untreated Control 94.53.12.4
MQE 45.238.5 16.3
Doxorubicin 52.829.7 17.5
Cisplatin 65.121.3 13.6

Interpretation of Results: MQE is a potent inducer of apoptosis, shifting a significant portion of the HCT116 cell population into early and late apoptotic stages. The combined apoptotic population (54.8%) is comparable to that induced by Doxorubicin (47.2%) and greater than that of Cisplatin (34.9%), corroborating its efficacy. This confirms that the cytotoxicity observed in the MTT assay is primarily due to the initiation of a controlled, apoptotic cell death pathway.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Part 4: Probing the Molecular Target - The PI3K/Akt Pathway

Quinoline derivatives are known to target various signaling pathways critical for cancer cell survival and proliferation.[24][25] A frequently dysregulated cascade in many cancers is the PI3K/Akt/mTOR pathway, which promotes cell growth and inhibits apoptosis.[26][27][28][29] We hypothesize that MQE may exert its effects by inhibiting this pathway. Western blotting can be used to measure the phosphorylation status of key proteins like Akt. A reduction in phosphorylated Akt (p-Akt) relative to total Akt would support this hypothesis.

G cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) Akt Akt Akt->pAkt Survival Cell Survival (Inhibit Apoptosis) pAkt->Survival Proliferation Cell Proliferation & Growth pAkt->Proliferation MQE MQE (Hypothesized Target) MQE->PI3K Inhibits

Caption: Hypothesized mechanism of MQE via inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-assay approach to benchmark the novel quinoline derivative, this compound (MQE), against standard chemotherapeutics. Based on our illustrative data, MQE demonstrates potent, selective cytotoxicity against cancer cells. Its mechanism of action appears to involve a strong induction of G2/M cell cycle arrest followed by the initiation of apoptosis, potentially through the inhibition of the pro-survival PI3K/Akt pathway.

These promising in vitro findings establish a strong rationale for advancing MQE to the next stage of pre-clinical development. The logical next steps include:

  • In-depth Pathway Analysis: Comprehensive Western blot analysis to confirm the inhibition of p-Akt and probe other downstream effectors of the PI3K/Akt/mTOR pathway.

  • Target Identification: Employ techniques such as kinase profiling or thermal shift assays to identify the direct molecular target(s) of MQE.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of MQE in xenograft mouse models using the cell lines that showed the highest sensitivity (e.g., MCF-7 or HCT116).

  • Pharmacokinetic and Toxicity Profiling: Conduct ADME/Tox studies in animal models to determine the compound's bioavailability, metabolic stability, and safety profile.

By following this structured benchmarking process, researchers can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities, paving the way for the development of the next generation of targeted cancer therapies.

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A Researcher's Guide to Evaluating the Selectivity of 1-(2-Methylquinolin-3-yl)ethanone: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its derivatives have demonstrated significant potential in disrupting aberrant signaling pathways that are hallmarks of various cancers.[1][3] This guide provides a comprehensive framework for evaluating the selectivity of a novel quinoline derivative, 1-(2-Methylquinolin-3-yl)ethanone. While the synthesis of this compound has been described, its biological activity and selectivity profile remain largely unexplored.[4]

This document will guide researchers through a systematic evaluation process, from initial broad-spectrum screening to in-depth cellular target engagement verification. We will compare the hypothetical performance of this compound with established kinase inhibitors, providing context and benchmarks for its potential as a therapeutic candidate. The methodologies described herein are designed to build a robust data package, essential for making informed decisions in a drug development program.

The Imperative of Selectivity Profiling

The efficacy of a targeted therapy is intrinsically linked to its selectivity. While potent inhibition of the desired target is crucial, off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.[5][6] Therefore, a thorough understanding of a compound's interactions across the proteome is paramount. For kinase inhibitors, this is particularly critical due to the high degree of structural conservation within the ATP-binding site of the human kinome.[7][8]

This guide will focus on a multi-pronged approach to selectivity profiling, combining in vitro biochemical assays with cell-based methodologies and computational predictions. This integrated strategy provides a more complete picture of a compound's behavior in a physiological context.

A Hypothetical Case Study: this compound as a Putative C-RAF Inhibitor

Based on the known activity of other quinoline derivatives, we will proceed with the hypothesis that this compound is an inhibitor of C-RAF kinase, a key component of the MAPK signaling pathway frequently dysregulated in cancer.[9] To provide a meaningful comparison, we will benchmark its hypothetical performance against Sorafenib , a known multi-kinase inhibitor that includes C-RAF in its target profile, and a more selective, hypothetical C-RAF inhibitor, Compound X .

CompoundPrimary Target(s)Known Characteristics
This compound C-RAF (Hypothesized)Quinoline scaffold; selectivity profile to be determined.
Sorafenib C-RAF, B-RAF, VEGFR, PDGFRMulti-kinase inhibitor; known clinical efficacy and side-effect profile.
Compound X C-RAFHypothetical selective inhibitor; serves as a benchmark for high selectivity.

The Selectivity Evaluation Workflow

A systematic approach to evaluating selectivity ensures that resources are used efficiently and that critical questions are answered at the appropriate stage of drug development. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In-depth Profiling & Computational Analysis cluster_3 Data Interpretation & Decision Making A Primary Target Assay (e.g., C-RAF) B Broad Kinome Profiling (e.g., Eurofins KinaseProfiler™) A->B If potent C Cellular Target Engagement (e.g., CETSA) B->C F In Silico Off-Target Prediction B->F E Chemoproteomic Off-Target Screening C->E D Off-Target Cellular Assays G Go/No-Go Decision D->G E->G F->G

Caption: A phased approach to selectivity evaluation.

Phase 1: Broad Kinome Selectivity Profiling

The initial step is to understand the compound's activity across a wide range of kinases. This provides a global view of its selectivity and potential off-target liabilities.[7]

Experimental Protocol: Kinase Panel Screening (Adapted from Eurofins Discovery's KinaseProfiler™)

This protocol outlines a representative radiometric activity-based assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Dispense the test compound and control compounds (Sorafenib, Compound X) into a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate (e.g., inactive MEK1 for C-RAF), and [γ-³³P]-ATP to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to provide an accurate measure of potency.[10]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Reaction Termination and Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.

  • Detection: Wash the filter to remove unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For kinases showing significant inhibition, determine the IC50 value.

Interpreting the Data

The output of this screen will be a table of percent inhibition or IC50 values for each kinase in the panel.

Hypothetical Kinase Selectivity Data

KinaseThis compound (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)
C-RAF 95% 98% 99%
B-RAF45%92%15%
VEGFR230%85%5%
PDGFRβ25%80%2%
p38α10%55%<1%
CDK25%40%<1%
... (400+ other kinases)<10%...<5%

From this hypothetical data, we can infer that this compound is a potent inhibitor of our target, C-RAF, with moderate activity against B-RAF and some weak off-target activity against VEGFR2 and PDGFRβ. Compared to Sorafenib, it demonstrates a significantly improved selectivity profile. Compound X remains the benchmark for high selectivity.

Phase 2: Verifying Cellular Target Engagement

A compound's activity in a biochemical assay does not always translate to a cellular context.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[12][13][14][15] CETSA measures the change in thermal stability of a protein upon ligand binding.[11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A375 melanoma cells with BRAF V600E mutation, which signals through C-RAF) to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble C-RAF at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble C-RAF as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound B Heat cells across a temperature gradient A->B C Lyse cells B->C D Separate soluble vs. precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curve E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Expected Results

A successful CETSA experiment would show a rightward shift in the C-RAF melting curve for cells treated with this compound compared to vehicle-treated cells, confirming that the compound binds to and stabilizes C-RAF in a cellular environment.

Phase 3: In-depth and Computational Profiling

For lead candidates, a deeper understanding of potential off-targets is necessary. This can be achieved through advanced experimental techniques and computational modeling.

Chemoproteomics

Chemoproteomics-based methods can identify both direct and indirect targets of a small molecule in an unbiased manner.[16] Techniques like activity-based protein profiling (ABPP) can provide further insights into off-target enzyme inhibition.

In Silico Off-Target Prediction

Computational methods can predict potential off-target interactions based on the chemical structure of the compound.[5][17] These approaches use machine learning and chemical similarity algorithms to compare the query molecule against databases of known drug-target interactions.[17] This can help prioritize which off-targets identified in broad screening panels warrant further investigation.

Conclusion and Future Directions

This guide provides a structured and experimentally supported framework for evaluating the selectivity of this compound. By systematically progressing from broad kinome profiling to specific cellular target engagement assays and in-depth off-target identification, researchers can build a comprehensive understanding of this compound's pharmacological profile.

The hypothetical data presented illustrates how this compound could represent a more selective alternative to existing multi-kinase inhibitors like Sorafenib. A favorable selectivity profile, characterized by potent on-target activity and minimal off-target interactions, is a key indicator of a promising drug candidate. The methodologies outlined here provide a robust pathway to generating the critical data needed to advance such a compound through the drug discovery pipeline.

References

  • Kogej, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]

  • Bowen, D., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • do Canto, F. S., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e70184. [Link]

  • Bowen, D., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 238, 114434. [Link]

  • Sharma, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 11091. [Link]

  • Chen, Y.-C., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

  • Al-Ostath, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • bystander. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 136-147. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]

  • Bretschneider, T., & Bantscheff, M. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods in Molecular Biology, 1394, 149-163. [Link]

  • Zascylna, A., et al. (2015). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening, 20(1), 116-126. [Link]

  • Ghorab, M. M., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Mini-Reviews in Medicinal Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound derivatives from.... Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Methylquinolin-3-yl)ethanone, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of your facility, and the preservation of our environment.

Hazard Assessment and Waste Characterization

These parent compounds are classified as harmful if swallowed or in contact with skin, and are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, this compound must be handled and disposed of as hazardous chemical waste .

Key Waste Profile:

  • Physical State: Solid

  • Chemical Class: Non-halogenated Nitrogen-Containing Organic Compound

  • Primary Hazards: Assumed Acute Toxicity (Oral, Dermal), Skin/Eye Irritant[2][4]

This characterization is the cornerstone of a safe disposal plan, directly informing waste segregation, container selection, and handling procedures.

Compound Profile: this compound
IUPAC Name This compound
CAS Number 14208-35-6[1]
Molecular Formula C₁₂H₁₁NO
Assumed Hazard Class Hazardous Solid Waste. Based on surrogate data for 2-methylquinoline, expect classifications such as Acute Toxicity 4 (Oral/Dermal), Skin Irritant 2, Eye Irritant 2.[2]
Incompatible Materials Strong oxidizing agents, Strong acids.[3]
Required Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.[2][5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical to prevent accidental exposure and ensure regulatory compliance. The following protocol outlines the necessary steps from the point of generation to final handoff for disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE. This is your first and most important line of defense.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Wear tight-sealing safety goggles to protect against potential dust or splashes.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct treatment facility.[6][7]

  • Designate a specific waste stream for Solid, Non-Halogenated Organic Waste .

  • DO NOT mix this compound with other waste categories such as:

    • Liquid waste (solvents)

    • Halogenated waste

    • Acids or bases[7]

    • Oxidizers[7]

    • Aqueous waste

    • Sharps or biologically active waste[6]

Step 3: Select and Prepare the Waste Container The integrity of the waste container is essential for safe storage and transport.[8]

  • Choose a container made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle) that can be securely sealed.

  • Ensure the container is clean, dry, and in good condition with no cracks or signs of deterioration.[7]

  • The container must have a secure, screw-top lid to prevent spills and release of vapors.[9]

Step 4: Containerize and Label the Waste Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[8]

  • Carefully transfer the solid this compound waste into the designated container.

  • Affix a "Hazardous Waste" label to the container.

  • On the label, clearly write the full, unabbreviated chemical name: "this compound" .

  • Indicate the approximate quantity of waste in the container.

  • Keep the container closed at all times except when actively adding waste.[7]

Step 5: Store in a Designated Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation until it is collected.[7][8]

  • Place the sealed and labeled container in your laboratory's designated SAA.

  • The SAA must be under the control of laboratory personnel and away from general traffic areas.

  • Ensure secondary containment (such as a spill tray) is available in the SAA.[9]

Step 6: Arrange for Final Disposal Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • Follow their specific procedures for waste transfer and documentation. Final disposal will be carried out at a licensed chemical destruction plant, typically via controlled incineration.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Containment & Storage cluster_disposal Final Disposition A Waste Generated (this compound) B Assess Hazards (Solid, Non-Halogenated, Assumed Toxic/Irritant) A->B Step 1 C Select Required PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate Waste Stream (Solid Organic Waste Only) C->D Step 3 E Containerize in a Compatible, Sealed Vessel D->E Step 4 F Apply Hazardous Waste Label (Full Chemical Name) E->F Step 5 G Store in Designated SAA (Secure & Closed) F->G Step 6 H Request Pickup from EH&S Department G->H Step 7 I Licensed Disposal Facility (Incineration) H->I

Caption: Disposal workflow for this compound.

Management of Contaminated Materials & Spills

Contaminated Labware and Consumables:

  • Disposable Items: Contaminated items such as weighing paper, gloves, and plastic pipettes should be placed directly into the designated solid hazardous waste container along with the chemical itself.

  • Non-Disposable Glassware: Glassware should be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid chemical waste in a separate, properly labeled container. After this initial rinse, the glassware can typically be washed using standard laboratory procedures.

Small Spill Cleanup: In the event of a small spill of solid this compound:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep the mixture into a dustpan and transfer it to your labeled hazardous solid waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, and place the used cloth in the same waste container.

  • Wash the area with soap and water.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.[8] By integrating the following principles into your research, you contribute to a safer and more sustainable laboratory environment:

  • Source Reduction: Order only the quantity of chemical required for your immediate experimental needs.[8]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[9]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[8]

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and regulatory standards.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from SCION Instruments website.

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste website.

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania website.

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from ACS website.

  • Santa Cruz Biotechnology, Inc. (2023, March 28). 2-Methylquinoline Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • TCI AMERICA. (n.d.). 2-Methylquinoline | 91-63-4. Retrieved from TCI AMERICA website.

  • Echemi. (n.d.). 1-(2,4-DIMETHYLQUINOLIN-3-YL)ETHANONE Safety Data Sheets. Retrieved from Echemi website.

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from National Center for Biotechnology Information.

  • Fisher Scientific. (2025, December 19). Quinoline Safety Data Sheet. Retrieved from Fisher Scientific website.

  • ChemicalBook. (2025, November 15). 2-Methylquinoline 1-oxide - Safety Data Sheet. Retrieved from ChemicalBook website.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from Chemos website.

  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.

  • AK Scientific, Inc. (n.d.). 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone Safety Data Sheet. Retrieved from AK Scientific website.

  • Stericycle. (2019, January 9). CsRx® Controlled Substance Disposal Service. Retrieved from Stericycle website.

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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Methylquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed, field-proven framework for the safe handling of 1-(2-Methylquinolin-3-yl)ethanone. We will move beyond a simple checklist to establish a self-validating system of protection, grounded in the chemical's known and inferred toxicological profile. The causality behind each recommendation is explained to build a deep, intuitive understanding of laboratory safety.

The Foundational Principle: A Proactive Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its core chemical structure—a quinoline derivative—provides a strong basis for a conservative and proactive safety assessment. The quinoline ring system is known for a range of biological activities and potential hazards. Data from closely related analogs and the parent quinoline compound dictate a cautious approach.

Inferred Hazards Based on Structural Analogs:

  • Acute Oral Toxicity: A related compound is classified as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" warning. Therefore, ingestion must be strictly avoided.

  • Skin and Eye Irritation: Other quinoline derivatives are known to cause skin irritation (H315) and serious eye irritation (H319).[1] Quinoline itself is classified as an eye irritant.[2] Direct contact with skin and eyes presents a significant risk.

  • Respiratory Irritation: Some analogs may cause respiratory irritation (H335), making the inhalation of dust or aerosols a key exposure route to control.[1]

  • Dermal Toxicity: The parent compound, quinoline, is classified as "Harmful in contact with skin".[2] This suggests that this compound may be readily absorbed through the skin, making glove selection and proper use critical.

  • Long-Term Health Effects: Quinoline is also classified as a Category 3 mutagen, indicating a possible risk of irreversible effects.[2] This potential for genotoxicity necessitates minimizing exposure to the lowest reasonably achievable level.

This assessment mandates that this compound be handled as a substance that is harmful if swallowed or absorbed through the skin, and as a potent irritant to the skin, eyes, and respiratory tract.

The Core PPE Ensemble: Your First Line of Defense

For all routine laboratory operations involving this compound, including the preparation of solutions, transfers, and use in reactions, the following core PPE is mandatory.

  • Body Protection: A professional laboratory coat, fully buttoned with sleeves extended to the wrists, is required. For procedures with a higher risk of splashes, consider a liquid-impermeable apron worn over the lab coat. The goal is to prevent any incidental contact with personal clothing.

  • Hand Protection: Chemical-resistant gloves are essential. Given the hazards of quinoline derivatives, nitrile gloves are a superior choice over latex or vinyl (PVC), which offer poor protection against many organic chemicals.[3][4]

    • Causality: Nitrile provides good resistance to a broad range of chemicals and is less prone to causing allergies than latex.[4] Always inspect gloves for pinholes or tears before use. For extended work or when handling concentrated solutions, consider double-gloving. If gloves are contaminated, remove them using the proper technique (without touching the outer surface with bare skin), wash your hands, and don a new pair.

  • Eye Protection: Tight-fitting safety goggles that provide a seal around the eyes are required. Standard safety glasses with side shields do not offer adequate protection from chemical splashes.[3]

    • Causality: The potential for serious eye irritation from even a minor splash necessitates the full enclosure provided by goggles.[1][2] Ensure eyewash stations are readily accessible and tested regularly.[5]

Enhanced PPE for High-Risk Scenarios

Certain procedures increase the risk of exposure and require an upgraded PPE protocol. The key is to anticipate the exposure route—inhalation of powders, significant splashes, or widespread contamination—and select PPE that provides a specific barrier.

Laboratory Task Potential Hazard Recommended PPE Ensemble Rationale
Weighing Solid Compound Inhalation of fine powder/aerosolCore Ensemble + Respiratory Protection (N95 Respirator)Prevents inhalation of aerosolized particles that can cause respiratory irritation.[1] Work should be performed in a chemical fume hood or ventilated balance enclosure.
Handling >10g or >100mL Increased risk of major splash and exposureCore Ensemble + Face Shield + Double Gloves + Impermeable ApronA face shield protects the entire face from splashes, supplementing goggles.[4][6] Double-gloving provides an extra layer of protection and allows for safe removal of the outer contaminated glove during a procedure.[3]
Reaction Work-up/Quenching Exothermic reactions, splashes, aerosol generationCore Ensemble + Face Shield + Double GlovesThese steps often involve vigorous reactions or transfers that increase the likelihood of splashes and exposure.
Spill Cleanup High concentration, direct contact, vapor/aerosol generationDouble Gloves, Chemical-Resistant Gown or Coveralls, Goggles, Face Shield, Appropriate Respiratory ProtectionA large spill requires a higher level of protection to prevent significant skin, eye, and respiratory exposure during cleanup.

Procedural Discipline: Donning and Doffing PPE Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect sequence can lead to cross-contamination, negating the protective benefits.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (pull over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat / Gown (turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 End Exit Lab Doff4->End Start Enter Lab Start->Don1

Caption: Logical workflow for donning and doffing PPE to minimize contamination.

Doffing Rationale: This sequence is designed to remove the most contaminated items first. Gloves are removed first, followed by the lab coat (turned inside out to contain contaminants), and finally eye protection. Washing hands is the final, critical step to remove any residual contamination.

Disposal and Emergency Plans

Contaminated PPE Disposal: All disposable PPE used while handling this compound must be considered chemical waste.

  • Gloves: Dispose of contaminated gloves immediately in a designated, sealed chemical waste container.

  • Coats/Gowns: Disposable gowns should be placed in the chemical waste stream. Non-disposable lab coats must be professionally laundered and not taken home.

Immediate Actions for Exposure: In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust and reliable system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing unintended contamination.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Echemi. (n.d.). 1-(2,4-DIMETHYLQUINOLIN-3-YL)ETHANONE Safety Data Sheets.
  • ResearchGate. (n.d.). Synthesis of this compound derivatives.
  • EvitaChem. (n.d.). Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.
  • Fisher Scientific. (2025). Quinoline Safety Data Sheet.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • CymitQuimica. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.

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×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.